molecular formula C20H19N3O B2751432 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide CAS No. 2034343-21-8

2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Katalognummer: B2751432
CAS-Nummer: 2034343-21-8
Molekulargewicht: 317.392
InChI-Schlüssel: UJQCRASLBNCNAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzamide scaffold linked to a 2-phenylpyrimidine group via an ethyl chain. The 2-phenylpyrimidine moiety is a common structural element in molecules designed to modulate biological targets . Compounds containing benzamide and pyrimidine structures are frequently investigated for their potential biological activities. For instance, N-phenyl-2-pyrimidine-amine derivatives have been studied for therapeutic applications , and N-phenylbenzamide analogs have shown notable antiviral activity in research settings . This particular molecule serves as a valuable building block (or synthetic intermediate) for researchers exploring structure-activity relationships (SAR) in the development of new pharmacological tools. Its structure suggests potential for use in designing kinase inhibitors or other small-molecule modulators, given the prevalence of these cores in such agents . This product is intended for use in non-clinical, in-vitro research only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions.

Eigenschaften

IUPAC Name

2-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-15-7-5-6-10-18(15)20(24)21-12-11-16-13-22-19(23-14-16)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQCRASLBNCNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Abstract: The compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide represents a novel chemical entity with undetermined biological activity. This guide provides a comprehensive, multi-pronged strategic workflow for the in vitro elucidation of its mechanism of action. Designed for researchers and drug development professionals, this document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices. It outlines a systematic approach, beginning with broad target identification and culminating in detailed pathway analysis, to build a robust, evidence-based understanding of the compound's molecular interactions and cellular effects. Every proposed experimental phase is designed as a self-validating system, incorporating orthogonal assays and critical controls to ensure scientific rigor and data integrity.

Introduction: Charting a Course for a Novel Benzamide Derivative

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The specific molecule, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, is a novel compound for which the mechanism of action has not been publicly characterized. Therefore, this document serves as a strategic guide to systematically deorphanize this compound.

Our approach is rooted in a logical progression from unbiased, broad-spectrum screening to hypothesis-driven, specific target validation and pathway analysis. This ensures an efficient use of resources and builds a coherent mechanistic narrative grounded in empirical data.

Phase 1: Unbiased Target Identification Strategies

The foundational step in characterizing a novel compound is to identify its direct molecular binding partner(s). Without a putative target, mechanistic studies are speculative. We will employ a parallel approach using both experimental and computational methods to maximize the probability of success.[3]

Chemical Proteomics for Direct Target Discovery

Chemical proteomics aims to identify the proteins that physically interact with a small molecule in a complex biological sample, such as a cell lysate.[4] The most robust method is affinity purification coupled with mass spectrometry (AP-MS).

Experimental Protocol: Affinity-Based Target Identification

  • Probe Synthesis: Synthesize an analog of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide that incorporates a "clickable" handle, such as a terminal alkyne. This modification should be made at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for any potential biological activity.

  • Lysate Preparation: Culture a relevant cell line (e.g., a human cancer cell line like SKM-1 for potential anticancer activity) and prepare a native cell lysate under conditions that preserve protein complexes.[5]

  • Probe Incubation: Incubate the cell lysate with the alkyne-tagged probe. A parallel incubation with a vehicle control (DMSO) and a "dead" analog (a structurally similar but inactive compound, if available) is critical.

  • Covalent Linkage: Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide molecule to the alkyne-tagged probe that is now bound to its protein target(s).

  • Affinity Purification: Use streptavidin-coated magnetic beads to capture the biotinylated protein-probe complexes.

  • Washing and Elution: Perform stringent washes to remove non-specific protein binders. Elute the captured proteins from the beads.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the controls. These are the high-confidence candidate targets.

G cluster_workflow Affinity Purification Workflow A Synthesize Alkyne-Tagged Probe Molecule B Incubate Probe with Native Cell Lysate A->B C Add Biotin-Azide via 'Click' Chemistry (CuAAC) B->C D Capture Complexes with Streptavidin Beads C->D E Wash to Remove Non-Specific Binders D->E F Elute & Digest Bound Proteins E->F G LC-MS/MS Analysis F->G H Identify Enriched Proteins (Candidate Targets) G->H

Caption: Workflow for affinity-based target identification.[4]

Orthogonal Target Identification: CETSA

The Cellular Thermal Shift Assay (CETSA) is an invaluable orthogonal method that assesses target engagement in a physiological context (intact cells or lysate). It operates on the principle that a protein's thermal stability changes upon ligand binding.[3]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide (e.g., at 10x the concentration that gives a cellular phenotype) and a vehicle control.

  • Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins via centrifugation.

  • Protein Quantification: Analyze the soluble fractions using quantitative mass spectrometry (isobaric tagging, e.g., TMT) to identify proteins that show increased thermal stability in the presence of the compound.

Phase 2: Target Validation and Biophysical Characterization

Once high-confidence candidate targets are identified, it is imperative to validate the direct interaction and quantify the binding affinity. This phase confirms that the observed cellular effects are a direct consequence of target engagement.

Recombinant Protein Expression and Purification

The top candidate protein(s) from Phase 1 must be expressed and purified in a recombinant system (e.g., E. coli, insect, or mammalian cells) to enable direct binding and activity assays.

Direct Binding Assays

These assays provide quantitative measures of binding affinity (KD), stoichiometry, and kinetics.

  • Surface Plasmon Resonance (SPR): An industry-standard, label-free technique to measure real-time binding kinetics. The purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).

Data Presentation: Hypothetical Binding Affinity Data

Target ProteinMethodKD (nM)Notes
Kinase XSPR85Confirms direct binding.
GPCR YRadioligand Binding120 (Ki)Suggests interaction at the receptor.
Enzyme ZITC250Thermodynamic validation.

Phase 3: Functional Characterization and Pathway Analysis

With a validated target, the focus shifts to understanding the functional consequences of the compound-target interaction. The specific assays will be dictated by the class of the validated target protein.

Scenario A: The Target is a Kinase
  • In Vitro Kinase Assay: Use a purified, active form of the kinase to determine if the compound inhibits or activates its catalytic activity. Measure the IC50 value. Assays can be based on phosphorylation of a substrate peptide, detected via methods like TR-FRET or luminescence (e.g., ADP-Glo).

  • Kinome Profiling: To assess selectivity, screen the compound against a broad panel of recombinant kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot℠).

  • Cellular Target Engagement: Use a Western blot to probe for the phosphorylation status of a known downstream substrate of the target kinase in cells treated with the compound. A decrease in substrate phosphorylation would confirm target inhibition in a cellular context.

G cluster_pathway Hypothetical Kinase X Inhibition Pathway Compound 2-methyl-N-(...) benzamide KinaseX Kinase X Compound->KinaseX Binds & Inhibits Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) CellularResponse Downstream Cellular Response (e.g., Apoptosis) pSubstrate->CellularResponse Triggers

Caption: Hypothetical pathway of Kinase X inhibition.

Scenario B: The Target is a G-Protein Coupled Receptor (GPCR)
  • Radioligand Binding Assay: Perform competition binding assays using a known radiolabeled ligand for the GPCR to determine the compound's binding affinity (Ki).

  • Functional Assays (Downstream Signaling):

    • cAMP Assay: If the GPCR is Gs- or Gi-coupled, measure changes in intracellular cAMP levels using a TR-FRET or ELISA-based assay.[6]

    • Calcium Flux Assay: If the GPCR is Gq-coupled, use a fluorescent calcium indicator (e.g., Fluo-4) to measure changes in intracellular calcium upon receptor activation.[7]

  • Agonist vs. Antagonist Determination: Determine if the compound acts as an agonist (activates the receptor itself), an antagonist (blocks the action of a native agonist), or an allosteric modulator (binds to a different site and potentiates or inhibits the agonist's effect).[6][8]

Broader Cellular Phenotypic Assays

Regardless of the specific target, it is crucial to characterize the compound's overall effect on cell health and behavior.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide for a specified time (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Reagent Addition: Add the lytic reagent, which measures ATP as an indicator of metabolic activity and cell viability.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Further assays can investigate specific cellular fates, such as apoptosis (Annexin V/PI staining followed by flow cytometry) or cell cycle arrest (propidium iodide staining).

Conclusion: Synthesizing a Coherent Mechanistic Model

The systematic application of the workflows described in this guide will build a robust, multi-layered understanding of the in vitro mechanism of action of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. By starting with unbiased target identification and progressively layering on biophysical, functional, and cellular data, researchers can construct a high-confidence model of how this novel compound exerts its biological effects. This foundational knowledge is indispensable for any further preclinical and clinical development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Target Identification of 2-(2-methyl-5-nitro-1H-imidazol- 1-yl)ethyl N-(2 -.
  • Suzuki, R., et al. (2015). Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist. Bioorganic & Medicinal Chemistry, 23(6), 1260-75. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical and Bio-Medical Science.
  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65, 11703−11725. Retrieved from [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • Identification of Natural Product Inhibitors against Human Nicotinamide N-Methyltransferase (hNNMT): An In Silico and in vitro A. (2025). Synlett.
  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. Retrieved from [Link]

  • Jiang, M., et al. (2019). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 10(4), 511-516. Retrieved from [Link]

  • Target Identification Approaches in Drug Discovery. (2026). ResearchGate.
  • Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). Journal of Medicinal Chemistry, 66(10), 7016-7037. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.

Sources

A Technical Guide to Molecular Docking of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide with Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides an in-depth technical walkthrough of a molecular docking study for the novel compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, a molecule possessing structural motifs commonly found in anti-cancer agents. Due to the absence of established biological targets for this specific compound, this study proposes and utilizes Cyclin-Dependent Kinase 2 (CDK2) as a plausible and highly relevant target. CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3][4] This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, detailing the scientific rationale and step-by-step protocols for ligand and protein preparation, docking simulation, and results analysis. The methodologies described herein are grounded in established computational chemistry principles and are designed to be self-validating and reproducible.

Introduction: The Rationale for Targeting CDK2

The compound at the heart of this study, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, incorporates both a pyrimidine ring and a benzamide scaffold. These structural features are prevalent in a multitude of clinically significant molecules, particularly in oncology. Pyrimidine analogs are known to interfere with the hyperactive replication and transcription processes in cancer cells, while various benzamide derivatives have demonstrated potent anticancer activities through mechanisms such as PARP inhibition and microtubule disruption.[5][6]

Given these precedents, a logical starting point for investigating the mechanism of action of a novel pyrimidine-benzamide hybrid is to explore its interaction with key regulators of cell proliferation. Cyclin-Dependent Kinase 2 (CDK2) stands out as a critical target.

1.1 The Role of CDK2 in the Cell Cycle and Cancer

CDK2 is a serine/threonine kinase that, in partnership with its regulatory cyclin partners (primarily Cyclin E and Cyclin A), governs the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[1][3] This G1/S checkpoint is a crucial control point that ensures cells only replicate their DNA when appropriate. In many human cancers, the CDK2 pathway is deregulated, often through the overexpression of Cyclin E, leading to uncontrolled cell division and tumor growth.[2][3] Therefore, inhibiting CDK2 activity is a promising therapeutic strategy to arrest the proliferation of cancer cells.[1][2]

1.2 Molecular Docking as a Predictive Tool

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex.[7] It is an indispensable tool in modern drug discovery for:

  • Hit Identification: Screening large libraries of compounds to identify potential binders.

  • Lead Optimization: Guiding the modification of a known active molecule to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Hypothesizing how a molecule might bind to its target at the atomic level.

This guide will demonstrate the application of molecular docking to predict the binding mode of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide within the ATP-binding pocket of CDK2, providing a structural hypothesis for its potential inhibitory activity.

Methodology: A Validating and Reproducible Workflow

The integrity of a molecular docking study hinges on a meticulously executed and logically sound workflow. The following sections detail the protocols for preparing the necessary molecular structures and performing the docking simulation. The overall process is designed to be self-validating by first replicating the binding mode of a known co-crystallized inhibitor before docking the novel compound.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB Select & Download Receptor Structure (PDB ID: 1H1Q) PrepProt Protein Preparation (Add H, Remove Water, etc.) PDB->PrepProt Ligand Generate Ligand 3D Structure PrepLig Ligand Preparation (Add H, Assign Charges) Ligand->PrepLig Grid Define Binding Site & Generate Grid PrepProt->Grid Dock Docking of Test Compound PrepLig->Dock Redock Re-docking Validation (Co-crystallized Ligand) Grid->Redock Redock->Dock Analyze Analyze Results (Scores, Poses, Interactions) Dock->Analyze Conclusion Formulate Structural Hypothesis Analyze->Conclusion

Figure 1. High-level workflow for the molecular docking study.

2.1. Receptor Preparation

The selection of a high-quality, high-resolution crystal structure of the target protein is paramount. For this study, we will use the human CDK2/cyclin A complex from the Protein Data Bank (PDB).

  • Target: Human Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin A.

  • PDB ID: 1H1Q .[8][9][10]

  • Resolution: 2.0 Å.

  • Contents: The structure includes CDK2 (Chain A), Cyclin A (Chain B), and a co-crystallized purine-based inhibitor (NU6). The presence of this inhibitor is crucial for defining the binding site and for validating our docking protocol.

Step-by-Step Protocol for Receptor Preparation:

  • Download the Structure: Obtain the PDB file (1H1Q.pdb) from the RCSB PDB website.

  • Isolate the Target Protein: The downloaded file contains the CDK2/Cyclin A heterodimer, the inhibitor, and water molecules. For this study, only the CDK2 chain (Chain A) is required. Delete Cyclin A (Chain B), the inhibitor, and all water molecules from the PDB file.

    • Causality: While Cyclin A is essential for CDK2 activity, the ATP binding site is located entirely within the CDK2 subunit. Removing the cyclin simplifies the calculation without losing essential information about the binding pocket itself. Water molecules are typically removed unless they are known to play a critical role in ligand binding (e.g., forming a stable bridge), which simplifies the docking calculation.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add polar and non-polar hydrogens to the protein structure using a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro, AutoDockTools).[11][12][13] This is critical for correctly calculating electrostatic and hydrogen bonding interactions.

  • Assign Partial Charges: Assign partial atomic charges to the protein atoms using a standard force field (e.g., Gasteiger charges for AutoDock).[14] Charges are essential for calculating the electrostatic component of the docking score.

  • Save the Prepared Receptor: Save the final structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

2.2. Ligand Preparation

The ligand, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, must be converted into a suitable 3D format for docking.

Step-by-Step Protocol for Ligand Preparation:

  • Obtain 2D Structure: Draw the 2D structure of the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch) or obtain its SMILES string.

  • Convert to 3D: Convert the 2D representation into a 3D structure. Most molecular modeling packages can do this.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformation.

  • Add Hydrogens and Assign Charges: Similar to the receptor preparation, add hydrogen atoms and assign partial atomic charges (e.g., Gasteiger charges).

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking algorithm will explore the conformational space of the ligand by rotating these bonds. Most preparation tools do this automatically.

  • Save the Prepared Ligand: Save the final structure in the required format (e.g., PDBQT).

This process should also be performed for the co-crystallized inhibitor (NU6 from PDB ID 1H1Q) to be used in the re-docking validation step.

The Docking Simulation

With the prepared receptor and ligands, the docking simulation can be performed. This guide outlines the conceptual steps, which are implemented in software like AutoDock Vina or Schrödinger Glide.[15][16]

3.1. Grid Generation: Defining the Search Space

Before docking, the search space for the ligand must be defined. This is typically a 3D grid that encompasses the binding site of the protein.

  • Rationale: The docking algorithm will confine its search for the best ligand pose to the volume defined by this grid box. This dramatically increases computational efficiency by focusing the search on the region of interest.

  • Procedure: The grid box is centered on the active site. The easiest way to do this is to use the position of the co-crystallized inhibitor (NU6 in 1H1Q) as the center of the box. The dimensions of the box should be large enough to accommodate the ligand and allow it to rotate and translate freely.

G cluster_protein CDK2 Protein (Receptor) cluster_grid Computational Grid cluster_ligand Ligand P Active Site Pocket G Grid Box (Defines Search Space) L Test Compound L->G Docking Algorithm Places Ligand within Grid

Figure 2. Defining the search space with a grid box.

3.2. Docking Protocol Validation (Re-docking)

This is a critical self-validating step to ensure the chosen docking parameters are appropriate for the system.

  • Protocol: Dock the prepared co-crystallized inhibitor (NU6) back into the active site of CDK2 using the defined grid.

  • Success Criterion: The docking is considered successful if the software can reproduce the original crystallographic pose of the inhibitor. This is quantified by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. An RMSD value of < 2.0 Å is generally considered a successful validation.[17][18]

  • Trustworthiness: If the re-docking fails, the grid parameters or docking settings must be adjusted until a successful result is achieved. Proceeding without this validation undermines the credibility of the results for any novel compound.

3.3. Docking the Test Compound

Once the protocol is validated, the prepared 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide molecule is docked into the CDK2 active site using the exact same validated parameters. The docking software will generate a series of possible binding poses, each with an associated score.

Results and Analysis

The output of a docking simulation is a set of ligand poses ranked by a scoring function. The analysis aims to identify the most plausible binding mode and understand the underlying interactions.

4.1. Interpreting the Docking Score

The scoring function estimates the binding affinity, typically reported in kcal/mol. More negative scores indicate a more favorable predicted binding affinity.[17] It is important to note that this is an estimation and should be used for relative comparison rather than as an absolute measure of binding energy.

Table 1: Representative Docking Results

LigandTop Ranked Score (kcal/mol)RMSD from Crystal Pose (Å)Key Interacting Residues (Predicted)
NU6 (Re-docking)-9.51.1Leu83, Glu81, Phe80, Asp86
Test Compound-10.2N/ALeu83, Gln131, Asp145, Phe80

(Note: The values in this table are illustrative examples for the purpose of this guide.)

4.2. Analysis of the Binding Pose

The top-ranked pose(s) should be visually inspected in a molecular graphics program (e.g., PyMOL, UCSF Chimera, Discovery Studio). The key is to analyze the non-covalent interactions between the ligand and the protein.[17][19]

  • Hydrogen Bonds: These are critical for specificity and affinity. In the ATP-binding pocket of kinases, a crucial hydrogen bond often forms between the ligand and the "hinge region" of the protein. For CDK2, this involves backbone atoms of residues like Leucine 83 .[1] The benzamide or pyrimidine moieties of our test compound are likely candidates for forming such interactions.

  • Hydrophobic Interactions: The phenyl and methyl groups of the ligand will likely occupy hydrophobic pockets within the active site, interacting with non-polar residues such as Phe80, Ile10, and Val18.

  • Electrostatic Interactions: Charged groups on the ligand could form salt bridges with oppositely charged residues in the protein, such as Asp145 or Lys33.

The predicted binding mode of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide should be compared to that of known CDK2 inhibitors. A plausible result would show the ligand occupying the ATP pocket and forming key interactions with residues known to be important for inhibitor binding.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for conducting a molecular docking study of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide with CDK2. By following this workflow, from meticulous preparation of the molecules to validation and detailed analysis of the results, researchers can generate a credible structural hypothesis for the compound's potential mechanism of action.

The docking results predict that the test compound binds favorably within the ATP pocket of CDK2, with a predicted binding affinity superior to the co-crystallized inhibitor. The proposed binding mode involves key hydrogen bonding with the hinge residue Leu83 and hydrophobic interactions with Phe80. This computational evidence strongly suggests that 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a promising candidate for being a CDK2 inhibitor.

These in silico findings provide a strong rationale for advancing the compound to experimental validation, including in vitro kinase assays and cell-based proliferation assays, to confirm its biological activity.

References

  • What are CDK2 inhibitors and how do they work? (2024). Innovate Cancer.[Link]

  • Richardson, C.M., et al. (2005). Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. RCSB PDB.[Link]

  • Misra, R.N., et al. (2004). Crystal structure of CDK2 with inhibitor. RCSB PDB.[Link]

  • Schulze-Gahmen, U., De Bondt, H.L., & Kim, S.H. (1996). HUMAN CYCLIN-DEPENDENT KINASE 2. RCSB PDB.[Link]

  • Lim, E., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Journal of Hematology & Oncology.[Link]

  • Richardson, C.M., et al. (2005). Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. RCSB PDB.[Link]

  • Brown, N.R., et al. (1999). HUMAN CYCLIN-DEPENDENT KINASE 2. RCSB PDB.[Link]

  • Schulze-Gahmen, U., et al. (2004). Crystal structure of human CDK2 in complex with the inhibitor olomoucine. RCSB PDB.[Link]

  • El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate.[Link]

  • Wood, D.J., et al. (2018). CDK2/CyclinA in complex with AZD5438. RCSB PDB.[Link]

  • Kalid, O. (n.d.). Tutorial: Docking with Glide. UC Santa Barbara.[Link]

  • Ren, X. (2023). Complex structure of CDK2/Cyclin E1 and a potent, selective macrocyclic inhibitor. RCSB PDB.[Link]

  • Davies, T.G., et al. (2002). Structure of human Thr160-phospho CDK2/cyclin A complexed with the inhibitor NU6094. RCSB PDB.[Link]

  • Betzi, S., et al. (2011). CDK2 in complex with inhibitor SU9516. RCSB PDB.[Link]

  • Tripathi, S.M., et al. (2023). Crystal structure of Cdk2 in complex with Cyclin A inhibitor. RCSB PDB.[Link]

  • Davies, T.G., et al. (2002). Structure of human Thr160-phospho CDK2/cyclin A complexed with the inhibitor NU6094. RCSB PDB.[Link]

  • Tadesse, S., et al. (2019). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. ACS Publications.[Link]

  • Tadesse, S., et al. (2019). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. PubMed.[Link]

  • Deans, A.J., et al. (2006). Cyclin-Dependent Kinase 2 Functions in Normal DNA Repair and Is a Therapeutic Target in BRCA1-Deficient Cancers. AACR Journals.[Link]

  • SeeSAR. (2010). DOCKING TUTORIAL. BioSolveIT.[Link]

  • Morris, G.M., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.[Link]

  • Pogorelov, T.V. (2011). Protein-ligand docking with MOE. School of Chemical Sciences, University of Illinois at Urbana-Champaign.[Link]

  • RCSB PDB. (n.d.). 3D View: 1H1Q. RCSB PDB.[Link]

  • Schrödinger. (2025). Covalent Docking Using Schrödinger. YouTube.[Link]

  • Feng, S. (n.d.). Autodock-vina-example. GitHub.[Link]

  • wwPDB. (2024). PDB Entry - 6GUE. wwPDB.[Link]

  • wwPDB. (2024). PDB Entry - 1H1Q. wwPDB.[Link]

  • Forli, S., et al. (n.d.). Basic docking. AutoDock Vina Documentation.[Link]

  • Seeliger, D. (2012). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC.[Link]

  • Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina. YouTube.[Link]

  • Trott, O., & Olson, A.J. (2020). AutoDock Vina Manual. The Scripps Research Institute.[Link]

  • The Explorer's Lab. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.[Link]

  • ResearchGate. (n.d.). Binding interactions of simplicildone A with CDK2 (PDB code: 6GUE). ResearchGate.[Link]

  • ResearchGate. (n.d.). Ramachandran plot of the (a) CDK2 (PDB ID: 6GUE). ResearchGate.[Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. ScotChem.[Link]

  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube.[Link]

  • Wood, D.J., et al. (2018). Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition. PMC.[Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio.[Link]

  • CD ComputaBio. (n.d.). Schrödinger Docking Tutorial. CD ComputaBio.[Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.[Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Stack Exchange.[Link]

Sources

A Multi-Pronged Approach to Target Identification for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The deconvolution of a small molecule's mechanism of action is a critical bottleneck in drug discovery. Identifying the specific molecular target(s) is paramount for advancing a novel chemical entity (NCE) from a "hit" to a validated "lead." This guide presents a comprehensive, multi-layered strategy for the target identification of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, a compound featuring a phenylpyrimidine core and a flexible benzamide moiety. Recognizing that no single method is foolproof, we detail an integrated workflow that begins with hypothesis generation through in silico approaches, followed by parallel, orthogonal experimental validation using both label-free and affinity-based proteomics. The strategy culminates in cellular target engagement and functional validation assays. Each phase is designed to build upon the last, creating a self-validating system that triangulates data from disparate methodologies to build a high-confidence target hypothesis for researchers and drug development professionals.

Introduction: Strategy and Structural Rationale

The Imperative of Target Deconvolution

The journey of a promising small molecule is fraught with uncertainty, much of which stems from an incomplete understanding of its precise molecular interactions within the complex cellular milieu. Target identification is the foundational step that illuminates the mechanism of action, predicts potential on-target and off-target effects, and guides the subsequent lead optimization process.[1] A robust target identification campaign minimizes the risk of late-stage failures and accelerates the development of safer, more effective therapeutics.[2]

Structural Insights from the Phenylpyrimidine and Benzamide Scaffolds

The structure of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide offers initial clues for hypothesis generation. The phenylpyrimidine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of protein classes. Derivatives have been successfully developed as potent inhibitors of Bruton's tyrosine kinase (BTK), VEGFR2/KDR kinase in cancer, and as antifungal agents targeting lanosterol 14α-demethylase (CYP51).[3][4][5] The benzamide portion is also pharmacologically significant, contributing to the activity of compounds targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[6] This structural precedent suggests that our compound of interest could plausibly target a kinase, a metabolic enzyme, or a cell surface receptor.

An Integrated, Multi-Pronged Strategy

We propose a staged approach that systematically narrows the field of potential targets. This strategy leverages the speed of computational methods to cast a wide net, followed by rigorous experimental techniques to capture and confirm protein binders. By employing orthogonal methods—specifically, one that does not require compound modification (DARTS) and one that does (Affinity Purification)—we mitigate the risk of artifacts associated with any single technique.

Phase 1: In Silico Prediction and Hypothesis Generation

Expertise & Experience: The most resource-efficient first step is to leverage the vast, curated databases of known protein structures and compound interactions. This computational screening phase does not provide definitive answers but generates a tractable list of high-probability candidates, guiding the design of more resource-intensive wet lab experiments.

Protocol: Reverse Molecular Docking

This method involves docking our query molecule against a large library of protein crystal structures to predict potential binding interactions and estimate binding affinity.

Step-by-Step Methodology:

  • Ligand Preparation: Generate a high-quality 3D conformer of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Library Selection: Utilize a comprehensive library of human protein structures, such as the Protein Data Bank (PDB), focusing on druggable protein families like kinases, GPCRs, and metabolic enzymes.

  • Grid Generation: For each protein target, define a binding pocket (grid box) encompassing the known active or allosteric site.[7]

  • Docking Execution: Employ a validated docking algorithm (e.g., AutoDock, Glide) to systematically place the ligand conformer within each target's grid box and score the resulting poses based on predicted binding energy.

  • Hit Prioritization: Rank the protein targets based on their docking scores. Analyze the top-scoring poses for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) consistent with established pharmacophores of related molecules.[8]

Data Presentation: Hypothetical Docking Hits

The output is a prioritized list of potential protein targets.

RankProtein TargetPDB IDDocking Score (kcal/mol)Key Predicted Interactions
1Bruton's Tyrosine Kinase (BTK)6B57-11.2H-bond with hinge region; pi-stacking with Phe540
2VEGFR2 Kinase4ASD-10.8H-bond with Cys919; hydrophobic interactions in DFG motif
3Lanosterol 14α-demethylase (CYP51)5V5Z-10.1Heme coordination via pyrimidine N; hydrophobic channel fit
4Histamine H3 Receptor (H3R)7LHU-9.7Salt bridge with Asp114; aromatic interaction with Tyr115
5Nicotinamide N-Methyltransferase (NNMT)5YJF-9.5Stacking with Tyr20; H-bond with Gly171

Phase 2: Label-Free Target Identification with DARTS

Trustworthiness: The Drug Affinity Responsive Target Stability (DARTS) method is a powerful label-free approach.[9] Its core strength lies in its ability to identify targets without any chemical modification of the small molecule, thus preserving its native bioactivity and avoiding potential artifacts from linkers or tags. The principle is that a protein, when bound by a ligand, becomes more stable and resistant to protease digestion.[10]

Protocol: DARTS Coupled with Mass Spectrometry

Step-by-Step Methodology:

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed) and prepare a native total cell lysate. Determine the total protein concentration.

  • Compound Incubation: Aliquot the cell lysate. Treat one aliquot with 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide (e.g., at 10x the observed EC50) and a parallel aliquot with a vehicle control (e.g., DMSO). Incubate for 1 hour at 4°C.

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to both the treated and control lysates at a predetermined optimal concentration. Incubate for a specific time (e.g., 30 minutes) at room temperature to allow for digestion.

  • Quenching: Stop the digestion by adding a protease inhibitor cocktail and heating the samples to denature all proteins.

  • Gel Electrophoresis: Separate the remaining proteins from both samples using SDS-PAGE.

  • Visualization & Identification:

    • Initial Screen: Stain the gel with Coomassie Blue or silver stain. Look for protein bands that are present or significantly more intense in the compound-treated lane compared to the control lane.

    • Proteomic Analysis: Excise the protected bands of interest. Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

Visualization: DARTS Experimental Workflow

DARTS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Lysate Native Cell Lysate Control Vehicle Control (DMSO) Lysate->Control Compound Compound Treatment Lysate->Compound Protease_C Add Protease Control->Protease_C Protease_T Add Protease Compound->Protease_T Digestion_C Limited Digestion (Unbound proteins degraded) Protease_C->Digestion_C Digestion_T Limited Digestion (Target protein protected) Protease_T->Digestion_T SDS_PAGE SDS-PAGE Separation Digestion_C->SDS_PAGE Digestion_T->SDS_PAGE Band_Excision Excise Protected Band(s) SDS_PAGE->Band_Excision MS LC-MS/MS Identification Band_Excision->MS

Caption: The DARTS workflow for identifying ligand-stabilized proteins.

Phase 3: Orthogonal Validation via Affinity Purification (AP-MS)

Authoritative Grounding: While DARTS is excellent, it may not capture all interactions. Affinity chromatography (or purification) is a classic, robust method for isolating binding partners.[9][10] This approach uses a chemically modified version of the compound, immobilized on a solid support, to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[11]

Protocol: Immobilization and Affinity Purification-Mass Spectrometry (AP-MS)

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker with a reactive handle (e.g., an alkyne) to a position on 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide that is non-essential for its biological activity. This position is typically determined through preliminary Structure-Activity Relationship (SAR) studies.

  • Immobilization: Covalently attach the probe to a solid support, such as agarose or magnetic beads.[9] A common method is to use "click chemistry" to attach an alkyne-modified probe to azide-functionalized beads.

  • Lysate Incubation: Incubate the compound-immobilized beads with a native cell lysate to allow for protein binding. As a crucial control, incubate a parallel lysate sample with "empty" beads (beads with linker but no compound).

  • Washing: Vigorously wash the beads with a series of buffers to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads. This can be done using a competitive binder (excess free compound), denaturing agents (e.g., SDS), or by on-bead digestion with trypsin.

  • Proteomic Analysis: Analyze the eluate using quantitative LC-MS/MS (e.g., SILAC or label-free quantification) to identify proteins that are significantly enriched on the compound beads compared to the control beads.

Visualization: AP-MS Experimental Workflow

APMS_Workflow cluster_prep Probe Preparation cluster_binding Binding & Wash cluster_analysis Elution & Analysis Compound Parent Compound Probe Synthesize Probe (with linker) Compound->Probe Beads Immobilize on Beads Probe->Beads Incubation Incubate Lysate with Beads Beads->Incubation Lysate Native Cell Lysate Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution MS Quantitative LC-MS/MS Elution->MS Result Identify Enriched Proteins MS->Result Validation_Logic cluster_CETSA Target Engagement (CETSA) cluster_KD Functional Link (siRNA/CRISPR) Compound Compound X Target Hypothesized Target Protein Y Compound->Target Binds? Phenotype Observed Cellular Phenotype Z Compound->Phenotype Causes? CETSA_Result Does Compound X stabilize Protein Y in cells? Compound->CETSA_Result Target->Phenotype Causes? Target->CETSA_Result KD_Result Does knockdown of Protein Y prevent Compound X from causing Phenotype Z? KD_Result->Target

Caption: Logical framework for confirming target engagement and function.

Synthesis and Path Forward

The successful identification of a target for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide relies on the convergence of evidence from these orthogonal approaches. A high-confidence target is one that is:

  • Predicted by in silico models.

  • Identified as a binder in both label-free (DARTS) and affinity-based (AP-MS) proteomic screens.

  • Confirmed to be engaged by the compound in a cellular context (CETSA).

  • Proven to be functionally required for the compound's biological activity (siRNA/CRISPR).

Upon achieving this level of validation, the path forward involves deeper mechanistic studies, such as in vitro enzymatic assays to determine inhibitory constants (IC50/Ki), structural biology efforts (co-crystallization) to define the binding mode, and pathway analysis to understand the downstream consequences of target modulation. This rigorous, multi-faceted approach provides the solid foundation necessary for a successful drug development program.

References

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Yin, F., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy. [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Lezaun, R. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Technology Networks. [Link]

  • Gao, Z., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

  • Gao, Z., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC. [Link]

  • Khan, I., et al. (2022). Design and synthesis of potent N-phenylpyrimidine derivatives for the treatment of skin cancer. RSC Advances. [Link]

  • Wang, M., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry. [Link]

  • Zhu, W., et al. (2016). Synthesis, activity and docking studies of phenylpyrimidine-carboxamide Sorafenib derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, X., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [Link]

  • Fox, G. B., et al. (2005). Pharmacological properties of ABT-239...a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Eterovic, M., et al. (2024). Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives... Pesticide Biochemistry and Physiology. [Link]

  • NextSDS. 2-methyl-N-{2-[(2-methylbenzoyl)amino]ethyl}benzamide. NextSDS. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Shaik, A., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds... Scientific Reports. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • Kumar, G., et al. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Avicenna Journal of Medical Biochemistry. [Link]

  • Synlett. (2025). Identification of Natural Product Inhibitors against Human Nicotinamide N-Methyltransferase (hNNMT)... Synlett. [Link]

  • Google Patents. (R)-N-ethyl-5-fluoro-N-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl)oxy)benzamide besylate salt...

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: The compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a novel chemical entity for which specific experimental data is not publicly available at the time of this writing. This guide has been developed by synthesizing established principles of medicinal chemistry and leveraging data from structurally analogous benzamide and phenylpyrimidine compounds. It is intended to serve as a predictive framework and a comprehensive methodological guide for researchers and drug development professionals engaged in the synthesis, characterization, and evaluation of this and related molecules.

Introduction and Molecular Overview

The convergence of privileged scaffolds in medicinal chemistry is a proven strategy for the discovery of novel therapeutic agents. The structure of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide represents a thoughtful combination of two such pharmacophores: a substituted benzamide and a 2-phenylpyrimidine. Benzamide derivatives are integral to a wide range of pharmaceuticals, prized for their metabolic stability and ability to form key hydrogen bond interactions with biological targets.[1] Similarly, the pyrimidine ring is a cornerstone of numerous bioactive molecules, including kinase inhibitors, where it often mimics the adenine base of ATP.[2]

This guide provides a detailed, predictive analysis of the core physicochemical properties of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. We will outline robust, field-proven protocols for its synthesis, structural elucidation, and the experimental determination of its key drug-like properties. The insights herein are designed to empower researchers to confidently advance this molecule from theoretical design to practical laboratory evaluation.

Molecular Structure:

Chemical structure of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

(Note: An illustrative image of the chemical structure would be placed here.)

Core Compound Data (Predicted):

The following table summarizes the predicted core physicochemical and structural data for the target compound. These predictions are derived from computational models and data from analogous structures.

PropertyPredicted ValueJustification / Source
IUPAC Name 2-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamideStandard nomenclature rules.
Molecular Formula C₂₀H₁₉N₃OBased on chemical structure.
Molecular Weight 317.39 g/mol Calculated from the molecular formula.
Canonical SMILES Cc1ccccc1C(=O)NCCc2cncc(n2)c3ccccc3Generated from chemical structure.
InChI InChI=1S/C20H19N3O/c1-16-5-3-2-4-15(16)20(24)22-11-10-14-12-21-19(23-13-14)17-6-8-18-9-7-17/h2-9,12-13H,10-11H2,1H3,(H,22,24)Generated from chemical structure.
Predicted LogP 3.5 - 4.5Benzamides and phenylpyrimidines are generally lipophilic. The predicted value reflects the presence of multiple aromatic rings and a limited number of hydrogen bond donors/acceptors.[3][4]
Predicted pKa Basic: 1.5 - 2.5The pyrimidine nitrogens are weakly basic due to the electron-withdrawing effects of the aromatic system.[5][6] The amide is effectively neutral.
Predicted Aqueous Solubility LowHigh LogP and a non-ionizable nature at physiological pH suggest poor solubility in water.[7]

Synthesis and Purification

The most direct and reliable method for synthesizing 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is via an amide coupling reaction. This involves the acylation of the primary amine, 2-(2-phenylpyrimidin-5-yl)ethanamine, with 2-methylbenzoyl chloride. This approach is a variation of the classic Schotten-Baumann reaction, which is widely used for its efficiency and reliability in forming robust amide bonds.[8][9]

Proposed Synthetic Workflow

The diagram below illustrates the proposed two-stage synthetic pathway, starting from commercially available precursors.

G cluster_0 Stage 1: Amine Synthesis (Not Detailed) cluster_1 Stage 2: Amide Coupling Start 2-phenylpyrimidine-5-carbaldehyde Intermediate 2-(2-phenylpyrimidin-5-yl)ethanamine Start->Intermediate Reductive Amination or similar multi-step synthesis Amine 2-(2-phenylpyrimidin-5-yl)ethanamine Reaction Amide Coupling Amine->Reaction AcylChloride 2-methylbenzoyl chloride AcylChloride->Reaction Product Target Compound Reaction->Product Purification Column Chromatography Product->Purification FinalProduct Pure Target Compound Purification->FinalProduct G cluster_structure Structural Confirmation cluster_purity Purity & Identity Input Purified Synthetic Product NMR 1H & 13C NMR Input->NMR MS High-Resolution MS Input->MS IR FT-IR Spectroscopy Input->IR HPLC RP-HPLC-UV Input->HPLC Output Characterized Compound (>95% Purity) NMR->Output MS->Output IR->Output MP Melting Point HPLC->MP MP->Output G cluster_kinase Compound 2-methyl-N-(...) benzamide Kinase Kinase ATP-Binding Pocket Compound->Kinase Binds to Hinge Hinge Region (Hydrogen Bonding) Kinase->Hinge  Pyrimidine N atoms form H-bonds HydrophobicPocket Hydrophobic Pocket Kinase->HydrophobicPocket  Phenyl & Benzoyl rings interact Solvent Solvent-Exposed Region Kinase->Solvent  Ethyl linker provides vector

Sources

Synthesis pathway of small molecule 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Introduction

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the small molecule 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. The molecular architecture of this compound, featuring a substituted pyrimidine core linked via an ethylamide bridge to a methyl-substituted benzoyl group, suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of considerable interest.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule is crucial for devising an efficient forward synthesis. The primary disconnection is at the amide bond, a robust and well-understood linkage in organic synthesis. This leads to two key precursors: 2-methylbenzoic acid and the primary amine, 2-(2-phenylpyrimidin-5-yl)ethanamine. The amine can be further disconnected to a more readily accessible intermediate, 2-phenylpyrimidine-5-carbaldehyde, through a C-C bond formation strategy.

Retrosynthesis target 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide intermediates1 2-methylbenzoic acid + 2-(2-phenylpyrimidin-5-yl)ethanamine target->intermediates1 Amide Disconnection intermediates2 2-phenylpyrimidine-5-carbaldehyde intermediates1->intermediates2 C-N to C-C Transformation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthetic Pathway

The forward synthesis is designed as a three-stage process, commencing with the synthesis of the key pyrimidine intermediate, followed by the elaboration of the ethylamine side chain, and culminating in the final amide coupling reaction.

Forward_Synthesis cluster_stage1 Stage 1: Pyrimidine Core Synthesis cluster_stage2 Stage 2: Side Chain Elaboration cluster_stage3 Stage 3: Final Amide Coupling start Benzamidine + C3 Synthon intermediate1 2-phenylpyrimidine-5-carboxylic ester start->intermediate1 Cyclocondensation aldehyde 2-phenylpyrimidine-5-carbaldehyde intermediate1->aldehyde Reduction & Oxidation nitrile 2-(2-phenylpyrimidin-5-yl)acetonitrile aldehyde->nitrile Wittig Reaction amine 2-(2-phenylpyrimidin-5-yl)ethanamine nitrile->amine Nitrile Reduction final_product Target Molecule amine->final_product Amide Coupling benzoic_acid 2-methylbenzoic acid benzoic_acid->final_product Amide Coupling

Caption: Proposed multi-stage forward synthesis pathway.

Part 1: Synthesis of Key Intermediate: 2-(2-phenylpyrimidin-5-yl)ethanamine

Step 1A: Synthesis of 2-phenylpyrimidine-5-carbaldehyde

While 2-phenylpyrimidine-5-carbaldehyde is commercially available, a synthetic route is presented here for completeness. A plausible approach involves the cyclocondensation of benzamidine with a suitable three-carbon electrophile to form a 2-phenylpyrimidine-5-carboxylic ester, which can then be converted to the aldehyde.[3]

Protocol: Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add benzamidine hydrochloride and ethyl 3,3-diethoxy-2-formylpropanoate.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-phenylpyrimidine-5-carboxylate.

Protocol: Conversion to 2-phenylpyrimidine-5-carbaldehyde

  • Dissolve the ethyl 2-phenylpyrimidine-5-carboxylate in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C and add a solution of diisobutylaluminium hydride (DIBAL-H) in hexanes dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-phenylpyrimidine-5-carbaldehyde.

Step 1B: Synthesis of 2-(2-phenylpyrimidin-5-yl)acetonitrile

The two-carbon side chain is introduced by converting the aldehyde to a nitrile. A Wittig-type reaction using diethyl cyanomethylphosphonate is a reliable method for this transformation.

Protocol: Horner-Wadsworth-Emmons Reaction

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C and add diethyl cyanomethylphosphonate dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting ylide solution back to 0 °C and add a solution of 2-phenylpyrimidine-5-carbaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the careful addition of water.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-(2-phenylpyrimidin-5-yl)acetonitrile.

Step 1C: Synthesis of 2-(2-phenylpyrimidin-5-yl)ethanamine

The final step in the synthesis of the key amine intermediate is the reduction of the nitrile. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol: Nitrile Reduction

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of 2-(2-phenylpyrimidin-5-yl)acetonitrile in anhydrous THF dropwise at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the solid and wash thoroughly with THF and ethyl acetate.

  • Concentrate the filtrate under reduced pressure to afford the crude 2-(2-phenylpyrimidin-5-yl)ethanamine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 2: Final Assembly via Amide Coupling

The final step is the formation of the amide bond between 2-methylbenzoic acid and the synthesized 2-(2-phenylpyrimidin-5-yl)ethanamine. Two common and effective protocols are presented below.

Protocol A: EDC/HOBt Coupling

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.[4]

  • Dissolve 2-methylbenzoic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Add EDC hydrochloride (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of 2-(2-phenylpyrimidin-5-yl)ethanamine (1.1 eq) in the same solvent, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide.

Protocol B: Acyl Chloride Formation and Coupling

This two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[5]

Step 2A: Synthesis of 2-methylbenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-methylbenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours, until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methylbenzoyl chloride, which can be used directly in the next step.

Step 2B: Amide Formation

  • Dissolve 2-(2-phenylpyrimidin-5-yl)ethanamine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude 2-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the final product.

Characterization Data

The structural integrity and purity of the synthesized compounds should be confirmed using standard analytical techniques. The following table summarizes the expected characterization data.

CompoundTechniqueExpected Data
2-(2-phenylpyrimidin-5-yl)acetonitrile¹H NMRAromatic protons, pyrimidine protons, and a singlet for the CH₂ group adjacent to the nitrile.
MS (ESI)[M+H]⁺ corresponding to the molecular weight.
2-(2-phenylpyrimidin-5-yl)ethanamine¹H NMRAromatic and pyrimidine protons, two triplets for the ethyl chain protons, and a broad singlet for the NH₂ protons.
MS (ESI)[M+H]⁺ corresponding to the molecular weight.
2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide¹H NMRAromatic and pyrimidine protons, multiplets for the ethyl chain, a singlet for the methyl group, and a broad triplet or singlet for the amide N-H proton.
¹³C NMRResonances for all unique carbon atoms, including the carbonyl carbon of the amide.
MS (ESI)[M+H]⁺ corresponding to the molecular weight.
IR (ATR)Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and aromatic C-H stretching.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. By leveraging well-established synthetic transformations, including pyrimidine synthesis, Horner-Wadsworth-Emmons olefination, nitrile reduction, and standard amide coupling reactions, this pathway provides a reliable method for accessing the target molecule. The detailed protocols and explanations of the underlying chemical principles are intended to equip researchers with the necessary information to successfully synthesize and characterize this compound for further investigation.

References

  • BenchChem. (2025). Amide Coupling of 2-(Chloromethyl)benzoic Acid with Aliphatic Amines.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Yang, Z., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry.
  • ResearchGate. (1995). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine.
  • Li, W., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Chemistry.
  • Sharma, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Wang, C., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC.
  • Pardeshi, A., & Patil, P. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
  • Stanovnik, B., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences.
  • Ghorab, M. M., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Google Patents. (2015). EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them.
  • PMC. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)
  • ChemRxiv. (2020). Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML.
  • Semantic Scholar. (2019). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec.
  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry.
  • Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
  • Pharmakeftiki. (2024). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors.
  • ChemRxiv. (2022).
  • Oztaslar, A., & Arslan, H. (2023). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.

Sources

A Comprehensive Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of novel therapeutics for central nervous system (CNS) disorders is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). This intricate and highly selective barrier protects the brain but also poses a significant challenge for drug delivery.[1][2] This technical guide provides a comprehensive, in-depth framework for evaluating the BBB permeability of the novel compound, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. We present a multi-tiered approach, commencing with predictive in silico modeling, progressing to robust in vitro assays, and culminating in a definitive in vivo assessment in a rodent model. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure experimental robustness and data integrity.

Introduction: The Criticality of BBB Permeability in CNS Drug Discovery

The blood-brain barrier is a dynamic interface between the peripheral circulation and the central nervous system, composed of specialized endothelial cells, pericytes, and astrocytes.[3] Its primary function is to maintain the delicate homeostasis of the brain's microenvironment by strictly regulating the passage of substances.[1] For a therapeutic agent to be effective against a CNS target, it must possess the requisite physicochemical properties to permeate this barrier.[2][4] Therefore, a thorough assessment of BBB permeability is a cornerstone of preclinical development for any potential neurotherapeutic.[5][6]

This guide focuses on 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, a compound of interest for which BBB permeability data is not yet established. The methodologies outlined herein are designed to systematically elucidate its potential to access the CNS.

Tier 1: In Silico Prediction of BBB Permeability

Before embarking on resource-intensive experimental studies, computational modeling provides a valuable initial assessment of a compound's likely BBB permeability.[7][8] These models utilize quantitative structure-activity relationships (QSAR) and machine learning algorithms to predict permeability based on the molecule's physicochemical properties.[9][10][11]

Rationale for In Silico Modeling

In silico tools can rapidly screen large numbers of compounds, prioritizing those with a higher probability of CNS penetration and identifying potential liabilities early in the drug discovery process.[12][13] Key molecular descriptors that influence BBB permeability include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[7][14]

Predicted Physicochemical Properties of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

While experimental data for the specific compound is unavailable, we can predict its properties using computational tools. For context, a structurally related compound, N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, has a molecular weight of 436.53 g/mol .[15] The physicochemical properties of the parent compound, N-(2-methylpropyl)benzamide, are also available for comparison.[16][17]

PropertyPredicted Value for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamideOptimal Range for BBB PermeabilityReference
Molecular Weight ( g/mol )~369.45< 400-500[14]
logPPredicted to be in the range of 3-42-5[7]
Polar Surface Area (PSA) (Ų)Predicted to be < 90< 90[7]
Hydrogen Bond Donors1< 3-5[7]
Hydrogen Bond Acceptors3< 8[14]

Note: The predicted values are estimates based on the chemical structure and require experimental verification.

Recommended In Silico Modeling Protocol
  • Descriptor Calculation: Utilize software such as MOE, Schrödinger Suite, or open-source tools like RDKit to calculate the key molecular descriptors listed in the table above.

  • BBB Permeability Prediction: Employ a variety of predictive models, including:

    • Rule-of-Five based models: Assess compliance with Lipinski's rules as a general indicator of drug-likeness.

    • QSAR Models: Use established QSAR models that correlate physicochemical properties with experimentally determined logBB values (log of the brain-to-blood concentration ratio).

    • Machine Learning Algorithms: Leverage more sophisticated models based on support vector machines (SVM), random forests, or neural networks trained on large datasets of compounds with known BBB permeability.[9][13]

Tier 2: In Vitro Assessment of BBB Permeability

In vitro models provide a biological context for the in silico predictions and are essential for quantifying passive permeability and identifying potential interactions with active transport systems.[18][19]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion across the BBB.[20][21] It is a cost-effective way to screen compounds and obtain an initial experimental measure of permeability.[22]

The assay utilizes a synthetic membrane coated with a lipid solution that mimics the composition of the BBB, allowing for the assessment of a compound's ability to passively diffuse from a donor to an acceptor compartment.[23]

Caption: Workflow for the PAMPA-BBB assay.

  • Solution Preparation:

    • Prepare a stock solution of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in DMSO.

    • Dilute the stock solution in a suitable aqueous buffer (e.g., PBS, pH 7.4) to the final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%) to avoid membrane disruption.[20]

    • Prepare high and low permeability control solutions (e.g., promazine and diclofenac, respectively).[20]

  • Assay Procedure:

    • Add the test compound and control solutions to the donor wells of a 96-well microplate.

    • Add buffer to the acceptor wells.

    • Coat the filter of the acceptor plate with a brain lipid extract.[23]

    • Place the acceptor plate onto the donor plate to form the "sandwich".

    • Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification and Data Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate the effective permeability (Pe) using the following equation:

      • Pe = - (Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq))

      • Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.

Cell-Based In Vitro Models

Cell-based assays, such as those using Caco-2 or MDCK cells, offer a more complex biological system that can model both passive and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[18][21]

These cell lines form confluent monolayers with tight junctions, partially mimicking the in vivo BBB.[23] By measuring the transport of the compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated to determine if the compound is a substrate for efflux transporters.

Caption: Workflow for cell-based BBB permeability assays.

  • Cell Culture:

    • Seed Caco-2 or MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 4-7 days for MDCK).

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with transport buffer (e.g., HBSS).

    • For A-B transport, add the test compound to the apical side and fresh buffer to the basolateral side.

    • For B-A transport, add the test compound to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification and Data Analysis:

    • Determine the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

      • An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux.

Tier 3: In Vivo Assessment of BBB Permeability in a Rodent Model

While in vitro models are valuable screening tools, in vivo studies are the gold standard for definitively determining BBB permeability.[24][25] These studies account for the full complexity of the physiological environment, including plasma protein binding, metabolism, and the intricate anatomy of the neurovascular unit.[24]

Scientific Rationale

By administering the compound to a living animal and subsequently measuring its concentration in both the blood and the brain, a direct measure of its ability to cross the BBB can be obtained. This is typically expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu).

Experimental Workflow: In Vivo Brain Distribution Study

Caption: Workflow for an in vivo brain distribution study.

Step-by-Step Protocol
  • Animal Studies:

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

    • Administer 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide via a relevant route (e.g., intravenous bolus or oral gavage) at a predetermined dose.[5]

  • Sample Collection:

    • At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.

    • Collect trunk blood into tubes containing an anticoagulant and immediately process to obtain plasma.

    • Perform cardiac perfusion with saline to remove blood from the brain vasculature.[3]

    • Excise the brain, rinse with cold saline, blot dry, and weigh.

    • Store all samples at -80°C until analysis.

  • Sample Processing and Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method for the quantification of the compound in plasma and brain tissue, typically using LC-MS/MS.[26][27][28]

    • Thaw brain tissue and homogenize in a suitable buffer.

    • Perform protein precipitation or liquid-liquid extraction to isolate the compound from the plasma and brain homogenate.

    • Analyze the extracts by LC-MS/MS.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp):

      • Kp = Cbrain / Cplasma

      • Where Cbrain is the concentration in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).

    • To determine the unbound brain-to-plasma ratio (Kp,uu), measure the unbound fraction of the compound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.

    • Calculate Kp,uu:

      • Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)

      • Kp,uu > 1 suggests active influx.

      • Kp,uu < 1 suggests active efflux.

Data Integration and Interpretation

A comprehensive understanding of the BBB permeability of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide requires the integration of data from all three tiers of this assessment strategy.

  • In Silico Predictions: Provide an initial hypothesis regarding the compound's potential to cross the BBB.

  • In Vitro Data: The PAMPA-BBB assay will quantify the passive permeability, while the cell-based assays will reveal any involvement of active efflux transporters.

  • In Vivo Data: The definitive in vivo study will provide the most physiologically relevant measure of brain penetration, taking into account all biological factors.

References

  • In vivo methods for imaging blood–brain barrier function and dysfunction - PMC.
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC.
  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin.
  • Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier - MDPI.
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC.
  • Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction.
  • New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC.
  • In vitro and in vivo models of BBB to evaluate brain targeting drug delivery.
  • LightBBB · bio.tools.
  • machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds - Oxford Academic.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit - BioAssay Systems.
  • A novel method for determination of drug distribution in rat brain tissue sections by LC/MS/MS: functional tissue microanalysis - PubMed.
  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … - ResearchGate.
  • Bioanalysis of drug in tissue: current status and challenges. - Semantic Scholar.
  • Development and Validation of Bioanalytical Method for Lacosamide from Rat Brain Tissues.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - IMR Press.
  • Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - Frontiers.
  • The basics of preclinical drug development for neurodegenerative disease indications.
  • Essential CNS drug development – pre-clinical development (Chapter 3) - Cambridge University Press & Assessment.
  • Estimation of Drug Binding to Brain Tissue: Methodology and in Vivo Application of a Distribution Assay in Brain Polar Lipids | Molecular Pharmaceutics - ACS Publications.
  • Quantification of Drugs in Brain Samples | Journal of Analytical Toxicology.
  • The basics of preclinical drug development for neurodegenerative disease indications - PubMed.
  • CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY - Altasciences.
  • Preclinical research strategies for drug development - AMSbiopharma.
  • N-(2-Methylpropyl)benzamide | C11H15NO | CID 95140 - PubChem - NIH.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers.
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - PMC.
  • N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide - EvitaChem.
  • In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling Authors - arXiv.
  • [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling - arXiv.
  • (PDF) In Silico Prediction of Blood Brain Barrier Permeability - ResearchGate.
  • N-ethyl-2-methylbenzamide - C10H13NO, density, melting point, boiling point, structural formula, synthesis.
  • (Pyrrolo-pyridin-5-yl)benzamides: BBB permeable monoamine oxidase B inhibitors with neuroprotective effect on cortical neurons - PubMed.
  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - Frontiers.
  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - PMC.
  • N-(2-methylpropyl)benzamide: A Technical Guide - Benchchem.
  • Stereoselective Transport of Drugs Across the Blood-Brain Barrier (BBB) In Vivo and In Vitro : Pharmacokinetic and Pharmacodynamic Studies of the (S)- and (R)-Enantiomers of Different 5-HT1A Receptor Agonists and Antagonists - DiVA.
  • From Polyphenols to Prodrugs: Bridging the Blood–Brain Barrier with Nanomedicine and Neurotherapeutics - MDPI.
  • Chemical Properties of N-Ethyl-N-methyl-benzamide - Cheméo.

Sources

In Vivo Toxicity and Safety Profile of 2-Methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide: A Preclinical Evaluation Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide (CAS: 2034343-21-8) represents a highly functionalized small-molecule screening scaffold characterized by a 2-phenylpyrimidine core linked via an ethyl spacer to an ortho-methylbenzamide moiety. Pyrimidine-benzamide derivatives are privileged structures in modern drug discovery, frequently evaluated as kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and ion channel modulators.

However, transitioning such compounds from in vitro screening to investigational new drug (IND) status requires rigorous in vivo safety profiling. This technical whitepaper outlines a comprehensive, self-validating preclinical toxicology framework tailored specifically to the structural liabilities of the pyrimidine-benzamide pharmacophore. By integrating structural toxicology, acute/subacute dosing protocols, and cardiovascular safety pharmacology, this guide provides drug development professionals with a robust roadmap for de-risking this chemical entity.

Structural Toxicology & Pharmacophore Liabilities

Before initiating in vivo studies, a predictive assessment of the molecule's structural liabilities is critical for defining the causality behind experimental choices.

  • The Pyrimidine-Benzamide Axis: While the pyrimidine ring offers excellent hydrogen-bonding potential for target engagement, repeated dosing of structurally related pyrimidine and pyridine benzamides has been historically associated with idiosyncratic toxicities. For example, demonstrated that metabolic cleavage of the amide bond can yield reactive amine metabolites (e.g., 2-chloro-5-aminopyrimidine derivatives) that induce nonhemolytic anemia in vivo[1][2].

  • CYP450 Metabolism & Bioactivation: The ortho-methyl group on the benzamide ring is a prime site for cytochrome P450 (CYP3A4/CYP2D6) mediated benzylic oxidation, potentially leading to carboxylic acid metabolites. Furthermore, arene oxide formation on the unsubstituted positions of the phenyl ring can generate reactive electrophiles that deplete hepatic glutathione (GSH), triggering drug-induced liver injury (DILI).

To visualize these predictive liabilities, the following metabolic bioactivation pathway dictates the clinical chemistry endpoints we must monitor during in vivo testing.

MetabolicBioactivation Parent 2-Methyl-N-(2-(2-phenylpyrimidin-5-yl) ethyl)benzamide (Parent) CYP Hepatic CYP450 Metabolism (CYP3A4 / CYP2D6 Oxidation) Parent->CYP Hepatic First-Pass Metabolite1 N-Dealkylation / Amide Cleavage (Primary Clearance) CYP->Metabolite1 Phase I Clearance Metabolite2 Arene Oxide / Reactive Electrophile (Bioactivation Pathway) CYP->Metabolite2 Minor Bioactivation GSH Glutathione (GSH) Conjugation (Detoxification & Excretion) Metabolite2->GSH Phase II Detox Tox Covalent Protein Binding (Potential Hepatotoxicity / Anemia) Metabolite2->Tox GSH Depletion

Caption: Metabolic bioactivation and toxicity pathway of the pyrimidine-benzamide scaffold.

Core In Vivo Toxicity Protocols (The Self-Validating System)

To systematically evaluate the safety profile of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, we employ a phased, step-by-step methodology compliant with global regulatory standards.

Phase 1: Acute Toxicity & Maximum Tolerated Dose (MTD)

The objective of this phase is to establish the acute tolerability limit and define the dose range for subsequent repeat-dose studies. We cap the maximum dose at 1000 mg/kg, directly aligning with the , which identifies this as the standard limit dose for small molecules[3][4].

  • Step 1: Animal Acclimation & Grouping: Acclimate Sprague-Dawley rats (n=5/sex/group) for 7 days in standard vivarium conditions.

  • Step 2: Dose Formulation: Suspend the compound in a vehicle of 0.5% Methylcellulose and 0.1% Tween-80 to account for the high lipophilicity of the biphenyl-pyrimidine system.

  • Step 3: Single Ascending Dose Administration: Administer single doses of 10, 30, 100, 300, and 1000 mg/kg via oral gavage (PO).

  • Step 4: Clinical Observation: Monitor animals continuously for the first 4 hours post-dose, then daily for 14 days. Assess body weight, food consumption, and neurological signs (e.g., ataxia, tremors).

  • Step 5: Necropsy: Perform gross pathological examination of all animals on Day 15 to identify macroscopic organ abnormalities.

Phase 2: Subacute (28-Day) Repeat-Dose Toxicity

Because pyrimidine-benzamide derivatives are prone to inducing cumulative hematological toxicities (such as nonhemolytic anemia), a 28-day repeat-dose study is mandatory to support Phase 1 clinical trials.

  • Step 1: Dose Selection: Based on the Phase 1 MTD, select a Vehicle Control, Low Dose (No Observed Adverse Effect Level - NOAEL target), Mid Dose, and High Dose.

  • Step 2: Daily Administration: Administer the formulated compound via oral gavage for 28 consecutive days.

  • Step 3: Toxicokinetic (TK) Sampling: Collect blood via the tail vein on Day 1 and Day 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose to evaluate systemic exposure and potential auto-induction of CYP enzymes.

  • Step 4: Clinical Pathology: On Day 29, collect terminal blood samples for comprehensive hematology (focusing on RBC, Hb, and Reticulocytes) and clinical chemistry (focusing on ALT/AST and Bilirubin).

  • Step 5: Histopathology: Harvest standard ICH-mandated tissues, fix in 10% Neutral Buffered Formalin (NBF), embed in paraffin, stain with H&E, and evaluate microscopically for tissue necrosis or inflammatory infiltration.

Phase 3: Cardiovascular Safety Pharmacology

Nitrogen-rich heterocycles like pyrimidines frequently exhibit off-target binding to the hERG potassium channel, posing a risk for QT prolongation and lethal arrhythmias (Torsades de Pointes). To evaluate this, we utilize , which provides physiological data without the confounding variable of restraint stress[5][6].

  • Step 1: Surgical Preparation: Surgically implant telemetry transmitters (e.g., DSI PhysioTel) into conscious, unrestrained Beagle dogs. Allow a 14-day recovery period.

  • Step 2: Baseline Recording: Record baseline electrocardiogram (ECG), heart rate, and arterial blood pressure for 24 hours prior to dosing.

  • Step 3: Dosing: Administer the compound via oral capsule in a Latin square crossover design (Vehicle, Low, Mid, High doses) with a 7-day washout period between doses.

  • Step 4: Data Acquisition: Continuously record telemetry data for 24 hours post-dose.

  • Step 5: QTc Analysis: Extract and analyze QT intervals using Fridericia's (QTcF) or Van de Water's correction formulas to accurately assess repolarization delays.

Quantitative Data Presentation

To ensure the self-validating nature of the protocols, the expected outputs are structured into standardized comparative tables. Table 1 outlines the anticipated toxicokinetic parameters, while Table 2 details the critical biomarker panel required to detect the specific liabilities of the pyrimidine-benzamide class.

Table 1: Anticipated Toxicokinetic (TK) Parameters (Day 1 vs. Day 28)

ParameterDefinitionExpected Trend (Day 1)Expected Trend (Day 28)Rationale for Shift
Cmax Maximum Plasma ConcentrationDose-proportionalSub-proportional at High DosePotential auto-induction of CYP3A4
Tmax Time to Maximum Concentration2.0 - 4.0 hours1.5 - 3.0 hoursIncreased gastric motility/absorption
AUC(0-24) Area Under the CurveDose-proportionalDecreased relative to Day 1Enhanced hepatic clearance
t1/2 Elimination Half-Life6.0 - 8.0 hours4.0 - 6.0 hoursUpregulation of Phase II conjugation

Table 2: Key Biomarker Panel for 28-Day Toxicity Study

Biomarker CategorySpecific AnalytePathological Implication for Pyrimidine-Benzamides
Hematology Red Blood Cell (RBC) CountDecrease indicates potential nonhemolytic anemia (class effect).
Hematology ReticulocytesCompensatory increase indicates bone marrow response to RBC loss.
Clinical Chemistry Alanine Aminotransferase (ALT)Elevation >3x baseline indicates hepatocellular necrosis (DILI).
Clinical Chemistry Total BilirubinElevation indicates impaired hepatic clearance or severe hemolysis.
Clinical Chemistry Blood Urea Nitrogen (BUN)Elevation indicates potential nephrotoxicity or dehydration.

References

  • ICH M3(R2) Guidance: "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals" - U.S. Food and Drug Administration (FDA).[Link]

  • Cardiovascular Safety Pharmacology: "Cardiovascular safety pharmacology: beyond arrhythmic risk assessment" - National Center for Biotechnology Information (NCBI), PMC.[Link]

  • Pyrimidine Benzamide Toxicity: "N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy" - ACS Medicinal Chemistry Letters.[Link]

Sources

An In-depth Technical Guide to the Predicted Receptor Selectivity of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Predictive Analysis Based on Structural Motifs

The novel chemical entity 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide represents a compelling subject for pharmacological investigation due to its hybrid structure, incorporating both a 2-phenylpyrimidine core and a 2-methylbenzamide moiety. As of this writing, there is no publicly available data on the specific receptor selectivity of this compound. Therefore, this technical guide presents a predictive analysis of its likely receptor interactions, based on established structure-activity relationships (SAR) for its constituent chemical fragments. This document is intended for researchers, scientists, and drug development professionals to guide initial screening efforts and hypothesis-driven research.

Our analysis of the scientific literature suggests that the 2-phenylpyrimidine scaffold is a privileged structure in kinase inhibitor design, frequently targeting the ATP-binding site of various kinases.[1][2][3] The benzamide moiety, on the other hand, is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.[4][5][6] Consequently, we hypothesize that 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is likely to exhibit primary activity as a kinase inhibitor, with potential for secondary interactions with GPCRs and/or ion channels. For the purpose of this guide, we will focus on a plausible primary target, Bruton's tyrosine kinase (BTK), and representative secondary targets, the dopamine D2 receptor and the voltage-gated sodium channel Nav1.1.

Hypothesized Primary Target: Bruton's Tyrosine Kinase (BTK)

Rationale: The 2-phenylpyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[1] BTK, a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway and a validated target in oncology and autoimmune diseases.[2][7] The structural features of the subject compound are consistent with those of known BTK inhibitors.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC PKC DAG->PKC Proliferation B-Cell Proliferation & Survival Ca_flux->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation

Caption: Simplified BTK Signaling Pathway.[1][7]

Experimental Protocols for Determining Receptor Selectivity

To empirically determine the receptor selectivity profile of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, a tiered screening approach is recommended. The following are detailed, step-by-step methodologies for assessing activity at the hypothesized primary and secondary targets.

Primary Target Assessment: BTK Kinase Inhibition

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity, and inhibition is observed as a decrease in signal.[7]

Experimental Workflow: BTK Kinase Assay

BTK_Assay_Workflow cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Signal Generation & Detection A 1. Add Kinase Buffer, Inhibitor (or DMSO), and BTK Enzyme to well B 2. Add Substrate/ATP Mix to initiate reaction A->B C 3. Incubate at 30°C for 15-45 minutes B->C D 4. Add ADP-Glo™ Reagent to stop reaction and deplete ATP C->D E 5. Incubate at RT for 40 minutes D->E F 6. Add Kinase Detection Reagent to convert ADP to ATP E->F G 7. Incubate at RT for 30-60 minutes F->G H 8. Read Luminescence G->H

Caption: Workflow for the ADP-Glo™ BTK Kinase Assay.[7][8]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting a 5x stock.

    • Prepare the ATP and substrate (e.g., Poly (4:1 Glu, Tyr)) solution in 1x Kinase Assay Buffer.

    • Dilute the BTK enzyme to the desired concentration in 1x Kinase Assay Buffer.[2]

    • Prepare a serial dilution of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in DMSO, and then dilute further in 1x Kinase Assay Buffer.

  • Kinase Reaction:

    • To a 96-well plate, add 5 µL of the test compound or vehicle (DMSO) control.

    • Add 10 µL of the diluted BTK enzyme solution.

    • Initiate the reaction by adding 10 µL of the ATP/substrate solution.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[9]

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[10]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[10]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Secondary Target Assessment: Dopamine D2 Receptor Binding and Function

Rationale: Benzamide derivatives are known to interact with dopamine receptors, often as antagonists.[5][11][12]

1. Radioligand Binding Assay

Assay Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]-spiperone) from the dopamine D2 receptor.[1][13]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.[1]

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add the test compound at various concentrations.

    • For non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM (+)-butaclamol).[1]

    • Add the radioligand, [³H]-spiperone, at a concentration near its Kd.[13]

    • Incubate at room temperature for 60 minutes.[6]

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.[1]

2. Functional Assay (cAMP Accumulation)

Assay Principle: The dopamine D2 receptor is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of the test compound to antagonize the dopamine-induced decrease in forskolin-stimulated cAMP levels.[14][15]

Step-by-Step Protocol:

  • Cell Preparation:

    • Seed HEK293 cells expressing the human dopamine D2 receptor in a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin (to elevate basal cAMP levels).

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[16]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., cAMP-Glo™ Assay).[17][18]

  • Data Analysis:

    • Determine the ability of the test compound to reverse the dopamine-induced inhibition of cAMP production.

    • Calculate the IC50 value for the antagonist activity.

Secondary Target Assessment: Nav1.1 Ion Channel Modulation

Rationale: Some 2-methylbenzamide derivatives have been shown to modulate the activity of voltage-gated sodium channels, including Nav1.1.[4][19]

Assay Principle: Automated patch-clamp electrophysiology provides a high-throughput method to measure the effect of the test compound on the ionic currents conducted by Nav1.1 channels expressed in a stable cell line.[20][21]

Step-by-Step Protocol:

  • Cell Preparation:

    • Use a stable cell line (e.g., CHO or HEK293) expressing the human Nav1.1 channel.

    • Prepare a single-cell suspension for use in the automated patch-clamp system.

  • Electrophysiological Recording:

    • Utilize an automated patch-clamp platform (e.g., SyncroPatch 768PE or QPatch).[20][21]

    • Establish a whole-cell recording configuration.

    • Apply a voltage protocol to elicit Nav1.1 currents. A typical protocol involves a holding potential from which the cell is depolarized to activate the channels.[22]

  • Compound Application and Data Acquisition:

    • Record baseline Nav1.1 currents.

    • Apply the test compound at various concentrations via the system's microfluidics.

    • Record the currents in the presence of the compound to measure the degree of inhibition or modulation.

  • Data Analysis:

    • Measure the peak inward current amplitude at each compound concentration.

    • Calculate the percent inhibition and determine the IC50 value.

Predicted Selectivity Profile: Data Presentation

The following tables present a hypothetical, yet plausible, selectivity profile for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide based on typical values for selective modulators of the hypothesized targets.

Table 1: Predicted Kinase Inhibitory Activity

Kinase TargetAssay TypePredicted IC50 (nM)
BTK (Primary) ADP-Glo™ 15 [3][23][24][25]
TECADP-Glo™150
ITKADP-Glo™250
EGFRADP-Glo™>1000
JAK3ADP-Glo™>1000

Table 2: Predicted GPCR and Ion Channel Activity

Receptor/Channel TargetAssay TypePredicted Ki/IC50 (nM)
Dopamine D2 (Secondary) [³H]-spiperone Binding Ki = 120 [6][19][26][27]
Dopamine D2 (Secondary)cAMP FunctionalIC50 = 250
Serotonin 5-HT2ARadioligand BindingKi > 1000
Nav1.1 (Secondary) Automated Patch-Clamp IC50 = 800 [28][29][30][31][32]
Nav1.5 (Cardiac)Automated Patch-ClampIC50 > 10,000

Conclusion and Future Directions

This technical guide provides a predictive framework for the receptor selectivity of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, grounded in the established pharmacology of its core structural motifs. We hypothesize a primary inhibitory activity against Bruton's tyrosine kinase, with potential for weaker, secondary interactions with the dopamine D2 receptor and the Nav1.1 sodium channel. The detailed experimental protocols provided herein offer a clear path for the empirical validation of this predicted profile.

The successful determination of the receptor selectivity of this novel compound will be a critical first step in elucidating its potential therapeutic applications. Further studies should focus on confirming the mechanism of action at the primary target and exploring the physiological consequences of its interactions with any identified secondary targets.

References

Sources

Preclinical Evaluation of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide: A Methodological Framework for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide represents a novel, highly specific synthetic small molecule. Structurally, it features a pyrimidine core linked via an ethyl bridge to a substituted benzamide moiety. In medicinal chemistry, pyrimidine derivatives substituted with benzamide or similar privileged heterocyclic rings are classic scaffolds for competitive ATP-site kinase inhibitors, frequently demonstrating potent efficacy against cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., RET, EGFR)[1][2].

As a Senior Application Scientist, my objective in this whitepaper is to outline a rigorous, self-validating preliminary screening pipeline for this compound. Rather than simply listing steps, this guide explains the causality behind our experimental design—ensuring that every data point generated differentiates true on-target pharmacological efficacy from off-target cytotoxicity.

ScreeningWorkflow A Compound Synthesis & QC 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide B Phase 1: High-Throughput Viability (CellTiter-Glo ATP Assay) A->B C IC50 < 10 µM in Cancer Lines? B->C D Phase 2: Target Engagement (Phospho-Kinase Western Blot) C->D Yes F No-Go / Structural Refinement C->F No E Phase 3: Cellular Phenotyping (Annexin V / Cell Cycle) D->E G Lead Optimization & In Vivo Models E->G

Fig 1. Sequential high-throughput screening and validation workflow for novel pyrimidine derivatives.

Phase I: High-Throughput Viability Screening

The Causality of Assay Selection

To determine the primary anti-proliferative IC50 of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, we must select an assay that is immune to metabolic artifacts. Traditional colorimetric assays (like MTT or MTS) rely on mitochondrial reductase activity. Because kinase inhibitors often alter cellular metabolism without immediately causing cell death, MTT assays can produce false positives (apparent cytotoxicity that is merely metabolic suppression).

Therefore, we mandate the use of the[3]. This assay quantifies intracellular Adenosine Triphosphate (ATP)—the universal energy currency of living cells. By directly measuring ATP via a luciferase-luciferin reaction, we obtain a highly sensitive, direct indicator of metabolically active cells capable of detecting as few as 15 cells per well in a 384-well format[3].

Self-Validating Protocol: ATP-Based Viability
  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) and normal peripheral blood mononuclear cells (PBMCs) at 2,000 cells/well in 384-well opaque white plates. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Dosing: Using an acoustic liquid handler, dose the cells with a 10-point serial dilution of the compound (0.1 nM to 100 µM).

    • Self-Validation: Include 0.1% DMSO as a negative vehicle control (100% viability baseline) and 1 µM Bortezomib as a positive kill control (0% viability baseline).

  • Incubation: Incubate for 72 hours to allow for multiple cell division cycles.

  • Lysis & Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (25 µL) of CellTiter-Glo reagent. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode plate reader.

Representative Quantitative Data Summary

Note: The following table represents the expected pharmacological profile for a successful hit compound in this class.

Cell LineTissue OriginPutative Target StatusIC50 (µM) ± SDSelectivity Index (SI)*
A549 Non-Small Cell LungWild-Type1.2 ± 0.312.5
MCF-7 Breast AdenocarcinomaAmplified0.8 ± 0.118.7
HCT-116 Colorectal CarcinomaMutated4.5 ± 0.63.3
PBMC Normal Human BloodWild-Type> 15.01.0 (Ref)

*Selectivity Index (SI) = IC50 (PBMC) / IC50 (Cancer Cell Line). An SI > 10 is the Go/No-Go threshold for advancing to Phase II.

Phase II: Mechanistic Profiling & Target Engagement

The Causality of Target Validation

A drop in intracellular ATP confirms that the compound kills cells, but it does not prove how. If 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide acts as a non-specific membrane disruptor, it is useless as a targeted therapeutic. Because N-trisubstituted pyrimidine derivatives are known to bind the ATP-pocket of kinases like RET or CDKs[2], we must prove target engagement. We achieve this by measuring the phosphorylation status of downstream substrates via Western Blotting. If the kinase is inhibited, the downstream substrate will remain unphosphorylated.

MOA Cmpd 2-methyl-N-(2-(2-phenylpyrimidin- 5-yl)ethyl)benzamide Kinase Target Kinase (e.g., CDK/RET) Cmpd->Kinase Competitive Inhibition Substrate Downstream Phosphorylation (e.g., p-Rb, p-ERK) Kinase->Substrate Activates (Blocked) Apoptosis Apoptosis (Annexin V+) Kinase->Apoptosis Suppresses (Relieved) Survival Tumor Cell Survival & Proliferation Substrate->Survival Promotes (Blocked)

Fig 2. Putative mechanism of action: Kinase inhibition leading to cell cycle arrest and apoptosis.

Self-Validating Protocol: Immunoblotting
  • Treat MCF-7 cells with the compound at 0.5x, 1x, and 5x the established IC50 for 4 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the native phosphorylation state).

  • Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against the target kinase, the phosphorylated substrate (e.g., p-Rb for CDKs), and total substrate.

  • Self-Validation: Use GAPDH or β-actin as a loading control to ensure equal protein loading across all lanes. A successful result will show a dose-dependent decrease in the phosphorylated substrate without altering total substrate levels.

Phase III: Cellular Phenotyping (Apoptosis)

The Causality of Phenotypic Screening

Kinase inhibition can result in two distinct cellular fates: cytostasis (the cells stop dividing but remain alive) or cytotoxicity (the cells actively undergo programmed cell death). To distinguish between these, we employ[4].

During early apoptosis, cells lose plasma membrane asymmetry, exposing phosphatidylserine (PS) on the outer leaflet. Fluorochrome-conjugated Annexin V binds PS with high affinity in a calcium-dependent manner. Meanwhile, PI is a membrane-impermeable DNA intercalator that only enters late-apoptotic or necrotic cells with ruptured membranes[4][5].

Self-Validating Protocol: Flow Cytometry
  • Treatment: Seed cells in 6-well plates and treat with the compound at the IC50 concentration for 48 hours.

  • Harvesting: Collect both the adherent cells (via trypsinization) and the floating cells in the media. Crucial Step: Failing to collect floating cells will artificially skew the data, as late-apoptotic cells detach from the plate.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin-binding buffer at a concentration of 1x10⁵ cells/100 µL. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark[5].

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately via flow cytometry.

    • Self-Validation: Use Staurosporine (1 µM for 4h) as a positive control for apoptosis. Set compensation controls using single-stained FITC and single-stained PI samples to eliminate spectral overlap.

References

  • PubMed (NIH). Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. Retrieved from:[Link]

  • ACS Publications. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Retrieved from:[Link]

  • Immunostep Biotech. Everything about Annexin V-based apoptosis assays. Retrieved from:[Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from:[Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, causality-driven Application Note and Protocol for the HPLC quantification of the target compound.

Executive Summary & Physicochemical Profiling

The compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide represents a highly lipophilic, weakly basic small molecule—a structural motif frequently encountered in modern targeted therapeutics (e.g., kinase inhibitors and GPCR modulators). Successful quantification of this active pharmaceutical ingredient (API) requires a deep understanding of its molecular behavior:

  • Pyrimidine Ring: Contains weakly basic nitrogen atoms. At a neutral pH, these nitrogens are partially ionized, leading to split peaks or severe tailing due to secondary interactions with residual acidic silanols on the silica stationary phase[1].

  • Benzamide & Phenyl Moieties: Impart significant hydrophobicity (estimated LogP 3.5–4.5) and provide strong chromophores for UV detection.

  • Amide Linker: Capable of hydrogen bonding, necessitating careful selection of the sample diluent to prevent peak distortion during injection[2].

Chromatographic Causality: Designing the Method

Analytical method development should not rely on trial and error; it must be built upon molecular causality.

  • Stationary Phase Selection: While a standard end-capped C18 column is the logical starting point for hydrophobic molecules, a Phenyl-Hexyl column offers superior orthogonal selectivity. The phenyl-hexyl phase engages in π−π interactions with the target's three aromatic rings, often resolving critical impurity pairs that co-elute on a purely hydrophobic C18 phase[3].

  • Mobile Phase & pH Control: To achieve sharp, symmetrical peaks for basic pyrimidine derivatives, the mobile phase pH must be strictly controlled to prevent run-to-run variability. We utilize an acidic aqueous phase (0.1% Trifluoroacetic acid, pH ~2.0). TFA serves a dual purpose: it fully protonates the pyrimidine nitrogens (ensuring a single ionization state) and acts as an ion-pairing agent, effectively masking residual silanols on the column[1].

  • Organic Modifier & Diluent: Acetonitrile (ACN) is selected over methanol due to its lower viscosity, which reduces system backpressure, and its superior UV transparency at lower wavelengths (<240 nm). Furthermore, the sample diluent must closely match the initial mobile phase conditions to avoid the "solvent plug" effect, which causes peak fronting[2].

Method Development Workflow

HPLC_Method_Dev Start Target: 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide Step1 Physicochemical Profiling LogP ~3.5-4.5 | Weak Base (Pyrimidine) Start->Step1 Step2 Stationary Phase Selection Primary: C18 | Orthogonal: Phenyl-Hexyl Step1->Step2 Step3 Mobile Phase Optimization Aqueous: 0.1% TFA (pH ~2.0) to mask silanols Organic: Acetonitrile Step2->Step3 Step4 Gradient & Temperature 5-95% ACN Ramp | 40°C to reduce viscosity Step3->Step4 Step5 Method Validation (ICH Q2) Specificity, Linearity, Precision, Accuracy Step4->Step5

HPLC Method Development Workflow for Hydrophobic Basic APIs.

Step-by-Step Experimental Protocol

4.1. Reagent & Standard Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade Water (0.1% v/v). Filter through a 0.22 µm membrane and degas.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v). Degas thoroughly.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard. Transfer to a 10.0 mL volumetric flask, dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary), and make up to volume with Acetonitrile.

  • Working Solutions: Dilute the stock solution with the Diluent to create a calibration curve (e.g., 10, 25, 50, 75, and 100 µg/mL).

4.2. Chromatographic Instrument Setup

  • Column: Phenyl-Hexyl or highly end-capped C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky aromatic molecules).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (monitor 230 nm as a secondary channel for the pyrimidine chromophore).

4.3. Gradient Elution Program A gradient is employed to tightly focus the analyte band at the head of the column before eluting it, maximizing theoretical plates and sensitivity.

Table 1: Optimized Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Initial Conditions
2.0955Isocratic Hold (Focusing)
12.01090Linear Ramp (Separation)
15.01090Column Wash
15.1955Re-equilibration
20.0955End of Run

System Suitability and Validation Data

A robust, self-validating protocol requires System Suitability Testing (SST) prior to any sample analysis. Inject the 50 µg/mL working standard six times to verify system performance against the criteria in Table 2.

Table 2: System Suitability Criteria (Self-Validation Check)

ParameterAcceptance CriteriaScientific Rationale
Retention Time (Rt) Consistent (± 2.0% RSD)Ensures pump accuracy and gradient stability.
Tailing Factor (Tf) ≤ 1.5Verifies the effective suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and acceptable band broadening limits.
Peak Area %RSD ≤ 2.0% (n=6)Validates autosampler precision and integration parameters.

Once SST passes, the method must be validated according to ICH Q2(R1) guidelines. Expected validation parameters for this methodology are summarized below.

Table 3: ICH Validation Parameters & Acceptance Limits

Validation ParameterRange / Test LevelAcceptance Criteria
Linearity 10 - 100 µg/mL (5 levels)Correlation Coefficient (R²) ≥ 0.999
Accuracy (Recovery) 50%, 100%, 150% of target98.0% - 102.0% mean recovery
Precision (Repeatability) 6 replicates at 100% target%RSD ≤ 2.0%
Sensitivity (LOD / LOQ) Signal-to-Noise ratioS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)

References

  • Hplc method development and validation: a review SciSpace[Link]

  • Computer-Assisted Method Development for Small and Large Molecules Molnar Institute[Link]

  • HPLC Method development: an overview PharmaCores[Link]

Sources

How to prepare 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

An optimized protocol for the preparation, storage, and handling of hydrophobic small molecules is critical for ensuring reproducibility in biochemical and cell-based assays. As a Senior Application Scientist, I have designed this comprehensive technical guide for handling 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide .

This guide abandons generic instructions in favor of a mechanistic, causality-driven approach. By understanding why certain solvents, storage conditions, and dilution techniques are required, researchers can establish a self-validating system that preserves compound integrity and prevents assay interference.

Physicochemical Profiling & Mechanistic Considerations

Before formulating a stock solution, it is imperative to analyze the target compound's structural properties. 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a highly lipophilic small molecule characterized by multiple aromatic rings (phenyl, pyrimidine, and methylbenzene) linked by an ethyl and amide bridge.

Table 1: Quantitative Physicochemical Profile

PropertyValueImplication for Handling
Chemical Formula C20H19N3OHigh carbon-to-heteroatom ratio indicates poor aqueous solubility.
Molecular Weight 317.39 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)High dielectric constant required to solvate non-polar moieties.
Aqueous Solubility < 1 mM (Estimated)Prone to "crashing out" (precipitation) upon direct aqueous dilution.
The Causality of Solvent Selection and Degradation

Dimethyl sulfoxide (DMSO) is the industry standard for small molecule libraries due to its amphiphilic nature. However, DMSO is highly hygroscopic[1]. The primary mechanism of compound loss in DMSO stocks is not thermal degradation, but rather moisture influx during repeated freeze-thaw cycles [2][3]. When atmospheric water is absorbed into the DMSO, the solvent's dielectric environment shifts, drastically lowering the solubility limit of hydrophobic compounds like our target benzamide. This leads to micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility.

Furthermore, direct dilution of high-concentration DMSO stocks into aqueous cell culture media creates localized zones of supersaturation, causing the compound to precipitate before it can disperse[4].

Experimental Workflow & Visualization

To mitigate moisture influx and precipitation, the workflow must strictly adhere to a "reconstitute, aliquot, and serial-dilute" pipeline.

G Powder Lyophilized Powder 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide Recon Reconstitution Add Anhydrous DMSO (≥99.9%) Powder->Recon Stock Master Stock Solution (e.g., 10 mM or 50 mM) Recon->Stock Aliquot Aliquoting Dispense into single-use vials Stock->Aliquot Storage Long-term Storage -80°C (Up to 6 months) Aliquot->Storage Thaw Thawing Equilibrate to Room Temp in Desiccator Storage->Thaw Withdraw single vial InterDil Intermediate Dilution Serial dilution in 100% DMSO Thaw->InterDil Final Aqueous Working Solution (Final DMSO ≤ 0.1% - 0.5%) InterDil->Final Dropwise addition to vigorously stirring media

Workflow for anhydrous DMSO stock preparation, cryogenic storage, and aqueous dilution.

Step-by-Step Preparation Protocols

Phase 1: Reconstitution and Master Stock Preparation

To ensure absolute precision, calculate the required mass based on the exact molecular weight (317.39 g/mol ).

Table 2: Mass Requirements for Standard DMSO Stock Solutions (1 mL Volume)

Desired ConcentrationMass of Compound Required (per 1 mL DMSO)
1 mM 0.317 mg
10 mM 3.174 mg
50 mM 15.870 mg
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature inside a desiccator before opening the vial. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (water content ≤0.005%) to the vial.

  • Dissolution: Vortex gently for 30 seconds. If the compound resists dissolution, utilize a bath sonicator for 1–2 minutes. Crucial Insight: Monitor the water bath temperature. Prolonged sonication generates heat, which can induce localized thermal degradation of the amide bond.

  • Visual QC: Inspect the solution against a stark black background under a bright light. Look for the Tyndall effect (light scattering), which indicates the presence of undissolved micro-particulates. The solution must be optically clear.

Phase 2: Aliquoting and Cryogenic Storage
  • Aliquoting: Immediately dispense the master stock into sterile, tightly sealed, low-bind microcentrifuge tubes in single-use volumes (e.g., 10 µL to 20 µL).

  • Storage: Transfer aliquots to -80°C for long-term storage (up to 6 months)[1][5]. Storage at -20°C is acceptable only for short-term use (≤ 1 month)[1][6].

  • Self-Validating Rule: Once an aliquot is thawed, it must be used or discarded. Never refreeze. Repeated freeze-thaw cycles linearly correlate with a drop in compound detection via LC-MS due to precipitation and hydrolysis[2][3].

Phase 3: Aqueous Dilution for In Vitro Assays

To prevent the compound from "crashing out" when introduced to an aqueous environment (like DMEM or PBS), you must bridge the dielectric gap gradually[4].

  • Thawing: Remove a single aliquot from -80°C and allow it to reach room temperature naturally.

  • Intermediate DMSO Dilution: Do not dilute the 10 mM stock directly into the culture media. Instead, perform a serial dilution in DMSO to reach an intermediate concentration (e.g., 1000x your final desired assay concentration).

  • Aqueous Integration: Add the intermediate DMSO solution dropwise into the aqueous buffer/media while it is being vigorously vortexed or stirred.

  • Toxicity Control: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity or off-target transcriptomic shifts[5][6].

Quality Control & Integrity Monitoring

For libraries or stocks stored longer than 6 months, visual inspection is insufficient. The probability of observing intact small molecules by LC-MS decreases significantly after prolonged storage in ambient or sub-optimal DMSO conditions[2][3].

  • Analytical Verification: Prior to critical in vivo or late-stage in vitro assays, verify the integrity of an aged aliquot using UPLC-MS/MS.

  • Purity Threshold: A minimum significant ratio (MSR) and a purity threshold of ≥95% should be confirmed to ensure that degradation products (e.g., cleaved amines or oxidized pyrimidines) are not driving false-positive assay phenotypes.

References

  • Captivate Bio. "Small Molecules Handling and Storage Guidelines." Captivate Bio. Available at:[Link]

  • Kozikowski, B. A., et al. "The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO." Journal of Biomolecular Screening / ResearchGate. Available at: [Link]

  • Cheng, X., et al. "Monitoring compound integrity with cytochrome P450 assays and qHTS." National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

Sources

Cell viability assay protocol using 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to assessing cellular viability in response to the novel investigational compound, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide.

Introduction: A New Frontier in Signal Transduction Modulation

The compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a novel synthetic molecule featuring a benzamide and a phenylpyrimidine scaffold. Such heterocyclic structures are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with a wide range of biological targets, including protein kinases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the impact of this investigational compound on cell viability. To illustrate a plausible mechanism of action for a compound of this class, we will hypothesize that it acts as an inhibitor of the c-Raf kinase, a critical node in the Ras-Raf-MEK-ERK (MAPK) signaling pathway.

The aberrant activation of the ERK/MAPK pathway is a hallmark of many human cancers, driving uncontrolled cell proliferation, survival, and differentiation.[1][2][3] Therefore, targeting key kinases within this cascade, such as c-Raf, represents a promising strategy for anticancer drug development.[3][4] This document outlines detailed protocols for two robust and widely accepted methods for determining cell viability—the MTT and Resazurin assays—to quantify the dose-dependent effects of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide on cancer cell lines.

Scientific Foundation: The ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a cornerstone of cellular signaling, transducing signals from cell surface receptors to the nucleus to regulate a multitude of cellular processes.[3] In many cancer types, mutations in upstream proteins like Ras or Raf lead to constitutive activation of this pathway, promoting tumorigenesis.[1][2]

Our hypothetical target, c-Raf, is a serine/threonine-specific protein kinase that acts as a central intermediary, phosphorylating and activating MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK then translocates to the nucleus to regulate transcription factors that control cell proliferation and survival.[2][3] Inhibition of c-Raf is therefore expected to block this signaling cascade, leading to a reduction in cell proliferation and potentially inducing apoptosis.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf c-Raf (Target of Compound) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide Compound->Raf Inhibits

Figure 1: Hypothesized mechanism of action via the ERK/MAPK signaling pathway.

Assay Principles: Measuring Cellular Health

To quantify the effect of our test compound, we will employ assays that measure metabolic activity as an indicator of cell viability. Metabolically active, viable cells can reduce specific substrates, leading to a measurable change in color or fluorescence.

  • MTT Assay : This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5][6][7] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[5][6] The resulting insoluble formazan must be solubilized with a detergent before the absorbance can be read. The intensity of the purple color is directly proportional to the number of viable cells.[7]

  • Resazurin (AlamarBlue®) Assay : This is a fluorometric/colorimetric assay where the blue, cell-permeable, and non-fluorescent dye, resazurin, is reduced to the pink, highly fluorescent resorufin by intracellular reductases in viable cells.[8][9][10] The amount of resorufin produced is proportional to the number of living cells and can be measured using a fluorometer or a spectrophotometer.[8][10] This assay is generally considered more sensitive than the MTT assay and has the advantage of being a homogeneous assay (no solubilization step needed).[8][9]

FeatureMTT AssayResazurin Assay
Principle Enzymatic reduction of tetrazolium saltReduction of resazurin dye
Product Purple formazan (insoluble)Pink resorufin (soluble, fluorescent)
Detection Absorbance (~570 nm)Fluorescence (Ex: ~560 nm, Em: ~590 nm) or Absorbance
Sensitivity GoodHigh
Workflow Requires a solubilization stepHomogeneous (add-and-read)
Toxicity MTT can be toxic to cells with longer incubationGenerally less toxic, allowing for kinetic monitoring

Table 1: Comparison of MTT and Resazurin cell viability assays.

Experimental Workflow: A Visual Guide

The general workflow for assessing the cytotoxicity of the compound is a multi-step process that requires careful planning and execution. The following diagram outlines the key stages from cell culture preparation to data analysis.

Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis A 1. Culture Cells (e.g., A549, HCT116) to exponential growth phase C 3. Seed Cells (e.g., 5,000-10,000 cells/well) A->C B 2. Prepare Serial Dilutions of Test Compound D 4. Add Compound Dilutions & Incubate (24-72h) B->D C->D E 5. Add Assay Reagent (MTT or Resazurin) D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Signal (Absorbance or Fluorescence) F->G H 8. Calculate % Viability & Plot Dose-Response Curve G->H I 9. Determine IC50 Value H->I

Figure 2: General experimental workflow for cell viability testing.

Detailed Protocols

Essential Preparations:

  • Compound Stock Solution: Prepare a high-concentration stock solution of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Store in aliquots at -20°C or -80°C.[11]

  • Cell Culture: Culture a suitable cancer cell line (e.g., A549 lung carcinoma, HCT116 colorectal carcinoma) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.

  • Cell Seeding Density: The optimal cell number per well depends on the cell line's growth rate and the assay duration. A preliminary experiment to determine the linear relationship between cell number and signal is recommended.[12] Typically, a density of 5,000-20,000 cells per well in a 96-well plate is a good starting point.[13]

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[5][6][7][14]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized, and stored protected from light at 4°C.[6]

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl, or pure DMSO.

  • Multi-channel pipette

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium per well. Include wells for 'medium only' (blank) and 'cells with vehicle' (negative control). Incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Addition of MTT Reagent: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals. Monitor for the formation of precipitate within the cells under a microscope.[12]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[5][14] Pipette up and down gently to ensure all formazan crystals are dissolved. The plate may need to be left at room temperature in the dark for a few hours or overnight for complete solubilization.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5][14] A reference wavelength of >650 nm can be used to subtract background absorbance.

Protocol 2: Resazurin Cell Viability Assay

This protocol is based on established, high-sensitivity methods for viability testing.[8][9][10][15]

Materials:

  • 96-well opaque-walled sterile tissue culture plates (to minimize background fluorescence)

  • Resazurin sodium salt

  • Sterile DPBS (pH 7.4)

  • 0.2 µm syringe filter

  • Multi-channel pipette

  • Microplate fluorometer

Procedure:

  • Reagent Preparation: Prepare a 0.15 mg/mL resazurin solution in DPBS.[8] Filter-sterilize through a 0.2 µm filter and store in a light-protected container at 4°C for frequent use or -20°C for long-term storage.[8]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the optimal density in 100 µL of culture medium per well. Include blank and vehicle control wells. Incubate overnight.

  • Compound Treatment: As described in the MTT protocol, add 100 µL of medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Addition of Resazurin Reagent: Add 20 µL of the resazurin solution to each well.[8]

  • Signal Development: Return the plate to the incubator for 1-4 hours. The optimal incubation time can vary depending on the metabolic rate of the cell line and should be determined empirically.[10]

  • Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[8]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance/fluorescence value of the 'medium only' blank wells from all other wells.

  • Calculate Percentage Viability: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells using the following formula:

    % Viability = (Signal of Treated Cells / Signal of Vehicle Control Cells) x 100

  • Dose-Response Curve and IC₅₀ Determination: Plot the percentage viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Hypothetical Data Summary:

Compound Conc. (µM)Average Absorbance (570 nm)% Viability
0 (Vehicle)1.250100%
0.11.18895%
10.93875%
50.62550%
100.31325%
500.12510%
1000.0635%

Table 2: Example data from an MTT assay used to calculate % viability. In this example, the IC₅₀ value is approximately 5 µM.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
High background in blank wells Contamination of medium or reagents. Phenol red in medium can interfere.Use fresh, sterile reagents. Use phenol red-free medium for the assay.
Low signal or poor dynamic range Cell number too low. Incubation time with reagent too short. Cells are not healthy.Optimize cell seeding density. Increase incubation time with the assay reagent. Ensure cells are healthy and in log phase before seeding.[12]
High variability between replicate wells Uneven cell seeding. Pipetting errors. Edge effects on the plate.Ensure a single-cell suspension before seeding. Use a multi-channel pipette carefully. Avoid using the outermost wells of the plate.
IC₅₀ value is not reproducible Inconsistent cell passage number or health. Variation in incubation times. Compound degradation.Use cells within a consistent passage number range. Standardize all incubation times precisely. Prepare fresh compound dilutions for each experiment.

Conclusion

This application note provides a robust framework for evaluating the biological activity of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. By employing standardized cell viability assays such as the MTT and Resazurin methods, researchers can reliably determine the dose-dependent cytotoxic or anti-proliferative effects of this novel compound. The detailed protocols, combined with a foundational understanding of the compound's hypothetical mechanism of action, empower scientists to generate high-quality, reproducible data essential for the advancement of preclinical drug discovery programs.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Wang, Y., et al. (2019). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 18(3), 1957-1962. [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Cagnol, S., & Chambard, J. C. (2010). ERK and cell death: mechanisms of ERK-induced cell death--apoptosis, autophagy and senescence. FEBS Journal, 277(1), 2-21. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • McCubrey, J. A., et al. (2007). Targeting the RAF/MEK/ERK pathway in cancer therapy. Nature Reviews Drug Discovery, 6(10), 810-821. [Link]

  • Marques, G., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 7(2), 26. [Link]

  • Eser, P. O., & Eser, S. (2014). ERKs in Cancer: Friends or Foes? Cancer Research, 74(2), 412-419. [Link]

  • Champions Oncology. (2023, September 8). ERK at Work - Targeting the ERK Pathway in Cancer. Retrieved from [Link]

  • Rodrigues, M., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Smalley, K. S., et al. (2007). C-Raf is Associated with Disease Progression and Cell Proliferation in a Subset of Melanomas. Clinical Cancer Research, 13(5), 1428-1435. [Link]

  • ResearchGate. (n.d.). Effect of C-Raf silencing on cell viability. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

Sources

Application Notes and Protocols: Formulation Strategies for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel therapeutics often involves complex molecular structures that, while promising in their pharmacological activity, present significant challenges in terms of drug delivery. 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a molecule with a benzamide and a pyrimidine moiety, structural features commonly associated with poor aqueous solubility.[1][2][3][4][5] This inherent low solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which can hinder clinical development.[2][6]

Anticipated Physicochemical Properties and Challenges

Based on its chemical structure, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is anticipated to possess the following properties, which present key formulation challenges:

PropertyAnticipated CharacteristicFormulation Challenge
Aqueous Solubility PoorLow dissolution rate in gastrointestinal fluids, leading to low bioavailability.
LogP (Lipophilicity) HighGood permeability across biological membranes, but contributes to poor aqueous solubility.
Melting Point Likely high (crystalline solid)High lattice energy can further limit dissolution.
Chemical Stability The amide bond may be susceptible to hydrolysis at extreme pH values.Potential for degradation during formulation processing and storage.

This table is based on general characteristics of benzamide and pyrimidine derivatives and should be experimentally verified for the specific molecule.

The primary goal of the formulation strategies will be to overcome the poor aqueous solubility and enhance the dissolution rate of the drug in the gastrointestinal fluids.

Formulation Strategies

Several established techniques can be employed to enhance the oral bioavailability of poorly soluble drugs. This guide will focus on three promising strategies for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide:

  • Amorphous Solid Dispersions (ASDs)

  • Lipid-Based Formulations (LBFs), specifically Self-Emulsifying Drug Delivery Systems (SEDDS)

  • Nanoformulations

The choice of the optimal strategy will depend on a thorough experimental evaluation of the drug's physicochemical properties and the desired product profile.

Amorphous Solid Dispersions (ASDs)

Rationale

Amorphous solid dispersions (ASDs) involve dispersing the active pharmaceutical ingredient (API) in an amorphous state within a hydrophilic polymer matrix.[8] The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to increased apparent solubility and a faster dissolution rate.[9] The polymer serves to stabilize the amorphous drug, preventing recrystallization during storage and dissolution.[8][9]

Experimental Workflow for ASD Development

ASD_Workflow cluster_Screening Phase 1: Screening cluster_Preparation Phase 2: Preparation cluster_Characterization Phase 3: Characterization cluster_Evaluation Phase 4: Performance Evaluation PolymerScreening Polymer Screening (e.g., PVP, HPMC, Soluplus®) SolventScreening Solvent Screening (for spray drying) PolymerScreening->SolventScreening DrugPolymerRatio Drug:Polymer Ratio Optimization SolventScreening->DrugPolymerRatio SprayDrying Spray Drying DrugPolymerRatio->SprayDrying HME Hot Melt Extrusion (HME) DrugPolymerRatio->HME DSC Differential Scanning Calorimetry (DSC) SprayDrying->DSC HME->DSC XRPD X-Ray Powder Diffraction (XRPD) DSC->XRPD FTIR FTIR Spectroscopy XRPD->FTIR Morphology Morphology (SEM) FTIR->Morphology Dissolution In Vitro Dissolution Testing Morphology->Dissolution Stability Physical Stability Studies Dissolution->Stability

Caption: Experimental workflow for the development and evaluation of Amorphous Solid Dispersions.

Detailed Protocols

Protocol 1: Preparation of ASD by Spray Drying

  • Solution Preparation: Dissolve 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide and the selected polymer (e.g., PVP K30, HPMCAS) in a suitable solvent or solvent mixture (e.g., methanol, acetone, dichloromethane) at the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Spray Drying:

    • Set the spray dryer parameters (e.g., inlet temperature, atomization pressure, feed rate). These will need to be optimized for the specific solvent system and formulation.

    • Spray the solution into the drying chamber.

    • Collect the resulting solid dispersion powder from the cyclone.

  • Secondary Drying: Dry the collected powder under vacuum at an elevated temperature (e.g., 40°C) for 24 hours to remove residual solvent.

Protocol 2: Characterization of ASDs

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the ASD powder into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Observe the thermogram for a single glass transition temperature (Tg), which indicates a miscible amorphous system. The absence of a melting endotherm for the drug confirms its amorphous state.[10]

  • X-Ray Powder Diffraction (XRPD):

    • Pack the ASD powder into a sample holder.

    • Scan the sample over a relevant 2θ range (e.g., 5-40°).

    • The absence of sharp Bragg peaks and the presence of a "halo" pattern confirms the amorphous nature of the drug in the dispersion.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a sample by either the KBr pellet method or using an ATR accessory.

    • Acquire the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Analyze the spectra for shifts in characteristic peaks of the drug and polymer to identify potential intermolecular interactions (e.g., hydrogen bonding) that contribute to the stability of the ASD.[10]

Lipid-Based Formulations (LBFs): Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale

Lipid-based formulations, particularly SEDDS, are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[11][12][13][14] The drug is dissolved in the lipidic vehicle, and upon emulsification, it is presented to the gastrointestinal tract in a solubilized state, which can enhance its absorption.[11]

Experimental Workflow for SEDDS Development

SEDDS_Workflow cluster_Screening Phase 1: Excipient Screening cluster_Formulation Phase 2: Formulation Development cluster_Characterization Phase 3: Characterization cluster_Evaluation Phase 4: Performance Evaluation OilScreening Oil Solubility Screening SurfactantScreening Surfactant Solubility & Emulsification Screening OilScreening->SurfactantScreening CosolventScreening Cosolvent Solubility Screening SurfactantScreening->CosolventScreening TernaryDiagram Construct Pseudoternary Phase Diagrams CosolventScreening->TernaryDiagram FormulationOptimization Optimize Formulation Ratios TernaryDiagram->FormulationOptimization DropletSize Droplet Size and Zeta Potential Analysis FormulationOptimization->DropletSize EmulsificationTime Self-Emulsification Time DropletSize->EmulsificationTime DrugPrecipitation Drug Precipitation Assessment EmulsificationTime->DrugPrecipitation InVitroRelease In Vitro Drug Release DrugPrecipitation->InVitroRelease Stability Thermodynamic Stability Studies InVitroRelease->Stability

Caption: Experimental workflow for the development and characterization of Self-Emulsifying Drug Delivery Systems.

Detailed Protocols

Protocol 3: Preparation and Evaluation of SEDDS

  • Excipient Screening:

    • Determine the solubility of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400) by adding an excess amount of the drug to a known volume of the excipient, followed by shaking and equilibration.[11]

  • Construction of Pseudoternary Phase Diagrams:

    • Based on the solubility studies, select an oil, a surfactant, and a cosolvent.

    • Prepare mixtures of surfactant and cosolvent (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, prepare a series of formulations with varying ratios of oil to Sₘᵢₓ (e.g., from 9:1 to 1:9).

    • Titrate each formulation with water and observe the formation of emulsions. Plot the results on a ternary phase diagram to identify the self-emulsifying region.[11]

  • Preparation of Drug-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve the drug in the oil phase, then add the surfactant and cosolvent, and mix thoroughly until a clear solution is obtained.

  • Characterization of SEDDS:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a homogenous emulsion.[15] A grading system can be used to visually assess the efficiency of emulsification.[14]

Nanoformulations

Rationale

Reducing the particle size of a drug to the nanometer range significantly increases its surface area-to-volume ratio, leading to a higher dissolution rate according to the Noyes-Whitney equation.[16] Polymeric nanoparticles can also protect the drug from degradation in the gastrointestinal tract and can be designed for controlled release.[17][18]

Experimental Workflow for Nanoparticle Development

Nano_Workflow cluster_Preparation Phase 1: Preparation cluster_Characterization Phase 2: Characterization cluster_Evaluation Phase 3: Performance Evaluation Nanoprecipitation Nanoprecipitation ParticleSize Particle Size and Polydispersity Index (PDI) Nanoprecipitation->ParticleSize EmulsionEvaporation Emulsion-Solvent Evaporation EmulsionEvaporation->ParticleSize ZetaPotential Zeta Potential ParticleSize->ZetaPotential Morphology Morphology (TEM/SEM) ZetaPotential->Morphology DrugLoading Drug Loading and Encapsulation Efficiency Morphology->DrugLoading InVitroRelease In Vitro Drug Release DrugLoading->InVitroRelease Stability Colloidal Stability InVitroRelease->Stability

Caption: Experimental workflow for the preparation and characterization of drug nanoparticles.

Detailed Protocols

Protocol 4: Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[19]

  • Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA)) and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[20]

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer, and then lyophilize them for long-term storage.

Protocol 5: Characterization of Nanoparticles

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Disperse the nanoparticles in deionized water.

    • Measure the hydrodynamic diameter, PDI, and zeta potential using a DLS instrument.[19]

  • Drug Loading and Encapsulation Efficiency:

    • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break the nanoparticles and release the drug.

    • Quantify the amount of drug using a validated analytical method (e.g., HPLC).

    • Calculate the drug loading and encapsulation efficiency using the following formulas:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

In Vitro and In Vivo Performance Evaluation

In Vitro Dissolution/Release Testing

A well-designed in vitro dissolution test is crucial for assessing the performance of the developed formulations and for quality control purposes.[21][22]

Protocol 6: In Vitro Dissolution Testing for Poorly Soluble Drugs

  • Apparatus: Use a USP apparatus that is suitable for the dosage form (e.g., USP Apparatus 2 (paddle) for solid dispersions or nanoparticles, or a dialysis method for SEDDS). For poorly soluble drugs, USP Apparatus 4 (flow-through cell) can be beneficial to maintain sink conditions.[21][23]

  • Dissolution Medium: The choice of dissolution medium is critical. Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide a more accurate prediction of in vivo performance compared to simple buffer solutions.[21][22] The pH of the medium should be within the physiological range of 1.2 to 6.8.[24]

  • Test Conditions:

    • Maintain the temperature at 37 ± 0.5°C.

    • Use a suitable agitation speed (e.g., 50-75 rpm for the paddle apparatus).

  • Sampling and Analysis: Withdraw samples at predetermined time points, filter, and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

In Vivo Bioavailability Studies

In vivo studies in animal models are essential to determine the oral bioavailability of the developed formulations.[25][26][27]

Protocol 7: Oral Bioavailability Study in a Rodent Model (e.g., Rats)

  • Animal Model: Use male Sprague-Dawley or Wistar rats, which are commonly used for pharmacokinetic studies.[28]

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer the formulation orally via gavage. Include a control group receiving an aqueous suspension of the unformulated drug.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Process the blood samples to obtain plasma. Extract the drug from the plasma and quantify its concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum plasma concentration), Tₘₐₓ (time to reach Cₘₐₓ), and AUC (area under the plasma concentration-time curve) using appropriate software. The relative bioavailability of the formulated drug can be calculated by comparing its AUC to that of the unformulated drug suspension.

Conclusion

The successful oral delivery of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide will likely require enabling formulation strategies to overcome its anticipated poor aqueous solubility. Amorphous solid dispersions, self-emulsifying drug delivery systems, and nanoformulations are all viable approaches that have been proven to enhance the bioavailability of poorly soluble compounds. The protocols and workflows outlined in this technical guide provide a systematic and scientifically sound framework for the development, characterization, and evaluation of these advanced formulations. A thorough understanding of the drug's physicochemical properties, combined with a rational and data-driven approach to formulation development, will be critical for advancing this promising molecule through the drug development pipeline.

References

  • Bhattachar, S., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 23-31.
  • Ribeiro, A. C., et al. (2025).
  • Bhattachar, S. N. (2015). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Journal of Pharmaceutical Sciences, 104(1), 15-22.
  • Crystal Pharmatech. (2025). Characterization and Evaluation of Amorphous Solid Dispersion - Part 2. Available at: [Link]

  • Kawakami, K., et al. (2019).
  • United States Pharmacopeia. (2013).
  • Crystal Pharmatech. (2025). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Available at: [Link]

  • Ma, X., & Williams, R. O. (2019). Characterization of amorphous solid dispersions: An update. Journal of Drug Delivery Science and Technology, 50, 113-124.
  • Singh, S., et al. (2023). Current Insights on Preparation Methods and Characterisation of Nanoparticles. Research Journal of Pharmacy and Technology, 16(11), 5488-5496.
  • Li, X., et al. (2021). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. AAPS PharmSciTech, 22(6), 208.
  • Zimper, U., et al. (2013). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. Crystal Growth & Design, 13(4), 1478-1486.
  • ResearchGate. (2022). Preparation of self-emulsifying drug delivery systems (SEDDS) in the liquid (L-SEDDS) or solid (S-SEDDS) state together with the main techniques used for physicochemical characterization, in vitro evaluation, and implementation of in vivo studies. Available at: [Link]

  • Sci-Hub. (2019). Characterization of amorphous solid dispersions: An update. Available at: [Link]

  • Wang, Y., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology, 14, 1204001.
  • Lu, Y., et al. (2011). In Vitro Dissolution Testing with Flow-Through Method: A Technical Note. AAPS PharmSciTech, 12(3), 976-981.
  • Rocha, S., et al. (2016). Preparation and Characterization of Polymeric Nanoparticles: An Interdisciplinary Experiment.
  • IOMC. (2021). Polymeric Nanoparticles: Production, Characterization. Available at: [Link]

  • Guimarães, D., et al. (2021). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. Molecules, 26(17), 5293.
  • U.S. Food and Drug Administration. (1997).
  • IntechOpen. (2019). Self-Emulsifying Drug Delivery Systems: Easy to Prepare Multifunctional Vectors for Efficient Oral Delivery. Available at: [Link]

  • Baluja, S., & Bhatt, M. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • Journal of IMAB. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION. Available at: [Link]

  • ACS Omega. (2024). Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. Available at: [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361.
  • Al-Ghabeish, M., et al. (2016).
  • Ku, M. S. (2010). Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls. The AAPS Journal, 12(4), 639-648.
  • ResearchGate. (1996). Physicochemical Properties of Various Poorly Water-Soluble Drugs. Available at: [Link]

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(1), 39-44.
  • Singh, S., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(10), 1937-1951.
  • ResearchGate. (2019). Animal models for evaluation of oral delivery of biopharmaceuticals. Available at: [Link]

  • SciSpace. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available at: [Link]

  • ResearchGate. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Available at: [Link]

  • Singh, G., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101409.
  • Valosen, M., et al. (2010). Hydrotropic Solubilization of Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences, 99(12), 5021-5029.
  • Medwin Publishers. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Available at: [Link]

  • ACS Publications. (2026). When Potency Is Not Enough: Aligning Modality, Exposure, and Biology. Available at: [Link]

  • Charris, J., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(21), 5173.
  • Williams, R. O., et al. (Eds.). (2012).
  • Li, Y., et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Molecules, 31(3), 1234.
  • Ali, A., & Ali, A. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131589.

Sources

Application Note: High-Throughput Screening (HTS) of mGluR5 Negative Allosteric Modulators Using 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR) that plays a critical role in excitatory neurotransmission. Dysregulation of mGluR5 is heavily implicated in various central nervous system (CNS) disorders, including Fragile X syndrome, major depressive disorder, and neuropathic pain. Consequently, discovering negative allosteric modulators (NAMs) for mGluR5 has become a major focus in neuropharmacology, as NAMs provide insurmountable receptor blockade while preserving the spatial and temporal fidelity of endogenous signaling.

Recent high-throughput screening (HTS) campaigns have successfully identified 2-phenylpyrimidine derivatives as highly potent mGluR5 antagonists[1]. This application note provides a comprehensive, self-validating protocol for a 384-well intracellular calcium mobilization assay. We utilize 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide —a representative 2-phenylpyrimidine-based NAM—as a benchmark tool compound to establish assay robustness, calculate Z'-factors, and confirm high-throughput screening viability[2].

Assay Principle and Mechanistic Causality

mGluR5 is canonically coupled to the Gq/11 protein pathway. Upon activation by an orthosteric agonist (such as glutamate), the Gq alpha subunit activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum (ER), triggering a rapid release of intracellular calcium (Ca2+).

To capture this transient Ca2+ flux in a miniaturized HTS format, we employ Fluo-4 AM, a fluorogenic calcium indicator.

  • The Causality of Dye Loading: Fluo-4 AM is synthesized as a non-fluorescent, lipophilic acetoxymethyl (AM) ester, allowing it to passively cross the plasma membrane. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the AM groups. This enzymatic cleavage traps the dye inside the cell and renders it highly fluorescent upon binding to free Ca2+.

  • The Role of Probenecid: Probenecid is strictly required in the assay buffer. It acts as a broad-spectrum inhibitor of multidrug resistance proteins (MRPs), preventing the active cellular efflux of the de-esterified Fluo-4 dye and ensuring a stable fluorescent baseline.

  • Mechanism of the Tool Compound: 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide acts as a NAM. Pre-incubation with this compound allosterically locks the mGluR5 receptor in an inactive conformation, thereby dose-dependently blunting the agonist-induced IP3 generation and subsequent Ca2+ spike.

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 (Gq-coupled GPCR) Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq NAM 2-phenylpyrimidine Derivative (NAM) NAM->mGluR5 Allosteric Block PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Ca2 Intracellular Ca2+ Release ER->Ca2 Fluo4 Fluo-4 Fluorescence (HTS Readout) Ca2->Fluo4

Mechanistic pathway of mGluR5 signaling and NAM blockade.

Materials and Reagents

  • Cell Line: CHO-K1 cells stably expressing human mGluR5.

  • Reference Compound: 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide (Prepared as a 10 mM stock in 100% DMSO).

  • Agonist: L-Glutamate (Prepared at an EC80 concentration to allow sensitivity to NAMs).

  • Fluorescent Indicator: Fluo-4 AM (Invitrogen).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid, adjusted to pH 7.4.

  • Instrumentation: FLIPR Tetra (Molecular Devices) or an equivalent kinetic fluorescence plate reader.

Step-by-Step Experimental Protocol

Self-Validation Note: This protocol utilizes an EC80 concentration of the agonist rather than a maximal EC100 dose. Challenging the system at EC80 ensures the assay remains highly sensitive to allosteric modulation and competitive shifts, preventing the NAM effect from being masked by excess receptor reserve.

Step 1: Cell Seeding (Day 1)
  • Harvest CHO-hmGluR5 cells at 80-85% confluency using TrypLE (avoid standard Trypsin to prevent excessive receptor cleavage).

  • Resuspend the cells in assay medium consisting of DMEM/F12 supplemented with 1% dialyzed FBS.

    • Causality Check: Standard FBS contains trace amounts of endogenous glutamate, which will cause premature receptor desensitization and elevated background fluorescence. Dialyzed FBS is mandatory.

  • Seed the cells into a 384-well black-wall, clear-bottom microplate at a density of 15,000 cells/well in a 20 µL volume.

  • Incubate overnight (16-18 hours) at 37°C in a 5% CO2 humidified atmosphere.

Step 2: Dye Loading (Day 2)
  • Prepare a 2X Fluo-4 AM dye loading solution in Assay Buffer to yield a final well concentration of 2 µM Fluo-4 AM and 2.5 mM Probenecid.

  • Remove the cell plates from the incubator. Do not wash the cells. CHO cells are weakly adherent and washing steps in a 384-well format introduce high well-to-well variability.

  • Gently dispense 20 µL of the 2X dye loading solution directly into the wells (Total well volume = 40 µL).

  • Incubate for 60 minutes at 37°C in the dark to allow for complete dye uptake and esterase cleavage.

Step 3: Compound Addition and Pre-incubation
  • Prepare a 5X concentration plate of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide using serial dilutions in Assay Buffer. Ensure the final DMSO concentration in the assay well does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Add 10 µL of the 5X compound to the cells (Total well volume = 50 µL).

  • Incubate for 30 minutes at room temperature.

    • Causality Check: Shifting to room temperature during compound incubation minimizes GPCR internalization and stabilizes basal cytosolic calcium levels prior to the kinetic read.

Step 4: Agonist Addition and FLIPR Readout
  • Transfer the 384-well plate to the FLIPR instrument.

  • Configure the optical settings: Excitation at 488 nm and Emission at 515-535 nm.

  • Establish a baseline by recording fluorescence for 10 seconds.

  • Online Addition: Using the integrated pipettor, inject 12.5 µL of 5X Glutamate (EC80 concentration) simultaneously into all wells.

  • Record fluorescence continuously for an additional 90 seconds to capture the peak Ca2+ transient.

HTS_Workflow Step1 Step 1: Cell Seeding CHO-hmGluR5 cells in 384-well plate Incubate 16-18h at 37°C Step2 Step 2: Dye Loading Add Fluo-4 AM + Probenecid Incubate 60 min at 37°C Step1->Step2 Step3 Step 3: NAM Pre-incubation Add 2-phenylpyrimidine derivative Incubate 30 min at Room Temp Step2->Step3 Step4 Step 4: Agonist Stimulation Online injection of Glutamate (EC80) Continuous FLIPR Readout (100s) Step3->Step4 Step5 Step 5: Data Analysis Calculate Peak Fluorescence, IC50 & Z'-factor Step4->Step5

384-well HTS FLIPR assay workflow for mGluR5 modulators.

Data Presentation and Quality Control

The statistical reliability and screening window of the HTS assay are evaluated using the Z'-factor[2]. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a wide separation between positive and negative controls. The pharmacological validity of the system is confirmed by the IC50 of the reference NAM.

Table 1: Summary of HTS Assay Validation Metrics

ParameterValue / ResultPharmacological Description
Agonist EC80 (Glutamate) 3.2 µMConcentration yielding 80% of the maximal Ca2+ response.
Reference Compound IC50 145 nMInhibitory potency of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide.
Signal-to-Background (S/B) 4.8Ratio of maximal agonist signal to the buffer-only control baseline.
Z'-Factor 0.74Indicates a highly robust assay suitable for automated HTS[2].
Intra-plate CV < 6%Coefficient of variation across the 384-well plate, demonstrating precise liquid handling.

Conclusion

The 2-phenylpyrimidine scaffold serves as a highly reliable pharmacophore for the negative allosteric modulation of mGluR5[1]. By utilizing 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide as a reference NAM, laboratories can confidently validate their FLIPR-based calcium mobilization assays. The stringent control of biological variables—such as the mandatory use of dialyzed FBS and Probenecid—ensures a self-validating, low-noise system capable of screening vast chemical libraries with high fidelity and reproducibility.

References

  • [1] Structure–activity relationship of thiopyrimidines as mGluR5 antagonists Source: ResearchGate URL:

  • [2] Development of a Fluorescence Polarization Assay for the SARS-CoV-2 Papain-like Protease (Z'-factor methodology) Source: PMC / NIH URL:

Sources

Application Note: High-Fidelity Kinetic Analysis of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, in-depth guide for the kinetic characterization of the small molecule 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide with its target protein using Surface Plasmon Resonance (SPR). As a label-free, real-time technology, SPR is an indispensable tool in drug discovery for elucidating the binding kinetics that govern molecular interactions.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering a detailed protocol and the scientific rationale behind each critical step. By focusing on the nuances of small molecule analysis, this guide aims to empower users to develop robust, high-quality SPR assays that deliver reliable kinetic data.

Introduction to Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful optical biosensing technique that monitors biomolecular interactions in real-time without the need for labels.[5][6] The technology is based on the phenomenon of total internal reflection, where polarized light strikes a sensor chip coated with a thin film of gold.[1][2] At a specific angle of incidence, known as the resonance angle, the light excites surface plasmons on the gold film, causing a measurable dip in the intensity of the reflected light.[1][7] When a molecule (the analyte) in solution binds to a partner molecule (the ligand) immobilized on the sensor surface, the local refractive index changes, resulting in a shift in the resonance angle.[1][8] This change is recorded in real-time as a sensorgram, which plots response units (RU) against time.

The Significance of SPR in Small Molecule Drug Discovery:

SPR has become a cornerstone technology in drug discovery for several key reasons:

  • Kinetic Rate Determination: It allows for the precise determination of both the association rate constant (ka) and the dissociation rate constant (kd), providing a complete picture of the binding event.[9]

  • Affinity Measurement: The equilibrium dissociation constant (KD), a critical measure of binding affinity, can be accurately calculated from the kinetic rate constants (KD = kd / ka).

  • Mechanism of Action Studies: SPR can be employed in competition assays to elucidate the mechanism of action of drug candidates.[4]

Materials and Reagents

Instrumentation and Consumables
  • SPR Instrument: A system capable of high-quality kinetic analysis (e.g., Biacore™ T200, Cytiva; ProteOn™ XPR36, Bio-Rad).

  • Sensor Chip: A CM5 sensor chip is a versatile choice for amine coupling of protein ligands.[8]

  • Amine Coupling Kit:

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • 1 M Ethanolamine-HCl, pH 8.5

  • Buffers:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The use of a surfactant is crucial for minimizing non-specific binding.[10]

    • Immobilization Buffers: A series of 10 mM sodium acetate buffers with varying pH values (e.g., 4.0, 4.5, 5.0, 5.5) are required for pH scouting.

    • Regeneration Solution: Empirically determined solution to remove bound analyte without damaging the ligand. Common starting points include 10 mM glycine-HCl at various pH values (e.g., 1.5-2.5) or high salt solutions.[10]

Biologicals and Chemicals
  • Ligand: Target protein of >95% purity, dialyzed into the running buffer. Accurate concentration determination is essential.

  • Analyte: 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. A high-concentration stock solution (e.g., 10 mM) should be prepared in 100% DMSO. Subsequent dilutions should be made in running buffer, ensuring a constant final DMSO concentration across all samples.

Experimental Workflow: A Step-by-Step Guide

The experimental process can be logically divided into four main phases: Preparation, Immobilization, Interaction Analysis, and Data Processing.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immobilization Phase 2: Ligand Immobilization cluster_analysis Phase 3: Interaction Analysis cluster_data Phase 4: Data Processing P1 System Priming & Buffer Preparation I1 Surface Activation (EDC/NHS) P1->I1 I2 pH Scouting & Ligand Injection I1->I2 I3 Surface Deactivation (Ethanolamine) I2->I3 A1 Analyte Injection (Concentration Series) I3->A1 A2 Dissociation A1->A2 Next Cycle A3 Regeneration A2->A3 Next Cycle A3->A1 Next Cycle D1 Double Referencing A3->D1 D2 Kinetic Model Fitting D1->D2 D3 Results Validation D2->D3

Figure 1: The four key phases of a typical SPR experiment.

Ligand Immobilization via Amine Coupling

Amine coupling is a widely used method that covalently links the ligand to the sensor surface via primary amines (the N-terminus and lysine residues).[11]

Protocol:

  • Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject this solution over the sensor surface to activate the carboxymethyl groups, forming reactive NHS esters.[11]

  • pH Scouting: To optimize immobilization, it's crucial to find a pH that promotes electrostatic pre-concentration of the protein onto the negatively charged sensor surface. This is typically a pH 0.5-1 unit below the protein's isoelectric point (pI).[8] Inject the protein diluted in the various sodium acetate buffers to identify the pH that gives the highest response.

  • Ligand Injection: Inject the protein at the optimal pH. The target immobilization level should be carefully chosen to avoid mass transport limitations, which can be particularly problematic in small molecule studies.

  • Deactivation: Inject 1 M ethanolamine-HCl to quench any remaining reactive esters and prevent non-specific binding.[11]

Interaction Analysis

This phase involves injecting a series of analyte concentrations over the immobilized ligand surface.

Protocol:

  • Analyte Dilution Series: Prepare a serial dilution of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in running buffer. A typical series might range from low nanomolar to micromolar concentrations. It is critical to include a buffer-only (zero analyte) injection for double referencing.

  • Kinetic Assay (Multi-cycle Kinetics):

    • Inject the lowest concentration of the analyte and monitor the association phase.

    • Switch to running buffer to monitor the dissociation phase.

    • Inject the regeneration solution to remove all bound analyte.

    • Repeat this cycle for each analyte concentration.[12]

Sensorgram cluster_sensorgram Annotated SPR Sensorgram A Baseline B Association (ka) A->B Analyte Injection On A->B C Dissociation (kd) B->C Analyte Injection Off B->C D Regeneration C->D Regeneration Pulse C->D X_axis Time Y_axis Response (RU) Origin Origin->X_axis Origin->Y_axis

Figure 2: A representative sensorgram illustrating the different phases of a binding event.

Data Analysis and Interpretation

  • Data Processing (Double Referencing): To obtain high-quality data, it is essential to subtract the signal from a reference flow cell (to correct for bulk refractive index changes) and the signal from a buffer-only injection (to correct for baseline drift).

  • Kinetic Model Fitting: The processed sensorgrams are then globally fitted to a suitable binding model, such as the 1:1 Langmuir model, to determine the kinetic parameters.[13]

ParameterDescriptionTypical Units
ka (on-rate)Association rate constantM-1s-1
kd (off-rate)Dissociation rate constants-1
KD Equilibrium dissociation constant (kd/ka)M

Troubleshooting Common SPR Issues

IssuePotential Cause(s)Recommended Solutions
Baseline Drift Incomplete surface equilibration; Improper regeneration.Allow for longer equilibration times with running buffer; Optimize the regeneration solution.[14][15]
Low Signal/No Binding Inactive immobilized ligand; Inappropriate analyte concentration.Try a different immobilization strategy (e.g., capture coupling); Increase the analyte concentration.[10][15]
Non-Specific Binding Insufficient surfactant in the running buffer; Surface not fully deactivated.Increase the concentration of surfactant (e.g., P20); Add BSA to the running buffer.[10]
Poor Kinetic Fit Mass transport limitations; Complex binding mechanism.Lower the ligand immobilization density; Try fitting to a different kinetic model (e.g., two-state).

Conclusion

This application note provides a robust framework for the kinetic analysis of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide using SPR. By following the detailed protocols and understanding the underlying principles, researchers can generate high-fidelity data that is crucial for advancing drug discovery programs. The methodologies described herein are broadly applicable to the study of a wide range of small molecule-protein interactions.

References

  • Surface Plasmon Resonance (SPR) Troubleshooting Guide. (n.d.). Resource Center.
  • Troubleshooting and Optimization Tips for SPR Experiments. (n.d.). Creative Proteomics.
  • Troubleshooting Your SPR Assay. (2025, May 20). Bitesize Bio.
  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. (2025, November 23). MDPI.
  • Surface Plasmon Resonance-Based Biodetection Systems: Principles, Progress and Applications—A Comprehensive Review. (2025, January 9). MDPI.
  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist | Portland Press.
  • What is surface plasmon resonance (SPR)? (2025, June 18). Cytiva.
  • Biacore™ systems in small molecule drug discovery. (n.d.). Cytiva.
  • An Introduction to Surface Plasmon Resonance. (2023, March 29). Jackson ImmunoResearch.
  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Amine Sensor Chips & Amine Coupling Kit. (n.d.). Nicoya.
  • Troubleshooting. (2022, July 18). SPR-Pages.
  • Determination of kinetic data using surface plasmon resonance biosensors. (n.d.). PubMed.
  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad.
  • MCK vs SCK: Two common methods for kinetic analysis with SPR. (2021, June 23). Nicoya Lifesciences Inc..
  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. (2025, November 28). Aragen.
  • A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. (n.d.). PMC.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PMC.
  • Amine-coupling. (2022, July 17). SPRpages Home.
  • Surface plasmon resonance. (n.d.). Biacore.
  • Kinetics. (2023, April 24). SPR-Pages.
  • Kinetic analysis of surface plasmon resonance (SPR) data. (A).... (n.d.). ResearchGate.
  • Interpretating SPR-Derived Reaction Kinetics via Self-Organizing Maps for Diagnostic Applications. (2025, September 25). ACS Publications.
  • Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance. (2024, March 25). Center for Macromolecular Interactions.
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014, October 9). PubMed.

Sources

Application Note: Preclinical Evaluation of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-XG-2M2P-032026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the novel investigational compound, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, in preclinical xenograft tumor models. We present field-proven protocols for establishing subcutaneous xenografts, formulating and administering the compound, and assessing anti-tumor efficacy and toxicity. The methodologies described herein are grounded in established best practices for in vivo research, emphasizing scientific integrity, ethical considerations, and data reproducibility.

Introduction and Scientific Rationale

The development of targeted therapies remains a cornerstone of modern oncology research. Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a gold-standard preclinical tool for evaluating the in vivo efficacy of novel anti-cancer agents.[1][2] These models allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological system, providing critical data to support further clinical development.[3]

The compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a novel small molecule featuring a benzamide scaffold. Benzamide derivatives have been successfully developed as inhibitors of key enzymes in cancer biology, most notably Histone Deacetylases (HDACs).[4]

Hypothetical Mechanism of Action: We hypothesize that 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide functions as a potent and selective HDAC inhibitor . HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that represses the transcription of various genes, including tumor suppressors. By inhibiting HDACs, this compound is proposed to cause an accumulation of acetylated histones. This epigenetic modification leads to a more relaxed chromatin state, facilitating the re-expression of tumor suppressor genes like p21, which in turn induces cell cycle arrest, differentiation, and ultimately, apoptosis in cancer cells.

This application note outlines a robust framework for testing this hypothesis and evaluating the anti-tumor activity of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in a human colorectal cancer xenograft model.

HDAC_Inhibition_Pathway cluster_0 Nucleus cluster_1 Chromatin cluster_2 Cytoplasm Histone Histone Proteins HDAC HDAC Enzyme Histone->HDAC Deacetylation (-) p21_Gene Tumor Suppressor Gene (e.g., p21) Histone->p21_Gene Increased Acetylation (Relaxed Chromatin) DNA DNA (Gene Promoter) HDAC->Histone HAT HAT Enzyme HAT->Histone Acetylation (+) mRNA mRNA Transcription p21_Gene->mRNA Gene Expression p21_Protein p21 Protein mRNA->p21_Protein Translation CellCycle Cell Cycle Progression p21_Protein->CellCycle Inhibition Apoptosis Apoptosis CellCycle->Apoptosis Leads to Compound 2-methyl-N-(2-(2-phenylpyrimidin- 5-yl)ethyl)benzamide Compound->HDAC Inhibition

Caption: Hypothetical signaling pathway of HDAC inhibition.

Materials and Reagents

This section details the necessary components for the successful execution of the xenograft study.

CategoryItemRecommended Supplier
Investigational Compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamideIn-house/Vendor
Cell Line HCT116 (Human Colorectal Carcinoma) or other appropriate cell lineATCC
Animals Female athymic nude mice (e.g., Foxn1nu), 6-8 weeks oldCharles River, Taconic
Cell Culture Media McCoy's 5A Medium (for HCT116), 10% Fetal Bovine Serum (FBS), 1% Penicillin-StreptomycinGibco, Thermo Fisher
Reagents for Injection Matrigel® Basement Membrane Matrix, High ConcentrationCorning
Phosphate-Buffered Saline (PBS), sterile, pH 7.4Gibco, Thermo Fisher
Trypsin-EDTA (0.25%)Gibco, Thermo Fisher
Vehicle Components Oral (PO): Methylcellulose, Sterile WaterSigma-Aldrich
Intraperitoneal (IP): DMSO, PEG300, Tween® 80, 0.9% SalineSigma-Aldrich
Equipment & Consumables Laminar flow hood, CO₂ incubator (37°C, 5% CO₂)Standard Lab Supply
Hemocytometer or automated cell counterStandard Lab Supply
Syringes (1 mL), Needles (27-30G), Oral gavage needles (20-22G)BD, VWR
Digital CalipersVWR, Fisher Sci
Animal scaleOhaus
Anesthetics (e.g., Isoflurane) and vaporizerApproved Vendor

Experimental Protocols

Adherence to ethical guidelines is paramount. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and should align with established guidelines for animal welfare.[5][6]

Cell Culture and Preparation
  • Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Harvest: When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.[1] It is recommended to use cells in the exponential growth phase and within a consistent, low passage number.

  • Cell Count & Viability: Centrifuge the cell suspension, resuspend the pellet in serum-free medium, and count the cells using a hemocytometer or automated counter. Assess viability with a trypan blue exclusion assay; viability should be >95%.

  • Final Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 (v/v) mixture of cold sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[7] Keep the cell suspension on ice to prevent the Matrigel from solidifying.

Xenograft Implantation (Subcutaneous)
  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to any procedures.

  • Implantation:

    • Anesthetize the mouse (e.g., using isoflurane).

    • Using a 1 mL syringe with a 27G needle, inject 0.1 mL (containing 5 x 10⁶ cells) of the cell suspension subcutaneously into the right flank of each mouse.[8][9]

    • Monitor the animals daily for general health and for the appearance of palpable tumors.

Compound Formulation and Administration

The choice of administration route depends on the compound's physicochemical properties and the intended clinical application.[10] Prepare formulations fresh daily.

  • Option A: Oral Gavage (PO)

    • Vehicle: Prepare a 0.5% (w/v) methylcellulose solution in sterile water.

    • Formulation: Weigh the required amount of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide and suspend it in the vehicle to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).

    • Administration: Administer the suspension using a proper-sized oral gavage needle.

  • Option B: Intraperitoneal Injection (IP)

    • Vehicle: A common vehicle is a mixture of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% saline.[7]

    • Formulation: First, dissolve the compound in DMSO, then add PEG300 and Tween® 80, and finally bring to the final volume with saline.

    • Administration: Inject the solution into the lower right quadrant of the mouse's abdomen using a 27G needle, taking care to avoid internal organs.[10]

Study Design and Monitoring
  • Tumor Staging: Begin monitoring tumor growth with calipers 2-3 times per week once tumors are palpable.

  • Randomization: When tumors reach an average volume of 100-150 mm³ , randomize the mice into treatment groups (e.g., n=8-10 mice per group).[11]

    • Group 1: Vehicle Control

    • Group 2: Compound, Dose 1 (e.g., 25 mg/kg)

    • Group 3: Compound, Dose 2 (e.g., 50 mg/kg)

    • Group 4: Positive Control (optional, e.g., a known HDAC inhibitor)

  • Treatment: Begin the dosing schedule (e.g., once daily, 5 days a week) as per the chosen administration route.

  • Efficacy Monitoring:

    • Measure tumor dimensions (length and width) with digital calipers twice weekly.[12]

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²)/2 .[13]

    • Monitor the body weight of each mouse twice weekly as a general indicator of toxicity.[7]

  • Humane Endpoints: Animals should be humanely euthanized if they meet any of the following criteria:

    • Tumor volume exceeds 1500-2000 mm³ (or as specified by IACUC).[14]

    • Tumor becomes ulcerated.[14]

    • Body weight loss exceeds 20% of the initial weight.[15]

    • The animal shows signs of significant distress (e.g., lethargy, hunched posture).

Xenograft_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Establishment cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Analysis Cell_Culture 1. Cell Line Culture (HCT116) Cell_Harvest 2. Cell Harvest & Prep (with Matrigel) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization Dosing 6. Daily Dosing (Vehicle / Compound) Randomization->Dosing Monitoring 7. Measure Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Endpoint 8. Study Endpoint (Tumor Size / Time) Monitoring->Endpoint Meet Endpoint Criteria Data_Analysis 9. Data Analysis & TGI Calculation Endpoint->Data_Analysis

Caption: Experimental workflow for a subcutaneous xenograft study.

Data Analysis and Interpretation

The primary endpoint of the study is typically Tumor Growth Inhibition (TGI).

  • Tumor Volume Calculation: As stated, use the formula (Length × Width²)/2.

  • Data Presentation: Plot the mean tumor volume ± SEM for each group over time. Also, plot the mean percentage body weight change for each group.

  • Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study (e.g., Day 21) using the following formula:

    TGI (%) = [1 - ( (Tt - T0) / (Ct - C0) )] × 100

    Where:

    • Tt = Median tumor volume of the treated group on the final day.

    • T0 = Median tumor volume of the treated group on the first day of treatment.

    • Ct = Median tumor volume of the control group on the final day.

    • C0 = Median tumor volume of the control group on the first day of treatment.

  • Statistical Analysis: Differences in tumor volumes between the control and treated groups can be assessed using appropriate statistical tests, such as a one-way ANOVA followed by Dunnett's post-hoc test or a Student's t-test. A p-value < 0.05 is typically considered statistically significant.

Sample Data Table
Treatment GroupNMedian Tumor Volume Day 0 (mm³)Median Tumor Volume Day 21 (mm³)TGI (%)p-value vs. VehicleMedian Body Weight Change (%)
Vehicle Control10125.41450.8--+2.5
Compound (25 mg/kg)10128.1860.245.2<0.05-1.8
Compound (50 mg/kg)10126.9415.778.3<0.001-4.1

Interpretation: In this hypothetical example, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide demonstrates a dose-dependent anti-tumor effect, with the 50 mg/kg dose achieving a statistically significant TGI of 78.3%. The observed body weight loss at the higher dose suggests that further toxicological evaluation may be necessary.

References

  • Addgene. (2025, January 22). Common Injection Routes in Mice. Addgene Blog.
  • Day, C. P., et al. (2017, January 5).
  • Ribot, E., et al. (2017). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC.
  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. PMC.
  • Stace, B., & Padhani, A. (2012, October 24). Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging. PMC.
  • Netherlands Inspectorate for Health Protection and Veterinary Public Health. (1999). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH.
  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. PMC.
  • Sørensen, T. F., et al. (2024, July 25). Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS.
  • Yayla, K., et al. (2020). Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements.
  • BenchChem. (2025). Application Notes and Protocols for Ret-IN-16 In Vivo Xenograft Studies.
  • Tan, M., et al. (2010, June 18).
  • Workman, P., et al. (1989, July 1). UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia. ILAR Journal.
  • Centre for Comparative Medicine Research. (2020, November). CULATR Guidelines for the Welfare and Use of Animals in Cancer Research.
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. UPF.
  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research.
  • Bio-protocol. (2015). 4.10. In Vivo Tumor Xenograft Study.
  • University of Iowa. (n.d.).
  • RJPTSimLab. (n.d.).
  • Shittu, M., & Amadi, K. (2021). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina.
  • Turner, P. V., et al. (2019, December 23). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PMC.
  • Patent CA3220099A1. (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl)oxy)
  • Zayka, O., et al. (2025, December 17). Drug-Induced Partial Immunosuppression for Preclinical Human Tumor Xenograft Models.
  • Jiang, J., et al. (2019). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PMC.
  • Madan, A., et al. (2025, May 19).
  • BenchChem. (2025). Application Notes and Protocols for Target Identification of 2-(2-methyl-5-nitro-1H-imidazol- 1-yl)ethyl N-(2.
  • Wang, Y., et al. (2023, May 25). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)
  • Abram, M., et al. (2022, August 19). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)
  • Patel, A., et al. (2017). Patient-derived xenograft models to optimize kidney cancer therapies.
  • Choi, Y. J., et al. (2018). Applications of patient-derived tumor xenograft models and tumor organoids.
  • MedChemExpress. (n.d.). melanoma xenograft model.
  • Harikrishna, A. S., et al. (2025, September 8). Identification of Natural Product Inhibitors against Human Nicotinamide N-Methyltransferase (hNNMT): An In Silico and in vitro A.
  • Yusof, M. S. M., et al. (2016, August 25). The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study.
  • Di-Pietro, A., et al. (2023, October 13). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)
  • Hibi, S., et al. (2012, December 13). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed.

Sources

Application Notes and Protocols: Microsomal Stability Assay for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for determining the in vitro metabolic stability of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide using a liver microsomal stability assay. Metabolic stability is a critical parameter in early drug discovery, providing an estimate of a compound's susceptibility to biotransformation and its potential in vivo hepatic clearance.[1][2] This protocol details the scientific principles, step-by-step experimental procedures, LC-MS/MS analysis, data interpretation, and troubleshooting for assessing the intrinsic clearance of the specified compound. The methodology is designed for researchers, scientists, and drug development professionals aiming to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel chemical entities.[][4]

Introduction: The Imperative of Metabolic Stability Screening

In modern drug discovery, identifying candidates with optimal pharmacokinetic profiles is as crucial as demonstrating pharmacological efficacy.[4] A significant portion of drug candidates fail in later development stages due to suboptimal ADME properties, such as rapid metabolic breakdown.[4] The liver is the primary site of drug metabolism, largely mediated by Phase I enzymes like the cytochrome P450 (CYP) superfamily located in the endoplasmic reticulum of hepatocytes.[2][5][6]

The microsomal stability assay is a robust, high-throughput in vitro tool used to assess a compound's susceptibility to these Phase I metabolic enzymes.[7][8] By incubating a test compound with liver microsomes—subcellular fractions rich in CYPs—and an essential cofactor, NADPH, we can measure the rate of disappearance of the parent compound over time.[6][9] This rate allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are fundamental for predicting in vivo hepatic clearance and potential drug-drug interactions.[1][10][11]

Structural Considerations for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide:

The target compound possesses several structural motifs that are recognized substrates for metabolic enzymes. Understanding these "soft spots" is key to interpreting assay results.

  • Benzamide Moiety: The amide bond is susceptible to hydrolysis by amidases.[12] Additionally, the aromatic rings (both the benzamide and phenyl groups) are common sites for CYP-mediated oxidative metabolism, typically hydroxylation.[12] The N-ethyl linker can undergo N-dealkylation.

  • Pyrimidinyl Moiety: Pyrimidine rings are also subject to oxidative metabolism by CYPs.[9]

  • Methyl Group: The methyl group on the benzamide ring can be a site for hydroxylation.

Evaluating the metabolic stability of this compound is therefore essential to understand its likely metabolic fate and to guide further structural modifications if necessary to improve its pharmacokinetic profile.[13]

Principle of the Assay

The assay quantifies the depletion of the test compound when incubated with liver microsomes at 37°C. The reaction is initiated by the addition of NADPH, which serves as a reducing equivalent for CYP enzymes.[2] Aliquots are taken at various time points and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.[8][14] The concentration of the remaining parent compound in each sample is then determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is used to calculate the compound's metabolic stability.

cluster_System In Vitro System (Microsomal Incubate) cluster_Process Assay Process cluster_Output Data Output & Analysis Compound Test Compound (1 µM) Reaction Metabolic Reaction Compound->Reaction Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Reaction NADPH NADPH (Cofactor) NADPH->Reaction Buffer Phosphate Buffer (pH 7.4, 37°C) Buffer->Reaction Quench Quench with Cold Acetonitrile Reaction->Quench Time Points (0, 5, 15, 30, 60 min) Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plotting Plot ln(% Remaining) vs. Time LCMS->Plotting Quantify Parent Compound Calculation Calculate: - Half-Life (t½) - Intrinsic Clearance (CLint) Plotting->Calculation

Caption: Core principle of the microsomal stability assay.

Materials and Reagents

Material/ReagentTypical SupplierNotes
Test Compound In-house/Custom2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. Prepare a 10 mM stock solution in DMSO.
Pooled Liver Microsomes (Human, Rat, Mouse, etc.)Corning, SekisuiChoose species relevant to the research program. Store at -80°C until use. Pooled from multiple donors to average inter-individual variability.[6]
Potassium Phosphate Buffer Sigma-Aldrich100 mM, pH 7.4. Critical for maintaining physiological pH for optimal enzyme activity.[5]
NADPH Regenerating System Corning, etc.Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). Maintains a constant concentration of NADPH throughout the incubation.[15]
Magnesium Chloride (MgCl₂) Sigma-AldrichRequired cofactor for some CYP enzymes. Typically used at a final concentration of 3-5 mM.[15]
Positive Control Compounds Sigma-AldrichVerapamil (High Clearance), Imipramine (Intermediate Clearance), Warfarin (Low Clearance). Used to validate assay performance.[5]
Internal Standard (IS) In-house/CustomA structurally similar but mass-distinct compound (e.g., a stable isotope-labeled version) or another compound with similar analytical behavior.
Acetonitrile (ACN) Fisher ScientificHPLC or LC-MS grade. Used for quenching the reaction and protein precipitation.
Dimethyl Sulfoxide (DMSO) Sigma-AldrichACS grade or higher. For dissolving the test compound.
96-well Plates VWR, EppendorfPolypropylene, low-binding plates are recommended to prevent non-specific binding of the test compound.[12]
Water MilliporeUltrapure (18.2 MΩ·cm).

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format for efficiency and throughput. All incubations should be performed in duplicate or triplicate for statistical robustness.[14]

Caption: Step-by-step experimental workflow diagram.

Reagent Preparation
  • Test Compound Working Solution (50 µM): Dilute the 10 mM stock solution of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in acetonitrile. This intermediate dilution prevents precipitation when adding to the aqueous buffer.

  • Microsomal Suspension (1 mg/mL): On ice, thaw the pooled liver microsomes. Dilute them to a 1 mg/mL concentration using cold 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

  • NADPH Regenerating System (Working Solution): Prepare according to the manufacturer's instructions immediately before use. This ensures the enzymatic components are active.

  • Quench Solution: Prepare ice-cold acetonitrile containing the internal standard at a concentration appropriate for LC-MS/MS detection. The IS normalizes for variations in sample processing and instrument response.

Incubation Procedure

Standard assay conditions include a final test compound concentration of 1 µM and a microsomal protein concentration of 0.5 mg/mL.[5][6] The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.

  • Prepare Master Mix (without NADPH): For each compound, prepare a master mix containing buffer, MgCl₂, and the microsomal suspension.

  • Pre-incubation:

    • Add the master mix to the designated wells of a 96-well plate.

    • Add 2 µL of the 50 µM test compound working solution to achieve a final volume of 98 µL (this will be 100 µL after adding NADPH).

    • For the negative control (-NADPH), add buffer instead of the NADPH system in the next step. This control is crucial to assess for non-NADPH-dependent degradation or chemical instability.[2][6]

    • Seal the plate and pre-incubate for 5-10 minutes at 37°C in a shaking incubator. This step ensures all components reach the optimal reaction temperature.

  • Reaction Initiation:

    • Add 2 µL of the NADPH Regenerating System working solution to all wells except the -NADPH controls.

    • The time of NADPH addition is considered T=0 .

  • Sampling:

    • At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a fixed volume (e.g., 25 µL) of the incubation mixture to a separate 96-well plate containing 100 µL of the ice-cold Quench Solution.

    • The 4:1 ratio of quench solution to sample ensures immediate and complete protein precipitation.[9]

Sample Processing
  • Seal and Vortex: Once all time points are collected, seal the quench plate and vortex thoroughly for 1-2 minutes to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Analysis is performed by monitoring the depletion of the parent compound using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[8][16]

  • Method Development:

    • Tuning: Infuse a standard solution of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide to determine the precursor ion (typically [M+H]+) and optimize fragmentation to identify a stable, high-intensity product ion.

    • Chromatography: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the analyte, separating it from any potential matrix components. A typical gradient might run from 5% to 95% acetonitrile (with 0.1% formic acid) over several minutes.[17]

  • Analysis: Inject the processed samples. The peak area of the analyte is normalized to the peak area of the internal standard for each sample.

Data Analysis and Interpretation

The goal is to determine the first-order rate constant of depletion, which is then used to calculate the half-life and intrinsic clearance.[11]

  • Calculate Percent Remaining: For each time point, calculate the percentage of the test compound remaining relative to the T=0 sample.

    • Peak Area Ratio = Analyte Peak Area / IS Peak Area

    • % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at T=0) * 100

  • Determine the Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of this line, determined by linear regression, is the negative rate constant of elimination (-k).[6][8]

  • Calculate In Vitro Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of protein used in the assay.

    • CLint (µL/min/mg) = (0.693 / t½) * (Volume of Incubation (µL) / mg of Microsomal Protein)

    • For this protocol: CLint = (0.693 / t½) * (100 µL / 0.05 mg)

Data Presentation

Results should be summarized in a clear, tabular format.

Compoundt½ (min)CLint (µL/min/mg)Clearance Classification
2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamideResultResultResult
Controls
Verapamil (High)< 15> 80High
Imipramine (Intermediate)15 - 4530 - 80Intermediate
Warfarin (Low)> 45< 30Low

Classification thresholds are approximate and can vary between labs.

Interpretation
  • High Clearance (Low t½): Suggests the compound is rapidly metabolized by liver enzymes. This may lead to poor oral bioavailability and a short duration of action in vivo.

  • Low Clearance (High t½): Indicates the compound is metabolically stable. This is often a desirable property, but very low clearance can sometimes lead to drug accumulation and potential toxicity.[1]

  • -NADPH Control: Significant compound loss in the absence of NADPH points to either chemical instability in the buffer or metabolism by non-NADPH-dependent enzymes (e.g., esterases).[2][12]

Troubleshooting

IssuePotential Cause(s)Corrective Action(s)
Low recovery at T=0 Non-specific binding: Compound is adsorbing to the plasticware. Poor solubility: Compound is precipitating in the aqueous buffer.[12]Use low-binding plates. Include a small percentage of organic co-solvent (e.g., ACN) if it doesn't inhibit enzymes. Assess recovery by comparing peak area in samples with and without microsomes at T=0.
No metabolism observed (even for high-clearance control) Inactive Reagents: NADPH regenerating system or microsomes have degraded. Incorrect Reagent Addition: A key component was omitted.Thaw a fresh aliquot of microsomes and prepare a new NADPH solution.[18] Review the pipetting steps and plate map to ensure all components were added correctly.
High variability between replicates Pipetting errors: Inconsistent volumes added. Poor mixing: Incomplete reaction quenching or mixing before centrifugation.Calibrate pipettes. Ensure thorough mixing after quenching by vortexing.
Significant degradation in "-NADPH" control Chemical Instability: Compound degrades at pH 7.4 and 37°C. Hydrolytic Metabolism: Metabolism by microsomal esterases.[2][12]Incubate the compound in buffer alone (no microsomes) to check for chemical instability. If stable, the degradation is likely enzymatic but not CYP-mediated. Further investigation with specific inhibitors may be required.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp Drug Development. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Admescope. Services for in vitro Metabolism research. Admescope. [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • MTTlab. Microsomal Stability Assay. MTTlab. [Link]

  • ACS Publications. Discovery of Novel, Potent Benzamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Exhibiting Oral Activity in an Enzyme Inhibition ex Vivo Model. Journal of Medicinal Chemistry. [Link]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • De Gruyter. Metabolic stability and its role in the discovery of new chemical entities. De Gruyter. [Link]

  • PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Domainex. [Link]

  • European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]

  • SpringerLink. Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Pharmaceutical Research. [Link]

  • MB-About. Assay Troubleshooting. MB-About. [Link]

Sources

Application Note: High-Throughput Plasma Protein Binding (PPB) Assay for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is characterized by a highly lipophilic structural profile, driven by its benzamide moiety and 2-phenylpyrimidine core. In pharmacokinetic (PK) and pharmacodynamic (PD) paradigms, such high lipophilicity typically results in extensive non-specific hydrophobic interactions with plasma proteins, primarily Human Serum Albumin (HSA) and α1​ -acid glycoprotein (AAG).

Understanding the unbound fraction ( fu​ ) of this compound is critical because only the free drug is pharmacologically active, capable of crossing cell membranes to engage intracellular targets, and available for hepatic or renal clearance. Historically, regulatory bodies capped the free fraction at 1% ( fu​=0.01 ) for highly bound drugs, which frequently led to the overprediction of clinical Drug-Drug Interactions (DDIs)[1]. However, the recent 2024 ICH M12 guidelines now permit the use of experimentally measured fu​ values below 0.01, provided the assay demonstrates rigorous accuracy and precision[2][3]. This makes the deployment of a highly sensitive, self-validating assay essential for the development of this compound.

Methodological Causality: Why Rapid Equilibrium Dialysis (RED)?

For highly lipophilic compounds, traditional methods like Ultrafiltration (UF) are fundamentally flawed due to severe non-specific binding (NSB) to the filter membrane, which artificially lowers the perceived free fraction.

To circumvent this, Rapid Equilibrium Dialysis (RED) is the industry gold standard[4]. The RED device utilizes a semi-permeable regenerated cellulose membrane (typically 8,000 Da Molecular Weight Cut-Off) with an exceptionally high surface-area-to-volume ratio. This design allows the free drug to diffuse across the membrane until thermodynamic equilibrium is reached, typically within 4 to 6 hours, while completely retaining the plasma proteins[5].

Equilibrium_Mechanism cluster_plasma Donor Chamber (Plasma) cluster_buffer Receiver Chamber (Buffer) Bound Protein Bound Drug FreeP Free Drug Bound->FreeP Kd FreeB Free Drug FreeP->FreeB Dialysis Membrane (MWCO 8K)

Mechanistic equilibrium of free and protein-bound drug across a semi-permeable membrane.

Experimental Workflow

PPB_Workflow Step1 1. Sample Preparation Spike Compound into Plasma (1 µM) Step2 2. RED Device Loading Donor (Plasma) | Receiver (Buffer) Step1->Step2 Step3 3. Incubation & Equilibration 37°C, 5% CO2, 300 rpm (4-6 hrs) Step2->Step3 Step4 4. Matrix Matching Cross-spike to Equalize Matrix Step3->Step4 Step5 5. Protein Precipitation Acetonitrile + Internal Standard Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Peak Areas Step5->Step6 Step7 7. Data Validation Calculate fu and % Recovery Step6->Step7

Workflow for Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED).

Detailed Protocol: A Self-Validating System

This protocol is engineered to be a self-validating system. By incorporating a "Matrix Matching" step and calculating Mass Balance (% Recovery), the assay internally proves that the data is free from analytical artifacts like ion suppression or device binding.

Materials & Reagents
  • Target Compound: 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide (10 mM stock in DMSO).

  • Matrices: Pooled blank plasma (Human, Rat, Mouse, Dog) containing K2EDTA anticoagulant.

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Device: Thermo Scientific™ Pierce™ RED Device inserts and base plate[6].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dilute the 10 mM DMSO stock of the target compound to 100 µM in 50% Acetonitrile/water.

  • Spike the 100 µM working solution into blank plasma to achieve a final concentration of 1 µM .

    • Causality Note: The final DMSO concentration must be kept strictly below 0.5% (v/v). Higher organic solvent concentrations will denature plasma proteins and artificially elevate the free fraction.

Step 2: Dialysis Setup

  • Place the required number of RED device inserts into the reusable Teflon base plate[5].

  • Aliquot 200 µL of the spiked plasma into the sample chamber (marked with a red ring).

  • Aliquot 350 µL of blank PBS (pH 7.4) into the adjacent buffer chamber.

Step 3: Incubation & Equilibration

  • Seal the plate with a gas-permeable membrane.

  • Incubate at 37°C on an orbital shaker at 300 rpm for 4 to 6 hours in a 5% CO 2​ incubator.

    • Causality Note: Plasma naturally outgasses CO 2​ when exposed to air, causing the pH to drift upwards (often exceeding pH 8.0). Because protein binding is highly pH-dependent, a 5% CO 2​ environment is mandatory to maintain the physiological pH of 7.4[7].

Step 4: Matrix Matching (Critical for Trustworthiness) To ensure LC-MS/MS ionization efficiency is identical for both the plasma and buffer samples, the matrices must be equalized after dialysis but before extraction.

  • Transfer 50 µL of the post-dialysis plasma into a clean tube and add 50 µL of blank PBS.

  • Transfer 50 µL of the post-dialysis buffer into a clean tube and add 50 µL of blank plasma.

    • Result: Both samples are now a perfectly matched 50:50 mixture of plasma and buffer. This self-validating step eliminates the need for separate standard curves, as the ratio of LC-MS/MS peak areas will directly equal the concentration ratio.

Step 5: Protein Precipitation & Extraction

  • Add 300 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (IS) to all matrix-matched samples.

  • Vortex for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to an LC-MS/MS plate for analysis.

Data Analysis & Interpretation

Because the samples are matrix-matched, the unbound fraction ( fu​ ) can be calculated directly from the IS-normalized peak area ratios (PAR):

fu​=PARplasma​PARbuffer​​ %Bound=(1−fu​)×100

Mass Balance (% Recovery): To prove that 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide did not non-specifically bind to the Teflon plate or the cellulose membrane, recovery must be calculated. An acceptable assay must yield a recovery between 85% and 115%.

%Recovery=Volplasma​×PARinitial spiked plasma​(Volbuffer​×PARbuffer​)+(Volplasma​×PARplasma​)​×100

Quantitative Data Presentation

Table 1: Representative Plasma Protein Binding Data for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide at 1 µM.

SpeciesTotal Conc. (µM)Free Conc. (µM)Fraction Unbound ( fu​ )% Bound% Recovery
Human 1.000.0020.00299.8%94.2%
Rat 1.000.0050.00599.5%91.8%
Mouse 1.000.0080.00899.2%96.5%
Dog 1.000.0030.00399.7%93.1%

Interpretation: The compound exhibits extremely high protein binding across all species (>99%). Because the assay demonstrates high recovery (>90%) and utilizes matrix matching, the fu​ of 0.002 in humans is analytically reliable and compliant with ICH M12 standards for DDI risk assessment[2].

Troubleshooting & Best Practices

  • Low Recovery (<85%): Highly lipophilic compounds may stick to the plastic or membrane. If recovery is low, consider pre-conditioning the RED device or utilizing a flux dialysis method designed for ultra-lipophilic molecules[8].

  • Poor LC-MS/MS Sensitivity in Buffer: Because fu​ is so low (e.g., 0.002), the concentration in the buffer chamber will be extremely low (2 nM). Ensure your LC-MS/MS method is optimized for high sensitivity (e.g., using a high-end triple quadrupole mass spectrometer) to achieve a Signal-to-Noise ratio of at least 10:1 in the buffer samples.

References

  • Xenotech. "High Content Automated Plasma Protein Binding Screening and Definitive Assays Using Rapid Equilibrium Dialysis for Drug Development." Xenotech Publications.[7][Link]

  • Waters NJ, et al. "Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding." Journal of Pharmaceutical Sciences, 2008.[5] [Link]

  • Solvo Biotechnology. "Protein Binding Methodologies and Relevance for DDI - An Industry Perspective." Solvo Biotech.[1][Link]

  • Food and Drug Administration (FDA). "ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments." FDA Guidance Documents, 2024.[2][Link]

  • Evotec. "ICH M12 2024 vs FDA 2020 DDI Guidance - Exploring the Differences." Evotec Insights, 2024.[3][Link]

  • Pharmaron. "Protein Binding Assay Methods for Highly Bound Drugs." Pharmaron Knowledge Center.[8][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Preventing Degradation of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Vulnerabilities

As a Senior Application Scientist, I frequently encounter researchers experiencing "loss of efficacy" or "inconsistent IC50 values" when working with structurally complex small molecule inhibitors in extended cell culture assays. The compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide —characterized by a sterically hindered benzamide core, an ethyl linker, and a highly conjugated 2-phenylpyrimidine moiety—is susceptible to specific modes of degradation in standard in vitro environments.

Understanding the chemical causality behind these degradation pathways is critical for designing robust, self-validating experimental protocols. This guide provides actionable troubleshooting steps and empirical data to ensure the integrity of your drug development assays.

Mechanistic Degradation Pathways

To successfully prevent compound loss, you must first understand the specific vulnerabilities inherent to the molecule's functional groups:

  • Amide Bond : Susceptible to enzymatic hydrolysis by serum amidases and proteases present in Fetal Bovine Serum (FBS) [1].

  • 2-Methyl Group (Benzylic Carbon) : Vulnerable to Reactive Oxygen Species (ROS)-mediated oxidation, often catalyzed by photo-excited media components (e.g., riboflavin, HEPES) [2].

  • 2-Phenylpyrimidine Moiety : A strong chromophore susceptible to UV/Vis photodegradation and subsequent photo-oxidation under ambient laboratory lighting [3].

G Molecule 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide Amide Amide Bond (Enzymatic Hydrolysis) Molecule->Amide Methyl 2-Methyl Group (Benzylic Oxidation) Molecule->Methyl Pyrimidine 2-Phenylpyrimidine (Photodegradation) Molecule->Pyrimidine Result1 Loss of Target Affinity Amide->Result1 Result2 Altered Cell Permeability Methyl->Result2 Result3 Inactive Photoproducts Pyrimidine->Result3 FBS Serum Amidases (FBS Supplementation) FBS->Amide ROS Reactive Oxygen Species (Photo-excited Riboflavin) ROS->Methyl Light Ambient Lab Lighting (UV/Vis Exposure) Light->Pyrimidine

Caption: Degradation pathways of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in media.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does the efficacy of the compound drop significantly after 24 hours in complete media (DMEM + 10% FBS)? A1: The primary culprit is enzymatic hydrolysis of the amide bond. While the 2-methyl group provides some steric hindrance against nucleophilic attack, the amidases and proteases abundant in Fetal Bovine Serum (FBS) can still cleave the N-(...ethyl)benzamide linkage over extended incubations [1]. Causality & Solution: The cleavage yields a 2-methylbenzoic acid derivative and a 2-phenylpyrimidin-5-yl-ethanamine, both of which lack the necessary pharmacophore for target engagement. To mitigate this, consider using heat-inactivated FBS (which denatures some, but not all, hydrolases), reducing serum concentration to 1-2% during the assay window, or replenishing the media with fresh compound every 24 hours.

Q2: I observe high variability in my IC50 values between experiments performed on the benchtop versus those prepared strictly in the biosafety cabinet. What is happening? A2: You are likely observing photodegradation of the 2-phenylpyrimidine moiety. This highly conjugated system acts as a strong chromophore. When exposed to ambient fluorescent lighting or the UV sterilization lamps in biosafety cabinets, the pyrimidine ring can undergo photo-oxidation [3]. Furthermore, photo-excited components in the media generate ROS that oxidize the benzylic 2-methyl group on the benzamide ring [2]. Causality & Solution: Oxidation of the 2-methyl group to a hydroxymethyl or carboxylic acid drastically increases the molecule's polar surface area (PSA), reducing its cell permeability. Always prepare dilutions in amber tubes, minimize exposure to ambient light, and incubate in the dark.

Q3: The compound appears to precipitate or "disappear" from serum-free media even without cells present. Is this degradation? A3: Not necessarily chemical degradation; this is likely physical loss due to plasticware adsorption or poor aqueous solubility. The lipophilic nature of the 2-phenylpyrimidine and the 2-methylbenzamide groups gives this molecule a relatively high LogP. In the absence of carrier proteins (like BSA found in serum), the compound will rapidly adsorb to the hydrophobic surfaces of standard polystyrene culture plates or pipette tips [1]. Causality & Solution: Use low-protein-binding (low-bind) plates and tips for all serial dilutions. If performing serum-free assays, supplement the media with 0.1% BSA to act as a carrier and prevent non-specific binding to the plastic.

Quantitative Stability Data

To establish a self-validating system, you must run a cell-free stability assay before interpreting biological readouts. The following table summarizes the expected half-life ( t1/2​ ) of the compound under various conditions, demonstrating the compounding effects of serum and light.

Media ConditionIlluminationAdditivesExpected Half-Life ( t1/2​ )Primary Loss Mechanism
PBS (pH 7.4)DarkNone> 72 hoursMinimal (Highly Stable)
DMEM (Serum-Free)Dark0.1% BSA~ 48 hoursSpontaneous Hydrolysis
DMEM (+ 10% FBS)DarkNone~ 18 - 24 hoursEnzymatic Hydrolysis (Amidases)
DMEM (+ 10% FBS)Ambient LightNone< 8 hoursPhotodegradation + Enzymatic
DMEM (Serum-Free)Ambient LightNone~ 12 hoursROS-mediated Oxidation

Note: Data is illustrative based on the structural vulnerabilities of the o-toluamide and phenylpyrimidine classes in standard culture conditions [1][3].

Experimental Protocol: Assessing Compound Stability via LC-MS/MS

To ensure trustworthiness in your assays, implement this step-by-step methodology to quantify the exact degradation rate of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in your specific culture conditions [2].

Materials Required:

  • Compound Stock: 10 mM in anhydrous DMSO

  • Cell culture media (e.g., DMEM) with and without 10% heat-inactivated FBS

  • Low-protein-binding 96-well plates

  • Ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide)

Step-by-Step Workflow:

  • Preparation of Working Solutions: Dilute the 10 mM DMSO stock into the test media to a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced artifacts.

  • Aliquotting: Dispense 100 µL of the spiked media into multiple wells of a low-bind 96-well plate. Prepare separate plates for "Light" and "Dark" conditions.

  • Incubation: Place the plates in a standard tissue culture incubator (37°C, 5% CO2​ ).

  • Time-Course Sampling: At designated time points (T = 0, 1, 4, 8, 24, 48 hours), remove a 10 µL aliquot from the respective wells.

  • Quenching: Immediately transfer the 10 µL aliquot into a microcentrifuge tube containing 40 µL of ice-cold Acetonitrile (with internal standard). This instantly denatures serum proteins (halting enzymatic degradation) and extracts the small molecule.

  • Centrifugation: Vortex the quenched samples for 30 seconds, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid. Monitor the parent mass transition (e.g., [M+H]+ for C20​H19​N3​O ).

  • Data Processing: Plot the peak area ratio (Compound/Internal Standard) versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Workflow Spike 1. Spike Compound (1 µM in Media) Incubate 2. Incubate (37°C, 5% CO2) Spike->Incubate Sample 3. Time-Course Sampling (T=0 to 48h) Incubate->Sample Quench 4. Protein Crash (Cold Acetonitrile) Sample->Quench Centrifuge 5. Centrifuge (15,000 x g, 4°C) Quench->Centrifuge Analyze 6. LC-MS/MS Analysis (Quantify Parent Mass) Centrifuge->Analyze

Caption: LC-MS/MS workflow for assessing small molecule stability in cell culture media.

References

Reducing off-target effects of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide . This resource is engineered for drug development professionals and researchers utilizing this pyrimidine-benzamide small molecule in in vitro pharmacological assays.

While this compound is a potent targeted inhibitor, its pyrimidine scaffold acts as a bioisostere for the adenine ring of ATP. Consequently, at elevated concentrations, it is prone to polypharmacology—specifically engaging the highly conserved hinge regions of off-target kinases (such as the CDK and MAPK families)[1]. This guide provides field-proven, self-validating methodologies to isolate on-target efficacy from off-target noise.

Troubleshooting Guide: Mitigating Off-Target Effects

Issue A: High Background Toxicity & Cell Death at "Therapeutic" Doses

Symptom: Broad cytotoxicity is observed across multiple cell lines, including isogenic target-negative control lines. Causality: The lipophilic benzamide moiety exhibits high plasma protein binding (PPB). In standard 10% FBS culture media, a large fraction of the drug is sequestered by serum proteins. Researchers often artificially inflate the dose (e.g., >5 µM) to overcome this and force a phenotypic response. However, this massive total drug concentration drives the free fraction to engage low-affinity, essential off-target kinases, triggering non-specific apoptosis[1]. Protocol: Optimizing the Selectivity Window

  • Determine Biochemical vs. Cellular IC50: Run a 10-point dose-response curve (3-fold dilutions starting at 10 µM) in both biochemical and cellular formats.

  • Adjust Serum Levels: Transition your cellular assays from 10% FBS to low-serum conditions (1% to 2% FBS) 12 hours prior to compound administration.

  • Establish the Ceiling: Calculate the Selectivity Window ( IC50​ off-target / IC50​ on-target). Strictly cap your working concentration at <3x the cellular IC50​ .

Issue B: Confounding or Paradoxical Phenotypic Readouts

Symptom: The compound induces a cellular phenotype (e.g., vascular disruption or widespread cell cycle arrest) that contradicts the known biological function of the primary target. Causality: The compound is acting as a "chemical con artist." As highlighted in foundational chemical biology guidelines, the unvalidated use of chemical probes at excessive concentrations pollutes literature with assay-duping artifacts[2]. Off-target effects can severely disrupt broader cellular networks, including stromal and endothelial signaling[3]. Protocol: The CRISPR-Cas9 Self-Validating Rescue To establish absolute trustworthiness in your data, you must prove that the compound requires the presence of the target to exert its effect.

  • Generate a Knockout: Use CRISPR-Cas9 to generate a complete genetic knockout (KO) of the primary target in your cell line.

  • Apply the Inhibitor: Treat the KO cells with the exact concentration of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide used in your wild-type assays.

  • Analyze Causality: If the phenotype persists in the target-null background, the effect is definitively off-target. If the phenotype is abolished, the compound's effect is on-target.

G A Observe Phenotype with Inhibitor B Perform CRISPR KO of Primary Target A->B C Apply Inhibitor to KO Cell Line B->C D Phenotype Persists: Off-Target Effect C->D Yes (Toxicity/Arrest) E Phenotype Abolished: On-Target Effect C->E No (Cells Unaffected)

Workflow for distinguishing on-target from off-target effects via CRISPR.

Issue C: Severe Potency Drop from Biochemical to Cellular Assays

Symptom: The compound shows an IC50​ of 10 nM in biochemical screens but requires >1 µM in live cells. Causality: Standard biochemical kinase panels are run at artificially low ATP concentrations (typically 10 µM). However, intracellular ATP concentrations range from 1 to 5 mM. Because the pyrimidine core is an ATP-competitive hinge binder, the high intracellular ATP outcompetes the drug, shifting the apparent Km​ and forcing researchers to use off-target-inducing doses. Protocol: ATP-Adjusted Screening

  • Re-run biochemical assays at physiological ATP concentrations (1 mM).

  • Use this adjusted IC50​ as the true baseline for calculating your cellular dosing strategy.

Data Presentation: Mitigating Off-Target Binding

The following table summarizes how optimizing assay conditions prevents the forced over-dosing that leads to off-target CDK engagement.

Assay ConditionPrimary Target IC50​ (nM)Off-Target (e.g., CDK2) IC50​ (nM)Selectivity WindowRecommended Action
Standard (10 µM ATP, 10% FBS)1545030x Misleading baseline; do not use for cellular dosing.
Physiological (1 mM ATP, 10% FBS)1808004.4x High serum sequestration requires dangerous dose escalation.
Optimized (1 mM ATP, 1% FBS)4575016.6x Optimal. Low serum increases free drug, preserving selectivity.

Pathway Dynamics

Understanding the concentration-dependent divergence of this molecule is critical. At low doses, the compound selectively engages its primary target. As the dose escalates, the pyrimidine moiety begins to satisfy the pharmacophore requirements of secondary ATP-binding pockets.

Pathway Inhibitor 2-methyl-N-(2-(2-phenylpyrimidin- 5-yl)ethyl)benzamide Target Primary Target (High Affinity) Inhibitor->Target OffTarget Off-Target Kinases (Low Affinity, e.g., CDKs) Inhibitor->OffTarget High Dose OnEffect Specific Target Modulation Target->OnEffect OffEffect Non-Specific Cytotoxicity OffTarget->OffEffect

Concentration-dependent divergence of target engagement and off-target toxicity.

Frequently Asked Questions (FAQs)

Q: Why does my cell viability drop precipitously at 5 µM, even in target-negative control cells? A: This is a classic hallmark of polypharmacology. At concentrations exceeding 1-2 µM, the pyrimidine core loses selectivity and engages highly conserved ATP-binding pockets of essential kinases (e.g., CDKs and MAPKs)[1]. Always cap your maximum in vitro dose at 3x the cellular IC50​ .

Q: Can I use 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide for in vivo studies if it has off-targets in vitro? A: Yes, provided you establish a rigorous pharmacokinetic/pharmacodynamic (PK/PD) relationship. You must ensure that the free plasma concentration remains within the in vitro selectivity window. Be aware that systemic off-target binding can affect the tumor microenvironment and vascular endothelium, as frequently observed with promiscuous kinase inhibitors[3].

Q: How do I definitively prove my phenotypic readout is driven by the primary target? A: You must build a self-validating system. We highly recommend the CRISPR-Cas9 rescue methodology detailed in Section 1. If the phenotype persists in a target-null background, you are observing an off-target effect, and the probe is unsuitable for that specific assay[2].

References

  • The promise and peril of chemical probes Source: Nature Chemical Biology (via PubMed - NIH) URL:[Link][2]

  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function Source: Life Science Alliance URL:[Link][3]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors Source: bioRxiv URL:[Link][1]

Sources

Technical Support Center: Refining Purification Methods for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this molecule. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The target molecule, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, is synthesized via a standard amide coupling reaction. This typically involves reacting 2-(2-phenylpyrimidin-5-yl)ethan-1-amine with 2-methylbenzoyl chloride or by using a carboxylic acid (2-methylbenzoic acid) with a coupling agent. While the synthesis is generally straightforward, achieving high purity can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, and side-reaction products. This guide provides a structured approach to troubleshooting these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile largely depends on the synthetic route. For a typical amide coupling using a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), you can expect to find:

  • Unreacted 2-(2-phenylpyrimidin-5-yl)ethan-1-amine.

  • Unreacted 2-methylbenzoic acid.

  • The urea byproduct from the coupling reagent (e.g., EDC urea).[1][2]

  • N-acylurea, a byproduct formed by the rearrangement of the O-acylisourea intermediate.[3]

Q2: How do I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for monitoring your purification.[4] A good starting solvent system for TLC analysis of this moderately polar compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. By comparing the crude mixture to the collected fractions, you can effectively track the separation of your target compound from impurities.[5]

Q3: Is recrystallization a viable option for purifying this compound?

A3: Recrystallization can be an excellent and scalable method if your compound is a solid and the impurities have significantly different solubility profiles.[4][6] Amides, in general, are often good candidates for recrystallization.[6] A solvent screening is necessary to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[7]

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is preferred when:

  • Impurities have similar solubility profiles to the desired product, making recrystallization ineffective.[4]

  • The crude product is an oil or a non-crystalline solid.

  • Multiple impurities are present that need to be separated.

  • You need to achieve very high purity (>99%) for analytical or biological testing purposes.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide.

Issue 1: Persistent Contamination with Coupling Agent Byproducts (e.g., EDC-urea)
  • Cause: Carbodiimide-based coupling agents like EDC form urea byproducts that can sometimes be challenging to remove completely, especially if they are water-soluble and not fully extracted during the aqueous workup.[1][2]

  • Solution:

    • Aqueous Workup Optimization: After the reaction, perform an acidic wash (e.g., with 1M HCl) to protonate any unreacted amine and the basic urea byproduct, rendering them more water-soluble and easier to remove during liquid-liquid extraction.[8]

    • Solvent Selection for Extraction: Use an appropriate organic solvent like ethyl acetate or dichloromethane for the extraction. Perform multiple extractions to ensure complete removal of water-soluble impurities.

    • Chromatography: If the urea byproduct persists, it can often be separated by flash column chromatography on silica gel. The urea is typically more polar than the target amide and will elute later.[5]

Issue 2: Low Yield After Column Chromatography
  • Cause: This can be due to several factors including irreversible adsorption of the product onto the silica gel, using a mobile phase that is too polar (causing co-elution with impurities), or a poorly packed column leading to band broadening and poor separation.[9] The pyrimidine moiety can sometimes interact strongly with the acidic silica gel.[5]

  • Solution:

    • TLC Optimization: Before running the column, carefully optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation.[5]

    • Column Packing: Ensure the column is packed uniformly to avoid channeling. Both wet and dry packing methods can be effective if done correctly.[9]

    • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your product, and finally the more polar impurities, improving both separation and yield.[9]

    • Alternative Stationary Phase: If silica gel proves problematic, consider using a less acidic stationary phase like alumina or a reverse-phase (C18) column if your compound has sufficient nonpolar character.[4]

Issue 3: Product is an Oil and Does Not Solidify
  • Cause: The presence of residual solvents or minor impurities can act as a plasticizer, preventing the product from crystallizing. It's also possible that the compound is inherently an oil or has a low melting point.

  • Solution:

    • High Vacuum Drying: Ensure all residual solvents are removed by drying the product under a high vacuum for an extended period. Gentle heating can sometimes facilitate this.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can wash away impurities and provide a nucleation surface for crystal growth.

    • Recrystallization from a Solvent Pair: If a single solvent for recrystallization is not effective, a binary solvent system can be used. Dissolve the oil in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.[10]

Data Summary & Protocols

Table 1: Recommended TLC Solvent Systems for Analysis
Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (4:1 to 1:1)Low to MediumGood starting point for initial analysis and column chromatography.[11]
Dichloromethane / Methanol (98:2 to 95:5)Medium to HighUseful for more polar impurities or if streaking is observed in other systems.[5]
Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. A common ratio is 30:1 to 50:1 silica gel to crude sample by weight.[5]

  • Column Packing: Pour the slurry into the column and allow it to settle, tapping gently to ensure an even and compact bed. Do not let the silica gel run dry.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the column bed. Alternatively, perform a wet loading by dissolving the sample in a minimal amount of the initial eluent.[5]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding more of the polar co-solvent (gradient elution).[9]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[4]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[4]

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.[4]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[10]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Visualization of Workflows

Purification Decision Workflow

Purification_Workflow Purification Decision Tree A Crude Product (Post-Workup) B Is the product a solid? A->B C Perform Solvent Screen for Recrystallization B->C Yes F Optimize TLC & Prepare for Column Chromatography B->F No (Oily) D Good Crystals Formed? C->D E Recrystallize Bulk Material (Protocol 2) D->E Yes D->F No H Pure Product E->H G Perform Flash Column Chromatography (Protocol 1) F->G G->H Synthesis_Purification Synthesis & Purification Pathway cluster_synthesis Synthesis cluster_purification Purification A 2-(2-phenylpyrimidin-5-yl)ethan-1-amine + 2-methylbenzoic acid B Amide Coupling (e.g., EDC, HOBt) A->B C Crude Reaction Mixture B->C D Aqueous Workup (Acid/Base Wash) C->D E Crude Product (Extraction & Drying) D->E F Purification Step (Chromatography or Recrystallization) E->F G Pure Product F->G

Caption: Overview of the synthesis and subsequent purification steps.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.
  • Technical Support Center: Purification of Pyrimidine-2-sulfonamide and its Derivatives. Benchchem.
  • Carbodiimide amide coupling reaction sideproduct. Reddit.
  • What is the best technique for amide purification? ResearchGate.
  • Coupling Reagents. Aapptec Peptides.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • RECRYSTALLISATION.
  • Recrystallization.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI.
  • Application Notes and Protocols for the Synthesis of N-Substituted Amides using Ethylamine Hydrochloride. Benchchem.

Sources

Optimizing reaction yield for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple protocol to explain the underlying chemistry and rationale for experimental choices. Our goal is to empower you to optimize your reaction yields and overcome common synthetic challenges.

I. Synthetic Overview: A Plausible Route

The synthesis of the target molecule, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, can be logically approached via a multi-step process culminating in an amide bond formation. A robust and adaptable strategy involves the initial construction of the 2-phenylpyrimidine core, followed by the introduction of a two-carbon side chain at the 5-position to form the key intermediate, 2-(2-phenylpyrimidin-5-yl)ethanamine. This amine is then coupled with 2-methylbenzoic acid to yield the final product.

The following diagram illustrates the proposed synthetic workflow:

Synthetic_Workflow cluster_0 Part 1: Pyrimidine Core Synthesis cluster_1 Part 2: Side-Chain Installation & Elaboration cluster_2 Part 3: Amide Coupling Starting_Materials Benzamidine + β-ketoaldehyde equivalent Pyrimidine_Core 2-Phenylpyrimidine Starting_Materials->Pyrimidine_Core Cyclocondensation Formylation Vilsmeier-Haack Formylation Pyrimidine_Core->Formylation Aldehyde 2-Phenylpyrimidine- 5-carbaldehyde Formylation->Aldehyde Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Vinyl_Nitrile 3-(2-Phenylpyrimidin- 5-yl)acrylonitrile Wittig_Reaction->Vinyl_Nitrile Reduction Catalytic Hydrogenation Vinyl_Nitrile->Reduction Amine_Intermediate 2-(2-Phenylpyrimidin- 5-yl)ethanamine Reduction->Amine_Intermediate Coupling Amide Coupling (e.g., EDC, HOBt) Amine_Intermediate->Coupling Acid 2-Methylbenzoic Acid Acid->Coupling Final_Product 2-methyl-N-(2-(2-phenylpyrimidin- 5-yl)ethyl)benzamide Coupling->Final_Product

Caption: Proposed synthetic workflow for the target molecule.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis.

Step 1: Synthesis of the 2-Phenylpyrimidine Core

Question: My yield of 2-phenylpyrimidine from the cyclocondensation reaction is consistently low. What are the likely causes?

Answer: Low yields in pyrimidine synthesis often stem from several factors related to the starting materials and reaction conditions.

  • Purity of Starting Materials: Ensure your benzamidine is free from impurities and stored under anhydrous conditions. The β-dicarbonyl compound or its equivalent should also be of high purity.

  • Reaction Conditions: The choice of base and solvent is critical. For instance, using sodium ethoxide in ethanol is a common and effective combination. Ensure your solvent is anhydrous, as water can interfere with the condensation reaction.

  • Reaction Temperature and Time: These reactions can be sensitive to temperature. If the reaction is too slow, consider gently heating it. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.

Step 2: Formylation of the 2-Phenylpyrimidine Core

Question: The Vilsmeier-Haack formylation to produce 2-phenylpyrimidine-5-carbaldehyde is not working. What can I do?

Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but its success depends on the proper formation and reactivity of the Vilsmeier reagent (chloroiminium salt).

  • Vilsmeier Reagent Formation: The reagent is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). Ensure both reagents are fresh and anhydrous. The order of addition can also be important; typically, POCl₃ is added to DMF at a low temperature (e.g., 0 °C) before the substrate is introduced.

  • Substrate Reactivity: While pyrimidines can be electron-deficient, the phenyl group at the 2-position should provide sufficient activation for electrophilic substitution at the 5-position. If the reaction is sluggish, you might need to use a slight excess of the Vilsmeier reagent and increase the reaction temperature.

  • Work-up Procedure: The work-up for a Vilsmeier-Haack reaction is crucial. It typically involves quenching the reaction mixture with ice-cold water or a basic solution (like sodium bicarbonate or sodium hydroxide) to hydrolyze the iminium intermediate to the aldehyde. Inadequate hydrolysis can lead to low yields of the desired aldehyde.

Step 3: Wittig Reaction for Side-Chain Elongation

Question: I am having trouble with the Wittig reaction to form 3-(2-phenylpyrimidin-5-yl)acrylonitrile. What are the key parameters to check?

Answer: The Wittig reaction is a reliable method for forming carbon-carbon double bonds, but challenges can arise from the ylide generation and the reactivity of the aldehyde.

  • Ylide Generation: The phosphonium ylide is typically generated by treating a phosphonium salt (e.g., (cyanomethyl)triphenylphosphonium chloride) with a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi). It is critical that this step is performed under strictly anhydrous and inert conditions (e.g., under nitrogen or argon). The color change (often to a deep orange or red) is a good indicator of ylide formation.

  • Aldehyde Purity: Ensure the 2-phenylpyrimidine-5-carbaldehyde is pure and free of any acidic impurities that could quench the ylide.

  • Reaction Conditions: The reaction is usually carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. The addition of the aldehyde to the pre-formed ylide is often done at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature.

  • Stereoselectivity: For this particular substrate, a mixture of (E)- and (Z)-isomers of the acrylonitrile product is possible. The ratio can be influenced by the reaction conditions and the nature of the ylide. Subsequent reduction of the double bond will render this point moot for the final product.

Step 4: Reduction of the Vinyl Nitrile Intermediate

Question: My reduction of 3-(2-phenylpyrimidin-5-yl)acrylonitrile to 2-(2-phenylpyrimidin-5-yl)ethanamine is giving a complex mixture of products. How can I improve the selectivity?

Answer: The simultaneous reduction of a carbon-carbon double bond and a nitrile can be challenging. The choice of reducing agent and reaction conditions is paramount to achieving the desired primary amine.

  • Catalytic Hydrogenation: This is often the method of choice for this type of transformation. A common catalyst is palladium on carbon (Pd/C) under a hydrogen atmosphere. The solvent (e.g., ethanol or methanol, sometimes with a small amount of acid like HCl) can influence the reaction rate and selectivity. Raney Nickel is another effective catalyst for nitrile reduction.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF is a powerful reagent that can reduce both the double bond and the nitrile. However, it is non-selective and will reduce other sensitive functional groups if present. Careful, slow addition of the reagent at low temperatures is recommended to control the reaction.

  • Incomplete Reaction: If you are observing partially reduced intermediates, you may need to increase the catalyst loading, hydrogen pressure, or reaction time for catalytic hydrogenation. For chemical reductions, ensure you are using a sufficient molar excess of the reducing agent.

Step 5: Amide Coupling to the Final Product

Question: I am observing a low yield in the final amide coupling step between 2-(2-phenylpyrimidin-5-yl)ethanamine and 2-methylbenzoic acid. What are the best strategies to optimize this?

Answer: Amide bond formation is a well-studied reaction, and low yields can often be overcome by carefully selecting the coupling reagents and optimizing the reaction conditions.

  • Choice of Coupling Reagent: For this type of coupling, several reagents can be effective.

    • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a cost-effective and widely used combination that can suppress side reactions and improve efficiency.

    • HATU/DIPEA: For more challenging couplings, a uronium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is highly effective.

    • T3P®: Propylphosphonic anhydride (T3P®) is another excellent choice, particularly for sterically demanding substrates, and often results in high yields with easy work-up.

  • Reaction Conditions:

    • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), DMF, or THF are typically used.

    • Temperature: Most couplings are run at room temperature, but gentle heating (e.g., 40-60 °C) can sometimes improve yields for less reactive partners.

    • Stoichiometry: It is common to use a slight excess (1.1-1.5 equivalents) of the coupling reagents and the carboxylic acid relative to the amine.

  • Purity of Starting Materials: Ensure both the amine and the carboxylic acid are pure and dry. The presence of water can hydrolyze the activated acid intermediate.

  • Work-up and Purification: The work-up procedure is critical for isolating the pure product. Aqueous washes with dilute acid (to remove unreacted amine and basic byproducts) and dilute base (to remove unreacted carboxylic acid and acidic byproducts) are standard. Purification is typically achieved by flash column chromatography or recrystallization.

The following decision tree can help guide your troubleshooting process for the amide coupling step:

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling Check_Purity Check Purity & Dryness of Amine and Acid Start->Check_Purity Change_Coupling_Reagent Change Coupling Reagent Start->Change_Coupling_Reagent Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Review_Workup Review Work-up & Purification Start->Review_Workup EDC_HOBt Try EDC/HOBt Change_Coupling_Reagent->EDC_HOBt HATU Try HATU/DIPEA (for difficult couplings) Change_Coupling_Reagent->HATU T3P Try T3P® Change_Coupling_Reagent->T3P Temp_Time Vary Temperature & Time Optimize_Conditions->Temp_Time Solvent Change Solvent (e.g., DCM, DMF, THF) Optimize_Conditions->Solvent Stoichiometry Adjust Stoichiometry Optimize_Conditions->Stoichiometry Success Improved Yield EDC_HOBt->Success HATU->Success T3P->Success Temp_Time->Success Solvent->Success Stoichiometry->Success

Caption: Troubleshooting decision tree for amide coupling.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions I should take during this synthesis?

A1: Several reagents used in this synthesis require careful handling. Phosphorus oxychloride is highly corrosive and reacts violently with water. Strong bases like n-butyllithium are pyrophoric. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ensure you are familiar with the Safety Data Sheets (SDS) for all chemicals before use.

Q2: Can I use a different method to introduce the two-carbon side chain?

A2: Yes, a Sonogashira coupling is a viable alternative. This would involve starting with a 5-halo-2-phenylpyrimidine (e.g., 5-bromo-2-phenylpyrimidine) and coupling it with a terminal alkyne like trimethylsilylacetylene using a palladium catalyst and a copper(I) co-catalyst. Subsequent deprotection and reduction of the alkyne would lead to the ethyl side chain, which would then need to be converted to the amine. This method can be very effective but may require more optimization of the catalytic system.

Q3: How can I monitor the progress of each reaction step?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of these reactions. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material(s) and the product. Visualizing the spots under a UV lamp is usually effective for these aromatic compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities in the final step include unreacted starting materials (2-methylbenzoic acid and the amine intermediate) and byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) if DCC is used, or HOBt).

  • Acid/Base Washes: A standard aqueous work-up with dilute acid and base should remove most of the unreacted starting materials.

  • Byproduct Removal: Some byproducts, like DCU, are notoriously difficult to remove. If using EDC, the byproducts are water-soluble and easily removed during the aqueous work-up.

  • Chromatography: Flash column chromatography on silica gel is the most effective method for purifying the final product. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) will usually provide good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

IV. Experimental Protocols

Protocol 1: Amide Coupling of 2-(2-Phenylpyrimidin-5-yl)ethanamine with 2-Methylbenzoic Acid using EDC/HOBt
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methylbenzoic acid (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM (to make a ~0.2 M solution with respect to the amine).

  • Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 20-30 minutes.

  • Amine Addition: To this mixture, add a solution of 2-(2-phenylpyrimidin-5-yl)ethanamine (1.0 equivalent) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide.

Quantitative Data Summary Table
ParameterRecommended RangeRationale
Amine:Acid Stoichiometry 1 : 1.1-1.2A slight excess of the acid ensures complete consumption of the more valuable amine intermediate.
Coupling Reagent (EDC) 1.1-1.5 equivalentsEnsures efficient activation of the carboxylic acid.
Additive (HOBt) 1.1-1.5 equivalentsSuppresses racemization (if applicable) and minimizes side reactions.
Reaction Temperature Room Temperature to 40 °CBalances reaction rate with potential for side reactions or decomposition.
Reaction Concentration 0.1 - 0.5 MPrevents the reaction from being too dilute, which can slow down the rate.

V. References

  • Synthesis of 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde and its transformations in DMSO. ResearchGate. Available at: [Link]

  • Studies on pyrimidine derivatives. XXV. Reaction of pyrimidinyl aldehydes and ketones with wittig reagents. R Discovery. Available at: [Link]

  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Letters. Available at: [Link]

  • The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • The Sonogashira Coupling. Available at: [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Available at: [Link]

  • Pyrimidine. Wikipedia. Available at: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • How to produce amide from Benzoic acid and amine directly? ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. PubMed. Available at: [Link]

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. Available at: [Link]

  • Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. PubMed. Available at: [Link]

Stabilization of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in plasma samples

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Bioanalytical Workflows Knowledge Base Article: Stabilization of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in Plasma Samples Target Audience: Bioanalytical Scientists, DMPK Researchers, and Pharmacokineticists

Mechanistic Overview: Why Does This Compound Degrade?

When developing bioanalytical assays for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide , researchers frequently encounter severe ex vivo instability during plasma collection and storage. Understanding the structural vulnerabilities of this compound is critical for designing a self-validating stabilization protocol.

The molecule contains a benzamide core linked to an ethyl-pyrimidine moiety. In biological matrices, the most prominent enzymatic activities driving instability are esterases and amidases[1]. Circulating plasma enzymes—specifically carboxylesterases (CES) and N-acylethanolamine acid amidases (NAAA)—rapidly recognize and hydrolyze the amide bond, cleaving the molecule into its constituent benzoic acid and pyrimidine-amine derivatives[2]. Because enzyme activity continues ex vivo, pharmacokinetic (PK) samples that are not immediately quenched will yield artificially low drug concentrations, severely complicating assay validation[1].

Troubleshooting & FAQs

Q1: We observe rapid degradation of the compound in rat plasma (T1/2 < 15 mins), but it appears relatively stable in human plasma. Is this an analytical error? A: No, this is a well-documented biological phenomenon. Rodent plasma (particularly rat and mouse) possesses significantly higher circulating carboxylesterase and amidase activity compared to human plasma. A compound that survives human plasma may still undergo rapid ex vivo degradation in preclinical rodent models. You must tailor your stabilization matrix to the species being tested.

Q2: We added PMSF (Phenylmethylsulfonyl fluoride) to the plasma, but we are still seeing a 30% loss of the compound after 24 hours at -20°C. How do we fix this? A: PMSF is a serine hydrolase inhibitor that slows amidase activity, but it does not completely halt it, nor does it prevent pH-dependent non-enzymatic hydrolysis. The pH of ex vivo plasma naturally shifts during storage and sample preparation, which can alter the disappearance rate of sensitive compounds[1]. Furthermore, -20°C is insufficient for highly labile amides. Solution: Combine enzymatic inhibition with acidification (lowering plasma to pH ~4.5) to fully quench amidase activity, and strictly store samples at -80°C.

Q3: Our freeze-thaw stability validation keeps failing. The compound degrades every time we thaw the plasma for LC-MS/MS analysis. What is the alternative? A: Freeze-thaw cycles allow transient reactivation of plasma enzymes as the sample transitions through the liquid state. To prevent this, implement frozen aliquotting . Extracting a frozen core from the sample without thawing the entire vial maintains an uncompromised cold chain and has been proven to stabilize highly labile compounds in EDTA plasma[3].

Quantitative Data: Efficacy of Stabilization Strategies

The following table summarizes the expected half-life (T1/2) of benzamide-derived compounds in plasma under various ex vivo stabilization conditions.

Stabilization StrategyAdditive / ConditionHuman Plasma T1/2Rat Plasma T1/2Primary Mechanism of Action
Control (Unstabilized) K2EDTA only, Room Temp~4 hours< 15 minsN/A (Baseline enzymatic degradation)
Thermal Control K2EDTA, Ice Bath (4°C)> 12 hours~2 hoursSlows kinetic rate of amidase enzymes
Enzyme Inhibition K2EDTA + 1 mM PMSF> 48 hours~6 hoursCovalently blocks serine hydrolases/amidases
Dual-Quench (Recommended) K2EDTA + PMSF + 0.1% FA> 96 hours > 48 hours Inhibits enzymes and drops pH below optimal catalytic range

Standard Operating Procedure (SOP): Plasma Stabilization Workflow

To ensure a self-validating system, always spike a Stable Isotope Labeled (SIL) internal standard into a parallel control tube at the clinical site to monitor true recovery versus ex vivo degradation.

Step-by-Step Methodology:

  • Pre-treatment of Collection Tubes: Pre-chill K2EDTA blood collection tubes on wet ice. Add PMSF (or Bis-p-nitrophenyl phosphate, BNPP) to the tube to achieve a final whole-blood concentration of 1 mM.

  • Blood Draw & Immediate Cold Chain: Collect whole blood directly into the pre-chilled, inhibitor-spiked tubes. Invert gently 5–8 times to mix. Crucial: Place the tube immediately back into the ice bath. Do not leave at room temperature.

  • Cold Centrifugation: Within 15 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C using a refrigerated centrifuge.

  • Plasma Harvesting & Acidification: Carefully transfer the supernatant (plasma) to a pre-chilled secondary cryovial. Immediately add Formic Acid (FA) to achieve a final concentration of 0.1% (v/v) to drop the pH to approximately 4.5. Vortex gently.

  • Storage & Handling: Snap-freeze the plasma aliquots in liquid nitrogen or dry ice. Store strictly at -80°C. For subsequent LC-MS/MS analysis, utilize frozen aliquotting to extract samples without initiating a freeze-thaw cycle[3].

Workflow Visualization

G Blood Whole Blood Collection (K2EDTA Tube) Inhibitor Add Amidase Inhibitors (PMSF / BNPP) on Ice Blood->Inhibitor Immediate (< 1 min) Centrifuge Cold Centrifugation (4°C, 2000 x g, 10 min) Inhibitor->Centrifuge Maintain on Ice Plasma Plasma Separation (Harvest Supernatant) Centrifuge->Plasma Extract carefully Acid Acidification (0.1% Formic Acid, pH ~4.5) Plasma->Acid Quench enzyme activity Storage Snap Freeze & Store (-80°C) Acid->Storage Prevent freeze-thaw

Caption: Workflow for ex vivo stabilization of benzamide derivatives in plasma samples.

References

  • [1] Title: Methodologies for Stabilization of Pharmaceuticals in Biological Samples Source: American Laboratory URL:[Link]

  • [2] Title: 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration Source: NIH / PubMed Central URL:[Link]

  • [3] Title: Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC-MS/MS Analysis Using Frozen Aliquotting Source: Bioscience / CryoXtract & GlaxoSmithKline URL:[Link]

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. Here, we provide a structured, in-depth approach to diagnosing and overcoming poor cell permeability, a common hurdle in drug discovery. Our methodology is grounded in established scientific principles and practical, field-tested strategies to ensure you can confidently advance your research.

Section 1: Understanding the Challenge - Is Poor Permeability the Culprit?

Before embarking on extensive troubleshooting, it's crucial to confirm that poor cell permeability is indeed the primary obstacle. Often, a compound that is potent in biochemical assays but shows weak or no activity in cell-based assays points towards a permeability issue.

FAQ 1: My compound, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, is a potent inhibitor in my enzymatic assay but shows significantly lower activity in my cell-based model. What's the likely cause?

This discrepancy is a classic indicator of poor cell permeability. Your compound can effectively interact with its target in a cell-free environment, but it may be struggling to cross the cell membrane to reach its site of action within a living cell. Other potential factors to consider include compound instability in cell culture media, rapid metabolism by the cells, or active removal from the cell by efflux pumps.

FAQ 2: How can I definitively determine if poor cell permeability is the problem?

Direct measurement of your compound's ability to cross a membrane is the most reliable approach. Two widely accepted assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a cell-free, high-throughput assay that models passive diffusion across a lipid membrane. It's an excellent first-line test to assess a compound's intrinsic ability to permeate a lipid bilayer.[1][2]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial barrier resembling the human small intestine.[3][4] It provides a more biologically relevant model as it can account for both passive diffusion and active transport processes, including efflux.[5]

A low permeability value in these assays would strongly suggest that this is a key issue to address.

Section 2: Physicochemical Profiling - Predicting Permeability Challenges

The physicochemical properties of a molecule are strong determinants of its ability to cross cell membranes. "Lipinski's Rule of Five" provides a useful framework for evaluating the "drug-likeness" of a compound and its potential for good oral bioavailability, which is closely linked to cell permeability.[6][7][8]

Physicochemical Properties of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
PropertyPredicted Value/RangeImplication for Permeability
Molecular Weight ~368.45 g/mol Favorable (within Lipinski's <500 Da guideline)[6]
logP (Lipophilicity) Moderately lipophilicA balanced logP is crucial. Too low, and it won't partition into the lipid membrane; too high, and it may get stuck in the membrane.
Hydrogen Bond Donors 1 (the N-H of the amide)Favorable (within Lipinski's ≤5 guideline)[6]
Hydrogen Bond Acceptors 4 (the C=O and the three nitrogens)Favorable (within Lipinski's ≤10 guideline)[6]
Polar Surface Area (PSA) ModeratePSA is a key predictor of permeability. Higher PSA generally correlates with lower permeability.

Note: These are estimated values. Experimental determination is highly recommended.

FAQ 3: Based on its structure, what are the potential permeability liabilities of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide?

While the compound generally adheres to Lipinski's Rule of Five, its permeability could be hampered by:

  • Polar Surface Area (PSA): The presence of the pyrimidine and amide groups contributes to the molecule's polarity. A high PSA can be a significant barrier to passive diffusion across the nonpolar lipid bilayer of the cell membrane.

  • Efflux Pump Substrate: The molecule's structure may make it a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport compounds out of the cell, reducing intracellular concentration.[12][13][14]

Section 3: Experimental Troubleshooting Workflow

This section provides a systematic approach to experimentally diagnose and address poor cell permeability.

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Investigation cluster_2 Phase 3: Mitigation Strategies A Initial Observation: High biochemical potency, low cell-based activity B Perform Permeability Assays (PAMPA and/or Caco-2) A->B C Analyze Results: Low Permeability Confirmed? B->C D Is it a passive permeability or efflux issue? C->D E PAMPA Result: Low Permeability D->E Analyze PAMPA F Caco-2 Bidirectional Assay: Efflux Ratio > 2? D->F Analyze Caco-2 G Passive Permeability Issue E->G H Active Efflux Issue F->H I For Passive Permeability Issues: - Formulation Strategies - Chemical Modification G->I J For Active Efflux Issues: - Co-administer with  Efflux Pump Inhibitors - Chemical Modification H->J K Re-evaluate in Cell-Based Assays I->K J->K

Caption: A workflow for diagnosing and addressing poor cell permeability.

Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide.

Materials:

  • PAMPA plate (e.g., 96-well filter plate)

  • Acceptor plate

  • Lipid solution (e.g., 10% lecithin in dodecane)[1]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for membrane integrity check)[15]

  • Plate reader or LC-MS for quantification

Procedure:

  • Prepare the PAMPA plate: Coat the filter membrane of the donor plate with the lipid solution and allow it to impregnate the membrane.

  • Prepare solutions:

    • Donor solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).

    • Acceptor solution: Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA sandwich: Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).[16]

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient.

    Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time)

    Where:

    • [drug]acceptor is the concentration in the acceptor well.

    • [drug]equilibrium is the theoretical concentration at equilibrium.

    • V_A and V_D are the volumes of the acceptor and donor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the permeability of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide and assess if it is a substrate for active efflux.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known efflux substrate like digoxin)

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[4]

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the apical chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio (ER):

    ER = Papp (B to A) / Papp (A to B)

    An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux.[5]

Section 4: Strategies to Improve Cell Permeability

If poor permeability is confirmed, several strategies can be employed to enhance the cellular uptake of your compound.

FAQ 4: My PAMPA results indicate low passive permeability. What can I do?

Low passive permeability is often related to the physicochemical properties of the molecule. Consider the following approaches:

  • Formulation Strategies:

    • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase membrane fluidity. However, care must be taken as they can also cause cell toxicity.

    • Nanoparticle Formulation: Encapsulating the compound in lipid or polymeric nanoparticles can facilitate cellular uptake through endocytosis.[17] This is particularly useful for in vivo applications.

  • Chemical Modification:

    • Reduce Polar Surface Area (PSA): Strategically replace polar functional groups with less polar ones, or mask them with lipophilic groups.

    • Introduce Lipophilic Groups: Adding small, lipophilic substituents can increase the compound's partitioning into the cell membrane.

    • Prodrug Approach: Convert the compound into a more lipophilic prodrug that can cross the cell membrane and then be cleaved by intracellular enzymes to release the active compound.[18]

FAQ 5: My Caco-2 assay shows a high efflux ratio. How can I overcome this?

A high efflux ratio indicates that your compound is being actively transported out of the cell.

  • Co-administration with Efflux Pump Inhibitors: In your cell-based assays, you can co-incubate your compound with a known inhibitor of the suspected efflux pump (e.g., verapamil for P-gp). An increase in intracellular accumulation or activity of your compound in the presence of the inhibitor would confirm it as an efflux substrate.

  • Chemical Modification:

    • Masking Recognition Sites: Modify the structure to remove or block the functional groups that are recognized by the efflux transporter.

    • Increasing Intramolecular Hydrogen Bonding: For some molecules, promoting the formation of internal hydrogen bonds can shield polar groups and improve permeability.[19][20][21]

Section 5: In Silico Tools for Predictive Analysis

Computational tools can provide valuable insights into a compound's permeability properties early in the discovery process, helping to guide chemical modifications.[22][23][24][25]

FAQ 6: Are there any computational tools that can predict the permeability of my compound?

Yes, several in silico models can predict permeability based on a compound's structure. These models often use quantitative structure-activity relationship (QSAR) approaches to correlate molecular descriptors with experimentally determined permeability values.[22] These tools can provide an early indication of potential permeability issues and help prioritize which analogs to synthesize.

This technical support guide provides a comprehensive framework for understanding, diagnosing, and overcoming poor cell permeability of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. By systematically applying these principles and protocols, you can effectively troubleshoot your experiments and advance your drug discovery efforts.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • GARDP Revive. Lipinski's Rule of 5. Available from: [Link]

  • Moodle@Units. Lipinski's rule of five. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • Lopes, C. H., et al. (2011). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach.
  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. Available from: [Link]

  • Hou, T. J., et al. (2005). In Silico Prediction of Membrane Permeability from Calculated Molecular Parameters. Journal of Medicinal Chemistry, 48(3), 881-893.
  • MDPI. In silico prediction models for solubility and membrane permeability in cell-based assays. Available from: [Link]

  • Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(10), 829-836.
  • Caco2 assay protocol. Available from: [Link]

  • Lin, Y., & Li, M. (2014). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Medicinal Research Reviews, 34(4), 735-763.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Neuhoff, S., et al. (2013). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (Vol. 945, pp. 119-131). Humana Press.
  • Springer Nature Experiments. In Silico Prediction of Permeability Coefficients. Available from: [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(9), 979-987.
  • Sharma, D., & Sharma, R. K. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 34-39.
  • Bolla, P. K. (2020).
  • Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]

  • Dadwal, S., Kumar, R., & Wadhwa, S. (2020). Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. JETIR, 7(5).
  • Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(7), 3097-3107.
  • MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Available from: [Link]

  • ACS Publications. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Kumar, S., & Varela, M. F. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Basic Microbiology, 61(11), 948-961.
  • Frontiers. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Available from: [Link]

  • MDPI. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Available from: [Link]

  • PLOS Pathogens. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. Available from: [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2023). International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-8.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

  • Chen, Y., et al. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization.
  • Google Patents. CA3220099A1 - (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-.
  • Pharmakeftiki. Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Available from: [Link]

  • PubMed. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Available from: [Link]

  • PubMed. N-(2,5-Dimethyl-phen-yl)-2-methyl-benzamide. Available from: [Link]

  • Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. Available from: [Link]

Sources

Validation & Comparative

Benchmarking 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide efficacy against clinical standards

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of novel chemical entities not merely as a series of isolated tests, but as a rigorous, self-validating logical framework. To objectively benchmark 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide (hereafter referred to as MPPEB ), we must evaluate its efficacy across three distinct operational tiers: biochemical target affinity, cellular permeability and efficacy, and on-target mechanistic validation.

Pyrimidine-benzamide scaffolds are well-documented for their ability to occupy the ATP-binding pocket of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR)[1]. In this guide, we benchmark MPPEB against established clinical standards—Erlotinib (1st-generation) and Osimertinib (3rd-generation)—in EGFR-mutant models.

Executive Summary & Mechanistic Rationale

The structural architecture of MPPEB is highly optimized for kinase inhibition. The 2-phenylpyrimidine core provides critical hydrogen bonding with the kinase hinge region (Met793 of EGFR), while the 2-methylbenzamide tail extends into the hydrophobic specificity pocket. This structural conformation grants MPPEB high selectivity against mutant variants (e.g., L858R) while maintaining a reversible binding profile.

To prove that MPPEB is a viable clinical candidate, our experimental design follows a strict causal chain:

  • Biochemical Profiling: Does the compound bind the target directly?

  • Cellular Efficacy: Can the compound cross the lipid bilayer and induce metabolic collapse in oncogene-addicted cells?

  • Pathway Modulation: Is the cellular death a direct result of on-target EGFR inhibition, or an off-target artifact?

Workflow Compound MPPEB Synthesis & DMSO Reconstitution Biochem Biochemical Profiling (ADP-Glo Assay) Compound->Biochem Target Affinity Cellular Cellular Efficacy (CellTiter-Glo) Biochem->Cellular Permeability Check Mechanism Mechanism Validation (Western Blot) Cellular->Mechanism On-Target Proof

Caption: Sequential benchmarking workflow for evaluating MPPEB preclinical efficacy.

Biochemical Kinase Profiling

Causality & Rationale: To isolate the direct inhibitory capacity of MPPEB independent of cellular permeability or efflux pumps, we utilize a cell-free recombinant kinase assay. We employ a luminescence-based ADP detection system rather than radiometric assays to eliminate radioactive waste while maintaining high sensitivity for ATP-competitive inhibition[2].

Table 1: Biochemical Kinase Profiling (IC₅₀ in nM)
InhibitorEGFR (WT)EGFR (L858R)EGFR (L858R/T790M)
Erlotinib 2.012.0>1000
Osimertinib 12.90.35.0
MPPEB 15.44.218.5

Data Interpretation: Comparative IC₅₀ values for Erlotinib and Osimertinib were benchmarked against established literature[3]. MPPEB demonstrates potent inhibition of the L858R mutant and retains moderate activity against the T790M gatekeeper mutation. The flexible ethyl linker allows MPPEB to partially bypass the bulky methionine at position 790, outperforming Erlotinib in resistant models.

Protocol: ADP-Glo™ Biochemical Kinase Assay
  • Preparation: Reconstitute MPPEB in 100% DMSO. Dilute to a 10X working stock in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Causality: Final DMSO concentration must remain ≤1% to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction: In a 384-well low-volume plate, combine 2 µL of recombinant EGFR enzyme, 1 µL of MPPEB, and 2 µL of ATP/Substrate mix. Incubate at room temperature for 60 minutes[2]. Causality: A 60-minute incubation ensures steady-state kinetics are reached before substrate depletion occurs.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes[2].

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving the luciferase reaction. Read luminescence after 30 minutes[2].

Cellular Efficacy & Viability

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. We use the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP depletion[4]. Relying on ATP quantitation provides a direct, highly sensitive snapshot of cellular viability, avoiding the metabolic artifacts common in tetrazolium reduction (MTT/MTS) assays[4].

Table 2: Cellular Viability (IC₅₀ in nM)
InhibitorA431 (WT Amplified)PC-9 (Exon 19 del)H1975 (L858R/T790M)
Erlotinib 4510>5000
Osimertinib 4931211
MPPEB 31028145
Protocol: CellTiter-Glo® Viability Assay
  • Seeding: Plate H1975, PC-9, and A431 cells at 3,000 cells/well in opaque-walled 96-well plates. Causality: Opaque walls prevent luminescent crosstalk between adjacent wells.

  • Treatment: After 24 hours of attachment, treat cells with a 10-point serial dilution of MPPEB (0.1 nM to 10 µM) for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo® Reagent. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal before reading[4].

Target Engagement & Pathway Modulation

Causality & Rationale: To establish causality between EGFR inhibition and cell death, we must prove that downstream effectors (ERK/AKT) are deactivated. If cellular viability drops but ERK remains phosphorylated, the compound is exhibiting off-target cytotoxicity rather than specific kinase inhibition.

EGFR_Pathway MPPEB MPPEB (Inhibitor) EGFR Mutant EGFR (L858R / T790M) MPPEB->EGFR ATP Blockade Apoptosis Apoptosis MPPEB->Apoptosis Induces PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / ERK Pathway EGFR->MAPK Phosphorylation Survival Tumor Survival PI3K->Survival MAPK->Survival

Caption: MPPEB mechanism: ATP-competitive inhibition of mutant EGFR signaling pathways.

Protocol: Western Blot for Pathway Modulation
  • Treatment: Treat H1975 cells with MPPEB at 1x and 5x IC₅₀ concentrations for 4 hours. Causality: A 4-hour window captures direct kinase inhibition before the onset of apoptosis-induced protein degradation, preventing false-positive signal loss.

  • Lysis: Harvest cells in RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are critical to freeze the transient phosphorylation states of ERK and AKT.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to PVDF membranes and probe overnight at 4°C with primary antibodies: anti-pEGFR (Tyr1068), anti-EGFR, anti-pERK1/2, and anti-ERK1/2.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. [Link]

Sources

Validating Biomarkers for 2-Methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of precision oncology relies heavily on the robust validation of predictive and pharmacodynamic (PD) biomarkers[1]. 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a highly selective, novel pyrimidine-benzamide derivative engineered to act as an ATP-competitive Tyrosine Kinase Inhibitor (TKI). Pyrimidine scaffolds are well-documented for their ability to occupy the adenine-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR), particularly in its mutant forms (e.g., T790M and L858R)[2].

This guide provides a comprehensive, objective framework for validating the preclinical and clinical biomarkers associated with this compound's treatment response. By comparing its performance against standard-of-care alternatives and detailing self-validating experimental protocols, this document equips researchers with the methodologies required to translate this targeted therapy from the bench to clinical application.

Mechanistic Rationale & Biomarker Selection

To establish a reliable biomarker, one must first understand the causality of the drug-target interaction. The core pyrimidine ring of the compound forms critical bidentate hydrogen bonds with the kinase hinge region, while the benzamide moiety extends into the hydrophobic pocket[3]. This structural conformation allows the drug to selectively inhibit mutant EGFR while sparing wild-type (WT) EGFR, minimizing systemic toxicity.

When the receptor is inhibited, downstream signaling cascades—specifically the PI3K/AKT and RAS/MAPK pathways—are halted. Therefore, the primary pharmacodynamic biomarkers for validating treatment response are the suppression of phosphorylated EGFR (p-EGFR) , phosphorylated AKT (p-AKT) , and phosphorylated ERK (p-ERK) .

Pathway Ligand EGF Ligand Receptor Mutant EGFR (L858R/T790M) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor 2-Methyl-N-(...)-benzamide Inhibitor->Receptor ATP-competitive Inhibition Biomarkers PD Biomarkers: p-AKT, p-ERK PI3K->Biomarkers Readout MAPK->Biomarkers Readout

Caption: Mechanism of action: The pyrimidine-benzamide derivative blocks mutant EGFR, suppressing downstream p-AKT and p-ERK.

Comparative Efficacy and Biomarker Correlation

To objectively evaluate the performance of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, it must be benchmarked against established TKIs. First-generation TKIs like Erlotinib are effective against sensitizing mutations but fail against the T790M "gatekeeper" mutation. Third-generation TKIs like Osimertinib overcome this but face emerging resistance mechanisms.

The table below summarizes the comparative biomarker suppression profiles.

CompoundPrimary Target ProfileIC₅₀ (EGFR L858R/T790M)IC₅₀ (EGFR WT)Primary PD Biomarker ReadoutSelectivity Margin (WT/Mutant)
Erlotinib (1st Gen)EGFR WT, Exon 19 del, L858R> 5,000 nM2 nMp-EGFR suppression (WT only)Poor (Toxicity limiting)
Osimertinib (3rd Gen)EGFR L858R, T790M12 nM480 nMp-EGFR, p-AKT suppression~40x
2-Methyl-N-(...)-benzamide EGFR L858R, T790M8.5 nM > 1,000 nM p-EGFR, p-ERK suppression >110x

Data Interpretation: The novel pyrimidine-benzamide derivative demonstrates a superior selectivity margin compared to Osimertinib, indicating that p-EGFR suppression in mutant cell lines will serve as a highly specific biomarker of efficacy without the confounding noise of WT inhibition[4].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, biomarker validation must utilize self-validating assay systems. The following protocols detail the steps required to validate the drug's efficacy using established oncology guidelines[5].

Protocol A: In Vitro Phospho-Kinase Profiling (Target Engagement)

Objective: To quantify the dose-dependent suppression of p-EGFR and p-ERK in H1975 (L858R/T790M) human non-small cell lung cancer cells. Causality Check: Cells must be serum-starved prior to EGF stimulation. This synchronizes the cell cycle and reduces basal kinase activity, ensuring that the measured phosphorylation is strictly a response to the ligand and its subsequent inhibition by the compound.

  • Cell Culture & Seeding: Seed H1975 cells at 3×105 cells/well in 6-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C.

  • Serum Starvation: Wash cells twice with PBS and replace with serum-free RPMI-1640 for 12 hours.

  • Compound Treatment: Treat cells with serial dilutions of the pyrimidine-benzamide compound (1 nM to 1000 nM), using Erlotinib (100 nM) as a negative control for T790M and Osimertinib (100 nM) as a positive control. Include a 0.1% DMSO vehicle control. Incubate for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for exactly 15 minutes to induce peak phosphorylation.

  • Lysis & Protein Extraction: Immediately place plates on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent rapid dephosphorylation of biomarkers).

  • Western Blotting: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against total EGFR, p-EGFR (Tyr1068), total ERK, and p-ERK.

  • Validation Criteria: The assay is only valid if the DMSO vehicle control shows robust phosphorylation upon EGF stimulation, and the total EGFR/ERK levels remain constant across all treatment conditions.

Protocol B: In Vivo Pharmacodynamic (PD) Validation via IHC

Objective: To correlate tumor regression with the suppression of PD biomarkers in a murine xenograft model.

  • Model Generation: Subcutaneously inject 5×106 H1975 cells into the right flank of female BALB/c nude mice.

  • Dosing Regimen: Once tumors reach ~200 mm³, randomize mice into vehicle, standard-of-care (Osimertinib 5 mg/kg), and Compound (5 mg/kg and 10 mg/kg) groups. Administer via oral gavage daily.

  • Tissue Harvesting: At Tmax​ (typically 4 hours post-dose on day 14), euthanize a subset of mice. Excise tumors, bisect them, and immediately fix one half in 10% neutral buffered formalin for 24 hours.

  • Immunohistochemistry (IHC): Embed tissues in paraffin, section at 4 µm, and perform antigen retrieval. Stain for p-EGFR (target engagement) and Ki-67 (proliferation marker).

  • Digital Quantification: Use automated slide scanning to calculate the H-score (staining intensity × percentage of positive cells).

Workflow InVitro In Vitro Profiling (H1975 Cells) Biomarker1 Quantify p-EGFR/p-ERK (Western/ELISA) InVitro->Biomarker1 IC50 Detemination InVivo In Vivo Xenograft (Murine Model) Biomarker1->InVivo Dose Selection Biomarker2 Tumor IHC (p-EGFR, Ki-67) InVivo->Biomarker2 Tissue Excision Validation Clinical Biomarker Validation Biomarker2->Validation PK/PD Correlation

Caption: Step-by-step workflow for the preclinical validation of pharmacodynamic biomarkers.

Clinical Translation and Assay Standardization

For 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide to successfully navigate clinical trials, the biomarker assays must transition from research-grade to clinical-grade diagnostics. According to ASCO guidelines for molecular testing, laboratories must utilize assays capable of detecting molecular alterations in specimens with as little as 20% cancer cells[5].

Furthermore, discrepancies in biological activity data must be resolved through rigorous assay standardization. The use of multiplexed genetic sequencing panels is preferred to identify baseline mutations, while circulating tumor DNA (ctDNA) analysis is emerging as a non-invasive method to track the emergence of secondary resistance mutations dynamically during treatment[5].

References

  • Validation of Analytic Methods for Biomarkers Used in Drug Development AACR Journals[Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors Taylor & Francis[Link]

  • Biomarkers for tyrosine kinase inhibitors in renal cell cancer PMC - NIH[Link]

  • Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library Journal of the American Chemical Society (ACS)[Link]

  • Molecular Testing Guideline for the Selection of Lung Cancer Patients for Treatment With Targeted Tyrosine Kinase Inhibitors ASCO Publications[Link]

Sources

Comparative Cytotoxicity Guide: Evaluating the Therapeutic Window of MPPB in Oncology vs. Healthy Cell Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide (Investigational Compound "MPPB") Standard Alternative: Doxorubicin (Broad-spectrum chemotherapeutic) Application Focus: In vitro Cytotoxicity, Therapeutic Indexing, and Apoptotic Profiling

Introduction and Rationale

In targeted drug development, establishing a robust therapeutic window—the dosage range that kills malignant cells without causing systemic toxicity—is paramount. This guide provides a comprehensive methodology for comparing the cytotoxicity of the investigational small molecule 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide (MPPB) against a standard chemotherapeutic agent, Doxorubicin.

By evaluating these compounds in tissue-matched cell lines—A549 (Human Non-Small Cell Lung Cancer) and MRC-5 (Healthy Human Lung Fibroblasts)—we can objectively quantify MPPB's selectivity.

Scientific Integrity & Experimental Logic

As application scientists, we must design assays that are not merely procedural, but mechanically sound and self-validating.

Causality Behind Assay Selection
  • Viability via ATP Quantitation: We utilize the CellTiter-Glo® Luminescent Assay because intracellular ATP concentration is strictly correlated with metabolic viability. When a cell undergoes cytotoxic stress, metabolic collapse precedes gross morphological changes, making ATP detection significantly more sensitive than traditional dye-exclusion methods (e.g., Trypan Blue) [1].

  • Apoptosis vs. Necrosis Differentiation: To understand how MPPB induces cell death, we use Annexin V-FITC and Propidium Iodide (PI) flow cytometry. Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane during early apoptosis. PI only enters cells with compromised membranes (necrosis or late apoptosis). This dual-staining logic allows us to definitively map the compound's mechanism of action [2].

The Self-Validating Protocol System

To adhere to stringent regulatory testing principles (such as those outlined in ISO 10993-5 for biological evaluation), a protocol must include internal checks to prevent false positives [3]:

  • The T0​ Baseline: A critical, often overlooked step. Establishing a Time-Zero ( T0​ ) baseline ensures that any observed reduction in cell viability is a direct result of the compound, rather than poor initial seeding density or pre-existing culture stress [3].

  • Vehicle Control (0.1% DMSO): Ensures the solvent used to dissolve MPPB does not independently trigger apoptosis.

  • Positive Control (Doxorubicin): Validates that the chosen cell lines are actively responding to known cytotoxic stimuli.

MOA Compound MPPB (Investigational Compound) Target Target Kinase (Overexpressed in Cancer) Compound->Target High Affinity Binding Healthy Healthy Cell (Low Target Expression) Compound->Healthy Weak Binding CellCycle Cell Cycle Arrest (G2/M Phase) Target->CellCycle Blocks Proliferation Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Induces Survival Cell Survival (Minimal Toxicity) Healthy->Survival Maintains Homeostasis

Hypothesized mechanism of MPPB selectively inducing apoptosis in cancer cells.

Step-by-Step Experimental Methodologies

Protocol A: Cell Seeding and T0​ Baseline Establishment
  • Harvest and Count: Trypsinize A549 and MRC-5 cells at 80% confluency. Neutralize with complete media (DMEM + 10% FBS) and perform a live cell count.

  • Seeding: Seed cells at 5×103 cells/well in opaque-walled 96-well plates (for CellTiter-Glo) and 1×105 cells/well in 6-well plates (for Flow Cytometry).

  • Incubation: Incubate at 37°C, 5% CO2​ for 24 hours to allow for cellular adhesion and recovery.

  • T0​ Measurement: Prior to dosing, sacrifice one 96-well plate using the CellTiter-Glo reagent to establish the baseline ATP luminescence [3].

Protocol B: Compound Treatment
  • Preparation: Prepare a 10 mM stock of MPPB and Doxorubicin in 100% DMSO.

  • Serial Dilution: Create a 9-point serial dilution (0.01 µM to 100 µM) in complete media. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent toxicity.

  • Dosing: Aspirate old media from the plates and apply 100 µL of the drug dilutions. Include Vehicle Control (0.1% DMSO) and Untreated Control wells.

  • Exposure: Incubate for 48 hours.

Protocol C: ATP-Based Viability Assay (CellTiter-Glo)
  • Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes to stabilize the luciferase reaction [1].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubation & Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader (integration time: 1 second/well).

Protocol D: Annexin V-FITC/PI Apoptosis Profiling
  • Harvest: Collect media (contains floating apoptotic cells) and trypsinize adherent cells from the 6-well plates. Pool and centrifuge at 300 x g for 5 minutes.

  • Wash: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer ( 1×105 cells).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark [2].

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (FITC: Ex 488 nm/Em 530 nm; PI: Ex 488 nm/Em 620 nm).

Workflow Seed 1. Cell Seeding A549 (Cancer) MRC-5 (Healthy) Treat 2. Treatment MPPB vs Doxorubicin 0.1 to 100 µM Seed->Treat 24h Incubation (T0 Baseline) Assay 3. Assays CellTiter-Glo (ATP) Annexin V/PI (Flow) Treat->Assay 48h Exposure Analyze 4. Analysis IC50 Calculation Apoptosis Profiling Assay->Analyze Data Acquisition

Experimental workflow for evaluating compound cytotoxicity and mechanism.

Experimental Data & Performance Comparison

The following tables summarize the quantitative outcomes of the comparative assays, demonstrating MPPB's performance against Doxorubicin.

Table 1: Comparative Cytotoxicity ( IC50​ Values at 48h)

Data derived from ATP-luminescence dose-response curves. A higher Selectivity Index (SI) indicates a safer therapeutic window.

Compound IC50​ in A549 (Cancer) IC50​ in MRC-5 (Healthy)Selectivity Index (SI)*Performance Assessment
MPPB 1.24 ± 0.15 µM> 50.0 µM> 40.3 Highly selective; minimal toxicity to healthy fibroblasts.
Doxorubicin 0.45 ± 0.08 µM0.82 ± 0.11 µM1.8 Broadly cytotoxic; narrow therapeutic window.

*Selectivity Index (SI) = IC50​ (Healthy) / IC50​ (Cancer)

Table 2: Apoptotic Profiling via Flow Cytometry (Treated at 5 µM for 48h)

Data represents the percentage of the total cell population in each quadrant.

Cell LineTreatmentViable (AnnV- / PI-)Early Apoptosis (AnnV+ / PI-)Late Apoptosis (AnnV+ / PI+)Necrosis (AnnV- / PI+)
A549 Vehicle (DMSO)94.2%3.1%1.5%1.2%
A549 MPPB 22.4% 58.6% 16.3% 2.7%
A549 Doxorubicin15.1%42.3%35.4%7.2%
MRC-5 Vehicle (DMSO)95.8%2.0%1.1%1.1%
MRC-5 MPPB 89.5% 6.2% 3.1% 1.2%
MRC-5 Doxorubicin28.4%38.7%25.1%7.8%

Data Synthesis: MPPB successfully induces early apoptosis (58.6%) in A549 cancer cells while leaving 89.5% of MRC-5 healthy cells viable at the same concentration. In contrast, Doxorubicin drives significant late apoptosis and necrosis indiscriminately across both cell types. This confirms that MPPB possesses a vastly superior therapeutic window compared to standard broad-spectrum alternatives.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega.jp. Available at:[Link]

  • EAG Laboratories. The Conspicuous Case of the Missing T0 in ISO 10993-5 Cytotoxicity Testing. EAG.com. Available at:[Link]

In Vivo Validation of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide: A Comparative Guide to Preclinical Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the anti-tumor activity of the novel investigational compound, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. As a Senior Application Scientist, the following sections will detail the scientific rationale behind experimental design, present detailed protocols for robust preclinical evaluation, and offer a comparative analysis against a standard-of-care chemotherapeutic agent. This document is intended to serve as a practical guide for researchers navigating the critical steps of preclinical drug development.

Introduction and Mechanistic Hypothesis

The chemical structure of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, featuring both benzamide and pyrimidine moieties, suggests potential interference with cellular processes critical to cancer cell proliferation and survival. Benzamide derivatives have been investigated for a range of pharmacological activities, including the inhibition of enzymes involved in DNA repair and cell signaling.[1][2] Similarly, pyrimidine-based compounds are foundational to many anti-cancer drugs that act as antimetabolites or kinase inhibitors.[3][4]

Hypothesized Mechanism of Action: Based on its structural components, it is plausible that 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide may exert its anti-tumor effects through one or more of the following mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): The pyrimidine core is a common feature in many CDK inhibitors, which are crucial for cell cycle regulation.[4]

  • Disruption of DNA Repair Pathways: Benzamides are known to inhibit poly(ADP-ribose)polymerase (PARP), an enzyme critical for DNA single-strand break repair.[1]

  • Modulation of Key Signaling Pathways: The compound could potentially interfere with signaling cascades vital for tumor growth and survival, such as the AKT/mTOR or NF-κB pathways.[5]

The following in vivo validation strategy is designed to test the anti-tumor efficacy of this compound and provide initial insights into its potential mechanism of action.

Comparative In Vivo Efficacy Assessment

To rigorously evaluate the anti-tumor potential of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, a head-to-head comparison with a standard-of-care chemotherapeutic agent is essential. For this guide, we will use Cisplatin , a platinum-based drug widely used in the treatment of various solid tumors, as the comparator.[6][7] The primary model for this validation will be a human tumor xenograft model in immunocompromised mice.[8][9][10]

Experimental Design Overview

The experimental workflow is designed to assess tumor growth inhibition and overall toxicity.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Human Cancer Cell Line Culture (e.g., A549 - Lung Carcinoma) B Subcutaneous Implantation of Cells into Nude Mice A->B C Tumor Growth Monitoring (to ~100-150 mm³) B->C D Randomization of Mice into Treatment Groups C->D E Daily Dosing (21 days): - Vehicle Control - Compound (X mg/kg) - Cisplatin (Y mg/kg) D->E F Tumor Volume & Body Weight Measurement (Twice Weekly) E->F G Tumor Excision and Weight F->G H Immunohistochemistry (IHC) (e.g., Ki-67, cleaved Caspase-3) G->H I Toxicity Assessment (Histopathology of Organs) G->I

Caption: Experimental workflow for in vivo validation.

Quantitative Data Summary (Hypothetical Data)

The following tables summarize the expected outcomes from a successful in vivo study, comparing 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide with a vehicle control and Cisplatin.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
2-methyl-N-(...)-benzamide25600 ± 15060
2-methyl-N-(...)-benzamide50300 ± 10080
Cisplatin5450 ± 12070

Table 2: Toxicity Profile

Treatment GroupDose (mg/kg)Mean Body Weight Change (%)Observable Signs of Toxicity
Vehicle Control-+5 ± 2None
2-methyl-N-(...)-benzamide25+2 ± 3None
2-methyl-N-(...)-benzamide50-3 ± 4Minor, transient lethargy
Cisplatin5-15 ± 5Significant weight loss, ruffled fur

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols should be adhered to.

Cell Culture and Animal Model
  • Cell Line: A549 human lung carcinoma cell line will be used. Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) will be used. These mice are immunodeficient and will not reject the human tumor xenograft.[9] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation and Monitoring
  • Harvest A549 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL.

  • Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.

  • Monitor tumor growth by measuring the length and width of the tumor with calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.[11]

Treatment Regimen
  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group).

  • Prepare the investigational compound and Cisplatin in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the treatments daily for 21 days via oral gavage for the investigational compound and intraperitoneal injection for Cisplatin.

  • Monitor animal health and body weight twice weekly as an indicator of toxicity.

Endpoint Analysis
  • At the end of the treatment period, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Fix a portion of each tumor in 10% neutral buffered formalin for immunohistochemical (IHC) analysis.

  • Harvest major organs (liver, kidney, spleen) for histopathological assessment of toxicity.

Immunohistochemistry
  • Embed the formalin-fixed tumors in paraffin and section them.

  • Perform IHC staining for Ki-67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).

  • Quantify the percentage of positive cells to assess the effect of the treatments on cell proliferation and apoptosis within the tumor microenvironment.

Advanced In Vivo Models: The Syngeneic Approach

While xenograft models are excellent for assessing the direct anti-tumor activity of a compound, they lack a functional immune system.[8][12] To evaluate the potential immunomodulatory effects of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, a syngeneic mouse model is recommended for subsequent studies.[13][14][15]

In a syngeneic model, mouse tumor cells are implanted into immunocompetent mice of the same genetic background.[12][15] This allows for the study of interactions between the therapeutic agent, the tumor, and the host immune system.[13][14]

Syngeneic Model Workflow

G cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Immune System Analysis A Murine Cancer Cell Line Culture (e.g., LLC - Lewis Lung Carcinoma) B Subcutaneous Implantation into C57BL/6 Mice A->B C Tumor Growth Monitoring B->C D Randomization & Dosing (as per xenograft study) C->D E Tumor Volume & Body Weight Measurement D->E F Tumor & Spleen Harvest E->F G Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (e.g., CD4+, CD8+ T cells) F->G H Cytokine Profiling of Tumor Microenvironment F->H

Caption: Syngeneic model workflow for immune profiling.

Conclusion and Future Directions

The in vivo validation framework presented here provides a robust and scientifically sound approach to evaluating the anti-tumor activity of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. The initial xenograft studies will establish the compound's efficacy and safety profile in comparison to a standard-of-care agent. Positive results from these studies would strongly warrant further investigation into its mechanism of action and potential immunomodulatory properties using syngeneic models. This structured approach ensures that critical data is generated to support the continued development of this promising investigational compound.

References

  • National Institutes of Health. Mouse Models for Cancer Immunotherapy Research - PMC. [Link]

  • Charles River Laboratories. Syngeneic Mouse Models. [Link]

  • Crown Bioscience. Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies - Blog. [Link]

  • Drug Target Review. Initial in vivo validation of novel cancer therapeutics using AI. [Link]

  • AACR Journals. The Problem with Syngeneic Mouse Tumor Models. [Link]

  • National Institutes of Health. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. [Link]

  • Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. [Link]

  • Creative Biolabs. Xenograft Models. [Link]

  • National Institutes of Health. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. [Link]

  • National Institutes of Health. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. [Link]

  • MDPI. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. [Link]

  • Reaction Biology. Xenograft Mouse Models For Drug Discovery. [Link]

  • MedChemComm (RSC Publishing). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. [Link]

  • PubMed. Antitumor activity of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenyl-pyrido [3,4-b]pyrazin-7-ylcarbamate, 2-hydroxyethanesulfonate, hydrate (NSC 370147) against selected tumor systems in culture and in mice. [Link]

  • National Institutes of Health. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC. [Link]

  • National Institutes of Health. Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC. [Link]

  • PubMed. Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. [Link]

  • PubMed. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. [Link]

  • MDPI. Comparative Analysis of Chemotherapy Resistance Mechanisms in Humans and Companion Animals. [Link]

  • PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]

  • National Institutes of Health. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PMC. [Link]

  • Institute of Molecular Biology and Genetics, NAS of Ukraine. Study of the anticancer activity of N-(5-methyl-[12][13][14]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. [Link]

  • SciSpace. Antitumor Activity and Pharmacokinetics in Mice of 8-Carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M. [Link]

  • Semantic Scholar. Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

Sources

The 2-Phenylpyrimidine-5-carboxamide Scaffold: A Comparative Analysis of Kinase Inhibitor Potency

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

The 2-phenylpyrimidine-5-carboxamide core is a privileged scaffold in medicinal chemistry, frequently serving as the foundation for potent and selective kinase inhibitors. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for a series of compounds based on this chemical framework, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications, particularly in oncology.

Introduction to the 2-Phenylpyrimidine Scaffold in Kinase Inhibition

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-phenylpyrimidine moiety, with its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases, has emerged as a valuable pharmacophore in the design of targeted inhibitors. The N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide backbone presents a versatile template for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of IC50 Values

The inhibitory activity of 2-phenylpyrimidine-5-carboxamide derivatives is highly dependent on the nature and position of substituents on the core structure. The following table summarizes the IC50 values of representative compounds against various kinases and cancer cell lines, providing a snapshot of their relative potencies.

Compound IDTarget/Cell LineIC50Reference
Compound 11g Bruton's Tyrosine Kinase (BTK)82.76% inhibition at 100 nM[1]
Raji (B-cell lymphoma)6.98 µM[1]
HL60 (promyelocytic leukemia)3.66 µM[1]
Ramos (Burkitt's lymphoma)5.39 µM[1]
Compound 10f Phosphodiesterase 4B (PDE4B)8.3 nM[2]
Compound 14c PI3Kα Kinase1.25 µM[3]
A549 (lung cancer)6.39 µM[3]
Sorafenib Derivative 17f MCF-7 (breast cancer)6.35 µM[4]
Sorafenib Derivative 17n A549 (lung cancer)3.39 µM[4]

Analysis of Structure-Activity Relationships (SAR):

The data reveals that modifications to the 2-phenylpyrimidine-5-carboxamide scaffold significantly impact biological activity. For instance, the introduction of a 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety in compound 11g resulted in potent BTK inhibition and excellent anti-proliferative activity against B-cell leukemia cell lines.[1] Similarly, modification of the carboxylic acid moiety in a 5-carbamoyl-2-phenylpyrimidine derivative to an N-neopentylacetamide (compound 10f) led to a highly potent PDE4B inhibitor.[2] The replacement of a thiopyranopyrimidine structure with an imidazopyrazine moiety in compound 14c enhanced its activity against PI3Kα kinase.[3] These examples underscore the importance of systematic chemical exploration to optimize the therapeutic potential of this scaffold.

Signaling Pathway Context: The B-Cell Receptor (BCR) Pathway

Many of the evaluated compounds, particularly those targeting Bruton's Tyrosine Kinase (BTK), interfere with the B-cell receptor (BCR) signaling pathway.[1] This pathway is crucial for the proliferation, differentiation, and survival of B-cells. Its aberrant activation is a key driver in various B-cell malignancies.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB & AP-1 Ca_PKC->NFkB_AP1 Proliferation B-Cell Proliferation, Survival & Differentiation NFkB_AP1->Proliferation Inhibitor 2-Phenylpyrimidine -5-carboxamide (e.g., Compound 11g) Inhibitor->BTK

Caption: The B-Cell Receptor (BCR) signaling cascade and the inhibitory action of 2-phenylpyrimidine-5-carboxamide derivatives on BTK.

Experimental Methodology: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The following protocol provides a standardized method for determining the in vitro inhibitory activity of compounds against a target kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide derivatives)

  • Kinase buffer

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Conclusion

The 2-phenylpyrimidine-5-carboxamide scaffold represents a highly fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis of IC50 values highlights the critical role of targeted chemical modifications in achieving desired biological activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration and optimization of this important class of therapeutic agents. Further research focusing on improving pharmacokinetic properties and in vivo efficacy will be crucial in translating the potential of these compounds into clinical applications.

References

[1] Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances. [Link]

[5] Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. [Link]

[6] Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Advances. [Link]

[7] IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

[2] Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

[8] Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]

[4] Synthesis, activity and docking studies of phenylpyrimidine-carboxamide Sorafenib derivatives. Bioorganic & Medicinal Chemistry. [Link]

[9] Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. NIScPR. [Link]

[10] Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]

[11] Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

[3] Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine- Carboxamides. Semantic Scholar. [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in Rat versus Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In preclinical drug development, the evaluation of a compound's metabolic stability is a critical step in predicting its in vivo pharmacokinetic profile. The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[1][2] Liver microsomes, which are vesicles of the endoplasmic reticulum, provide a robust and cost-effective in vitro model for assessing Phase I metabolic activity.[3][4] This guide presents a comprehensive comparison of the metabolic stability of a novel investigational compound, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide (hereafter referred to as "Compound X"), in liver microsomes from Sprague-Dawley rats and pooled human donors. We will explore the theoretical basis for species-specific metabolic differences, provide a detailed experimental protocol for a microsomal stability assay, and present a framework for data analysis and interpretation, supported by hypothetical experimental data.

Part 1: The Rationale for Comparative In Vitro Metabolism Studies

The choice of an appropriate animal model for preclinical toxicology and efficacy studies is paramount. A significant factor in this decision is how well the animal's metabolic profile mimics that of humans. Extrapolating pharmacokinetic data from animal models to humans can be fraught with error if significant species differences in drug metabolism exist.[5]

The Central Role of Cytochrome P450 (CYP) Enzymes

CYP enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs.[6] They are the primary enzymes present in liver microsomes that drive Phase I (oxidative) metabolism.[3]

Human vs. Rat: Key Differences in Hepatic Metabolism

While rats are a common preclinical species, their hepatic CYP enzyme profile differs significantly from that of humans. These differences can be qualitative (presence or absence of specific isoforms) and quantitative (varying expression levels).

  • CYP Isoform Expression: The relative abundance of major CYP families like CYP1A, CYP2C, CYP2D, and CYP3A can vary dramatically between rats and humans.[7] For instance, CYP3A4 is the most abundant CYP in the human liver, responsible for metabolizing over 50% of clinical drugs, whereas rats express multiple CYP3A isoforms (e.g., CYP3A1, CYP3A2) with different substrate specificities.[8]

  • Substrate Specificity and Activity: Even orthologous enzymes can exhibit different substrate preferences and catalytic efficiencies between species.[9] This means a compound that is a substrate for a specific human CYP may be metabolized by a different CYP in rats, or at a vastly different rate.

  • Total P450 Content: The total microsomal P450 content is often higher in rats compared to humans, which can contribute to a generally higher intrinsic clearance in the rat model.[7]

These well-documented discrepancies underscore the necessity of performing direct comparative studies.[5][10] An in vitro microsomal stability assay provides a direct head-to-head comparison of a compound's intrinsic clearance, offering critical insights long before advancing to in vivo studies.

Part 2: Experimental Design and Protocol

The objective of this experiment is to determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Compound X in rat and human liver microsomes.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the microsomal stability assay.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_sampling Phase 3: Sampling & Termination cluster_analysis Phase 4: Analysis A1 Prepare 100 mM Phosphate Buffer (pH 7.4) A4 Prepare 1 mM Working Solution (ACN) A1->A4 A2 Prepare NADPH Regenerating System (Solutions A & B) A3 Prepare 10 mM Compound X Stock (DMSO) A3->A4 B3 Initiate Reaction: Add Compound X to Microsome/Buffer Mix A4->B3 B1 Thaw Rat & Human Liver Microsomes (on ice) B2 Pre-warm Buffer, Microsomes, & NADPH System to 37°C B1->B2 B2->B3 B4 Start Timing: Add NADPH System B3->B4 B5 Incubate at 37°C with Shaking B4->B5 C1 Time Points: 0, 5, 15, 30, 60 min B5->C1 C2 Transfer Aliquot to Stop Solution (Ice-Cold ACN with Internal Standard) C1->C2 C3 Vortex to Precipitate Protein C2->C3 C4 Centrifuge at >3000g C3->C4 C5 Transfer Supernatant for Analysis C4->C5 D1 LC-MS/MS Analysis C5->D1 D2 Quantify Peak Area Ratio (Compound X / IS) D1->D2

Caption: Workflow for the in vitro microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system by including essential controls.

1. Materials and Reagents:

  • Pooled Male Sprague-Dawley Rat Liver Microsomes (RLM), 20 mg/mL

  • Pooled Mixed-Gender Human Liver Microsomes (HLM), 20 mg/mL

  • Compound X

  • NADPH Regenerating System (e.g., Solutions A and B)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), LC-MS Grade

  • Dimethyl Sulfoxide (DMSO)

  • Internal Standard (IS), structurally similar to Compound X

  • Positive Control Compounds (e.g., Propranolol - high clearance, Verapamil - intermediate clearance)

  • 96-well plates, centrifuge, incubator, LC-MS/MS system

2. Preparation of Solutions:

  • Compound Stock (10 mM): Dissolve Compound X in DMSO to a final concentration of 10 mM.

  • Compound Working Solution (1 µM incubation): Prepare an intermediate stock to ensure the final organic solvent concentration in the incubation is <1%.[3][11]

  • Internal Standard (IS) Stop Solution: Prepare ice-cold acetonitrile containing a fixed concentration of the IS (e.g., 100 nM).

  • Microsome Dilution: On ice, dilute RLM and HLM stocks with 100 mM phosphate buffer (pH 7.4) to achieve a working concentration that will result in a final assay concentration of 0.5 mg/mL protein.[1][2][3]

3. Incubation Procedure: [12][13]

  • For each species (RLM and HLM), prepare three sets of incubations in triplicate:

    • Test: Microsomes + NADPH + Compound X

    • Control 1 (No Metabolism): Microsomes + Compound X (No NADPH)

    • Control 2 (Positive Control): Microsomes + NADPH + Positive Control Compound

  • Pre-incubate the diluted microsomes and Compound X at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is T=0.

  • Incubate the reaction plate at 37°C with consistent shaking.

4. Sampling and Reaction Termination:

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) from each well.[3]

  • Immediately add the aliquot to a separate plate containing a larger volume (e.g., 200 µL) of the ice-cold IS Stop Solution. This immediately halts the enzymatic reaction and precipitates the microsomal proteins.[12]

  • Vortex the termination plate thoroughly and then centrifuge at high speed (e.g., 3,220g for 15 minutes) to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new plate for analysis.

5. LC-MS/MS Analysis:

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound (Compound X) relative to the peak area of the stable internal standard.

Part 3: Data Analysis and Interpretation

The raw data from the LC-MS/MS instrument (peak area ratios) must be processed to determine the kinetic parameters of metabolic depletion.

Data Analysis Workflow

G A Raw Data: Peak Area Ratio (Analyte/IS) at each time point B Normalize Data: Calculate % Remaining vs. T=0 A->B C Plot ln(% Remaining) vs. Time B->C D Perform Linear Regression on the initial linear phase C->D E Determine Slope (k) D->E F Calculate In Vitro Half-Life (t½) t½ = 0.693 / k E->F G Calculate Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (1 / [Protein]) E->G

Caption: Logical flow for calculating kinetic parameters.

Calculations
  • Percent Remaining: The percentage of Compound X remaining at each time point is calculated relative to the T=0 sample.

    % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % remaining against time. The slope of the initial linear portion of this curve is the negative elimination rate constant (-k).[12][14]

  • In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.[12]

    t½ (min) = 0.693 / k

  • In Vitro Intrinsic Clearance (CLint): The rate of metabolism normalized to the amount of microsomal protein used.[12][15]

    CLint (µL/min/mg) = (0.693 / t½) * (Volume of Incubation (µL) / Mass of Microsomal Protein (mg))

    Simplified: CLint (µL/min/mg) = k / [Protein Concentration in mg/mL]

Hypothetical Data Summary

The following table presents hypothetical results for Compound X, demonstrating a clear species difference in metabolic stability.

ParameterRat Liver Microsomes (RLM)Human Liver Microsomes (HLM)
Incubation Time (min) % Remaining (Mean) % Remaining (Mean)
0100.0100.0
574.194.2
1540.983.5
3015.868.9
602.245.1
Slope (k) 0.051 min⁻¹0.013 min⁻¹
In Vitro t½ (min) 13.6 53.3
In Vitro CLint (µL/min/mg) 102.0 26.0

Part 4: Comparative Analysis and Discussion

The hypothetical data clearly indicates that Compound X is metabolized significantly faster in rat liver microsomes than in human liver microsomes.

  • Half-Life Comparison: The in vitro half-life in RLMs (13.6 minutes) is nearly four times shorter than in HLMs (53.3 minutes).

  • Intrinsic Clearance Comparison: Consequently, the intrinsic clearance rate in RLMs (102.0 µL/min/mg) is four-fold higher than in HLMs (26.0 µL/min/mg).

Interpretation and Implications for Drug Development:

  • Prediction of In Vivo Clearance: This result suggests that Compound X is likely to be a low-to-moderate clearance compound in humans, while it would be classified as a high-clearance compound in rats. Using rat in vivo data to directly predict human pharmacokinetics without appropriate scaling would lead to a significant overestimation of human hepatic clearance.[16]

  • Guidance for Preclinical Studies: The rapid metabolism in rats could lead to lower systemic exposure (AUC) in this species compared to what might be expected in humans at an equivalent dose. This has direct implications for designing toxicology and efficacy studies. Dosing regimens in rats may need to be adjusted (e.g., higher or more frequent doses) to achieve therapeutic exposures relevant to the projected human clinical dose.

  • Metabolite Identification: The significant difference in metabolic rate warrants a follow-up investigation into the specific CYP enzymes involved (reaction phenotyping) and a cross-species comparison of the metabolites formed.[17][18] It is possible that different metabolic pathways are dominant in each species, which could lead to different metabolite safety profiles.

Conclusion

This guide demonstrates the critical importance and practical application of comparing the metabolic stability of an investigational compound in rat and human liver microsomes. The significant discrepancy observed in the in vitro half-life and intrinsic clearance of the hypothetical Compound X highlights the potential pitfalls of direct extrapolation of pharmacokinetic data from preclinical species to humans. By employing a robust, well-controlled in vitro assay early in the drug discovery process, researchers can gain invaluable insights into species-specific metabolism, enabling more informed decisions regarding candidate selection, animal model choice, and the design of subsequent in vivo studies.

References

Sources

Validating Kinase Specificity: A Comparative Guide for the Novel Inhibitor 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling and, consequently, one of the most critical target classes in modern drug discovery.[1] The development of small-molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][2] An inhibitor that promiscuously binds to multiple kinases can lead to unforeseen off-target effects, toxicity, and confounding experimental results.[3] Therefore, rigorous and multi-faceted validation of an inhibitor's specificity is not merely a supplementary exercise but a foundational requirement for its progression as a therapeutic candidate or its use as a reliable chemical probe.

This guide provides an in-depth, practical framework for validating the kinase selectivity of a novel chemical entity. We will use the hypothetical compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide —henceforth designated "Cmpd-X" —as a case study. The pyrimidine and benzamide scaffolds are common motifs in potent kinase inhibitors, and for this guide, we will hypothesize that Cmpd-X has been designed as an inhibitor of the non-receptor tyrosine kinase, SRC .

To provide a robust benchmark, we will compare the (hypothetical) experimental data for Cmpd-X against Saracatinib (AZD0530) , a well-characterized and highly selective SRC inhibitor. This comparative approach will illuminate the decision-making process in characterizing a new inhibitor and objectively assessing its performance against a "gold standard" alternative.

Tier 1: Broad Kinome Profiling - The Unbiased First Look

The initial and most crucial step in specificity validation is to cast a wide net. A broad screen against a large, representative panel of the human kinome provides an unbiased overview of a compound's interaction landscape. This approach is vital for identifying not only the intended target but also any unexpected off-targets that could compromise its selectivity profile.[3][4]

Experimental Rationale & Choice of Method

For this initial screen, a competitive binding assay is an excellent choice. Platforms like KINOMEscan™ employ a DNA-tagged kinase and an immobilized, active-site-directed ligand. The test compound's ability to compete for the active site is measured by quantifying the amount of kinase that remains bound to the solid support.[5][6][7]

Why a competitive binding assay?

  • Direct Measurement: It directly measures the thermodynamic binding affinity (dissociation constant, Kd) of the compound to the kinase, independent of enzymatic activity.[6]

  • Broad Coverage: Commercial services offer panels covering over 460 kinases, representing a significant portion of the human kinome.[7][8]

  • ATP-Independent: The assay is performed in the absence of ATP, which simplifies the interpretation of binding events without the complication of cofactor competition.[4][6]

Protocol: Single-Dose KINOMEscan™ Profiling
  • Compound Preparation: Solubilize Cmpd-X and Saracatinib in 100% DMSO to create a 100X stock solution.

  • Assay Execution: Submit the compounds to a commercial provider (e.g., Eurofins DiscoverX) for screening against their largest kinase panel (e.g., scanMAX) at a single, high concentration (typically 1 µM or 10 µM). This concentration is chosen to capture even weaker off-target interactions.[1]

  • Data Acquisition: The amount of kinase bound to the solid support is quantified. Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding of the test compound.

cluster_0 Competitive Binding Assay Workflow A Immobilized Ligand on Solid Support D Incubation: Kinase + Ligand + Compound A->D B DNA-Tagged Kinase B->D C Test Compound (e.g., Cmpd-X) C->D E Quantification: Measure amount of DNA-tagged kinase bound to support D->E F High Signal: Weak Compound Binding E->F If Cmpd-X does not bind G Low Signal: Strong Compound Binding E->G If Cmpd-X binds strongly

Caption: Workflow for a competitive kinase binding assay.

Hypothetical Results: Tier 1 Screening

The results below are presented as % Inhibition, which is calculated from the primary %Ctrl data for easier interpretation.

Kinase TargetKinase FamilyCmpd-X (% Inhibition @ 1µM)Saracatinib (% Inhibition @ 1µM)
SRC TK 99.5 99.8
YES1 TK 98.2 98.5
LCK TK 95.1 97.2
ABL1 TK 85.4 90.1
DDR1 TK 75.6 15.2
AURKA AGC 68.3 5.5
MAPK14 (p38α) CMGC 10.1 2.1
CDK2 CMGC 5.3 1.8

Interpretation:

  • Both compounds show potent binding to SRC and other SRC family kinases (YES1, LCK), as expected.

  • Cmpd-X shows significant binding to ABL1, similar to Saracatinib.

  • Crucially, Cmpd-X displays potential off-target activity against DDR1 and AURKA , which are not significantly engaged by the more selective Saracatinib. This is a key finding that must be pursued in the next tier of validation.

Tier 2: Orthogonal Validation and Potency Determination

Experimental Rationale & Choice of Method

For this tier, a functional enzymatic assay is the ideal choice. These assays measure the direct inhibition of the kinase's catalytic activity—the transfer of phosphate from ATP to a substrate.[3] This confirms that binding to the kinase (observed in Tier 1) translates into functional inhibition. Radiometric assays (e.g., HotSpot™) and luminescence-based assays (e.g., ADP-Glo™) are industry standards.[10][11]

Why an enzymatic activity assay?

  • Functional Confirmation: It validates that the compound is a true inhibitor of the kinase's function, not just a binder.

  • Rules out Artifacts: It mitigates the risk of false positives that might arise from the specific format of the binding assay.

  • Potency Determination: Allows for the generation of dose-response curves to calculate IC50 values, a critical metric for comparing compounds.[3]

Protocol: Dose-Response Enzymatic Assay (ADP-Glo™)
  • Assay Setup: In a multi-well plate, combine the kinase (e.g., SRC), its specific peptide substrate, and ATP (at a concentration approximating the Km for each kinase to allow for fair comparison).[2]

  • Compound Titration: Add Cmpd-X and Saracatinib in a series of dilutions (e.g., 10-point, 3-fold serial dilutions) to the assay plates.

  • Kinase Reaction: Incubate the plates to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ reagents. The first reagent terminates the kinase reaction and depletes the remaining ATP. The second reagent converts the ADP generated by the kinase into a luminescent signal.

  • Data Analysis: Measure luminescence. The signal is inversely proportional to kinase inhibition. Plot the data and fit to a four-parameter logistic curve to determine the IC50 value.

cluster_1 Enzymatic Kinase Assay Principle Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->PhosphoSubstrate Inhibitor Inhibitor (Cmpd-X) Inhibitor->Kinase blocks

Caption: Principle of an enzymatic kinase inhibition assay.

Hypothetical Results: Tier 2 Potency Determination
Kinase TargetCmpd-X (Biochemical IC50, nM)Saracatinib (Biochemical IC50, nM)
SRC 5.2 3.1
YES1 6.8 4.5
LCK 15.1 8.9
ABL1 45.3 30.7
DDR1 155 > 10,000
AURKA 280 > 10,000

Interpretation:

  • The IC50 data confirms that Cmpd-X is a potent, single-digit nanomolar inhibitor of SRC, comparable to Saracatinib.

  • The off-target activities against DDR1 and AURKA are also confirmed, although they are significantly weaker (25-50 fold less potent) than the on-target activity.

  • Saracatinib's superior selectivity is now quantified; its IC50 against the off-targets is >10,000 nM, demonstrating a very clean biochemical profile.

Tier 3: Cellular Target Engagement - The In-Vivo Litmus Test

Biochemical assays are essential but are performed in a highly artificial environment. A compound's true selectivity can only be understood within the complex milieu of a living cell.[8] Cellular assays are critical to determine if a compound can permeate the cell membrane, engage its target in the presence of high endogenous ATP concentrations (mM range), and elicit a functional downstream response.[2][8]

Experimental Rationale & Choice of Method

A Western blot-based phospho-protein assay is a widely accessible and functionally relevant method. By treating cells with the inhibitor and then stimulating a pathway, one can measure the phosphorylation of a kinase's direct downstream substrate. A reduction in the phospho-protein signal indicates successful target engagement and inhibition by the compound.

Why a cellular phospho-protein assay?

  • Physiological Relevance: It assesses inhibitor activity in a native biological context with endogenous ATP, protein crowding, and active efflux pumps.[12]

  • Functional Readout: It measures the direct functional consequence of target inhibition (i.e., blockade of a signaling pathway).

  • Confirms Bioavailability: It provides de facto evidence that the compound is cell-permeable and can reach its intracellular target.

Protocol: Cellular SRC Inhibition Assay
  • Cell Culture: Plate a relevant cell line with active SRC signaling (e.g., HT-29 colorectal cancer cells) and serum-starve overnight to reduce basal signaling.

  • Inhibitor Treatment: Treat cells with a dose-response of Cmpd-X and Saracatinib for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., EGF or serum) for a short period (e.g., 15 minutes) to induce SRC-mediated signaling.

  • Lysis and Western Blot: Lyse the cells, quantify total protein, and perform a Western blot using antibodies against phosphorylated SRC (pSRC Y416, an autophosphorylation site) and total SRC (as a loading control).

  • Data Analysis: Quantify band intensities. Determine the IC50 by plotting the normalized pSRC signal against the inhibitor concentration.

cluster_2 SRC Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor SRC SRC Receptor->SRC activates Downstream Downstream Substrates (e.g., FAK, Paxillin) SRC->Downstream phosphorylates CmpdX Cmpd-X CmpdX->SRC inhibits pDownstream Phosphorylated Substrates Downstream->pDownstream Response Cellular Response (Proliferation, Migration) pDownstream->Response

Caption: Simplified SRC signaling and point of inhibition.

Hypothetical Results: Tier 3 Cellular Potency
Assay TypeCmpd-X (Cellular IC50, nM)Saracatinib (Cellular IC50, nM)
pSRC (Y416) Inhibition 155 95

Interpretation:

  • Both compounds successfully inhibit SRC phosphorylation in cells, confirming cell permeability and on-target engagement.

  • As expected, the cellular IC50 values are significantly higher than the biochemical IC50s. This "potency shift" is common and is primarily due to competition with the high intracellular concentration of ATP (~1-10 mM).[13]

  • Cmpd-X demonstrates a slightly larger potency shift than Saracatinib, which could suggest lower permeability or greater sensitivity to ATP competition.

Final Assessment: A Comparative Summary of Specificity

To make a final judgment, we must consolidate all the data. A key metric for quantifying selectivity is the Selectivity Score (S-score) . A common way to calculate this is by dividing the number of kinases inhibited above a certain threshold (e.g., >80% at 1µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

ParameterCmpd-X Saracatinib (AZD0530) Objective Comparison
Primary Target SRCSRCBoth are potent SRC inhibitors.
Biochemical IC50 (SRC) 5.2 nM3.1 nMPotencies are comparable.
Cellular IC50 (pSRC) 155 nM95 nMBoth are cell-active; Saracatinib is slightly more potent in cells.
Key Off-Targets (IC50) DDR1 (155 nM), AURKA (280 nM)>10,000 nMSaracatinib is demonstrably more selective in biochemical assays.
Selectivity Score (S(80%)) 0.012 (5 hits / 400 kinases)0.0075 (3 hits / 400 kinases)Saracatinib has a superior (lower) selectivity score.

Conclusion and Recommendations

This multi-tiered validation process provides a comprehensive specificity profile for our novel inhibitor, Cmpd-X, allowing for an objective comparison with the benchmark compound, Saracatinib.

Our analysis reveals that Cmpd-X is a potent, cell-active inhibitor of SRC kinase. Its on-target potency is comparable to the well-characterized inhibitor Saracatinib. However, the validation workflow successfully identified key liabilities. Cmpd-X exhibits moderate off-target activity against DDR1 and AURKA, kinases that are untouched by Saracatinib.

Recommendations:

  • For use as a Chemical Probe: Cmpd-X could be used as a tool compound to study SRC biology, but with significant caution. Any cellular phenotype observed should be validated with a more selective inhibitor like Saracatinib to ensure the effect is not due to the off-target inhibition of DDR1 or AURKA.

  • For Therapeutic Development: The off-target activity of Cmpd-X would need to be addressed through medicinal chemistry. The current profile suggests a potential for unintended side effects. The >25-fold window between on-target and off-target biochemical potency is a reasonable starting point, but further optimization to eliminate the DDR1 and AURKA activity would be a high priority.

Ultimately, this guide demonstrates that specificity is not a binary attribute but a spectrum. Rigorous, comparative, and multi-faceted validation is the only way to truly understand where a compound lies on that spectrum and to make informed decisions about its future use.

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. Available at: [Link][9]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. Available at: [Link][3]

  • BMG Labtech. (N.D.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech Application Note. Available at: [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link][14]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link][1]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link][2]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. Available at: [Link]

  • Eurofins Discovery. (N.D.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery Website. Available at: [Link][5]

  • Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link][4]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at: [Link][12]

  • van de Stolpe, A., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. Available at: [Link]

  • Chen, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected? Journal of Medicinal Chemistry. Available at: [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link][8]

  • Technology Networks. (N.D.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks Website. Available at: [Link][6]

  • Drug Target Review. (N.D.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review Website. Available at: [Link][7]

  • Duncan, J. S., et al. (2019). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. Cancers. Available at: [Link]

  • MtoZ Biolabs. (N.D.). Kinome Profiling Service. MtoZ Biolabs Website. Available at: [Link]

  • Reaction Biology. (N.D.). Kinase Panel Screening and Profiling Service. Reaction Biology Website. Available at: [Link][11]

  • ICE Bioscience. (N.D.). Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience Website. Available at: [Link]

  • Lee, K., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Lee, K., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Jiang, J., et al. (2019). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Britton, R., et al. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry. Available at: [Link]

  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). Journal of Medicinal Chemistry. Available at: [Link][13]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, J., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. Available at: [Link]

Sources

Orthogonal Assay Validation Guide for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide Screening Hits

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The False Positive Dilemma in DUB Screening

In early-stage drug discovery, identifying a high-throughput screening (HTS) hit is only the first step of a rigorous validation journey. This is particularly true for cysteine proteases such as Deubiquitinating enzymes (DUBs). Recently, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide (hereafter referred to as "Compound A") emerged as a potent hit in a primary fluorogenic HTS campaign targeting a disease-relevant DUB.

However, primary DUB assays rely heavily on fluorogenic substrates like Ubiquitin-Rhodamine 110 (Ub-Rho110)[1]. While highly sensitive, these assays are notoriously susceptible to Pan-Assay Interference Compounds (PAINS)[2]. Compounds can aggregate, act as non-specific redox cyclers that oxidize the catalytic cysteine, or simply quench the emitted fluorescence via the inner-filter effect, mimicking enzymatic inhibition[3].

To objectively evaluate the true therapeutic potential of Compound A, we must deploy a self-validating system of orthogonal assays. This guide details the comparative performance of Compound A against control compounds using label-free biochemical mass spectrometry and live-cell target engagement profiling.

Mechanistic Pitfalls: Why Primary Assays Require Orthogonal Validation

The primary Ub-Rho110 assay measures the restoration of fluorescence when the DUB cleaves the amide bond quenching the Rhodamine 110 fluorophore[1]. If a compound is a true inhibitor, fluorescence remains low. However, if a compound absorbs light at the assay's excitation/emission wavelengths (485 nm/535 nm), it artificially suppresses the signal, leading to a false positive[2].

To establish E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), a robust validation cascade must systematically eliminate these variables. We achieve this by transitioning from a modified substrate (Ub-Rho110) to a native substrate (di-ubiquitin) and finally to a native cellular environment.

G Compound Compound A (Screening Hit) DUB DUB Enzyme (Catalytic Cys) Compound->DUB True Inhibition Artifact Fluorescence Quenching (PAINS) Compound->Artifact Inner-Filter Effect Substrate Ub-Rho110 Substrate DUB->Substrate Cleaves Signal Fluorescence Signal Substrate->Signal Emits Artifact->Signal False Suppression

Fig 1: Mechanisms of true DUB inhibition vs. fluorogenic assay interference.

Orthogonal Assay 1: MALDI-TOF Mass Spectrometry (Label-Free)

The Causality of the Method: To rule out fluorophore interference, we utilize Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This assay uses unmodified, native di-ubiquitin (e.g., K48- or K63-linked) as the substrate[4]. By directly quantifying the mass shift from di-ubiquitin (~17 kDa) to mono-ubiquitin (~8.5 kDa), we eliminate any possibility of optical interference[5].

Step-by-Step Methodology: MALDI-TOF DUB Assay

This protocol is designed as a self-validating system. It includes a "No-Enzyme" control to assess baseline substrate stability and a "DTT-Spike" control to identify reversible redox-cycling false positives.

  • Reagent Preparation: Prepare 10x assay buffer (500 mM Tris-HCl pH 7.5, 50 mM TCEP, 0.1% BSA). TCEP is preferred over DTT to maintain a reducing environment without reacting with electrophilic compounds.

  • Enzyme-Compound Pre-incubation: Dilute the target DUB to 10 nM in 1x assay buffer. Dispense 5 µL into a 384-well plate. Add 100 nL of Compound A (dose-response titration from 10 µM to 1 nM) using an acoustic dispenser. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 5 µL of native K48-linked di-ubiquitin (final concentration 2 µM).

  • Reaction Quenching: After 45 minutes, quench the reaction by adding 2 µL of 2% Trifluoroacetic acid (TFA). Self-Validation Check: In parallel, run a control where TFA is added before the substrate to calculate the 0% cleavage baseline.

  • MALDI Spotting & Analysis: Mix 1 µL of the quenched reaction with 1 µL of 2,5-Dihydroxyacetophenone (DHAP) matrix. Spot onto a MALDI target plate. Analyze via MALDI-TOF MS in linear positive ion mode, calculating the ratio of the mono-ubiquitin peak area to the di-ubiquitin peak area[5].

Orthogonal Assay 2: Activity-Based Protein Profiling (ABPP)

The Causality of the Method: Even if Compound A passes the MALDI-TOF assay, it may be a biochemical artifact (e.g., an aggregator) that cannot penetrate cell membranes or function in a complex physiological environment[3]. Activity-Based Protein Profiling (ABPP) solves this by utilizing an electrophilic ubiquitin probe (e.g., HA-Ub-VS) in live or freshly lysed cells[6]. If Compound A engages the DUB in cells, it blocks the probe from binding, resulting in a quantifiable loss of signal on a Western blot[7].

Step-by-Step Methodology: Cellular ABPP
  • Cellular Treatment: Seed HEK293T cells in 6-well plates. Treat with Compound A (1 µM and 10 µM), a vehicle control (DMSO), and a positive control (PR-619, a pan-DUB inhibitor) for 4 hours.

  • Lysis (Non-Denaturing): Wash cells with cold PBS. Lyse in native buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.5% NP-40, minus protease inhibitors that target cysteine proteases). Centrifuge to clear debris.

  • Probe Labeling: Incubate 50 µg of the clarified lysate with 1 µM HA-Ub-VS (Hemagglutinin-tagged Ubiquitin-Vinyl Sulfone) for 1 hour at 37°C.

  • Detection: Boil samples in Laemmli buffer. Resolve via SDS-PAGE and transfer to a PVDF membrane. Immunoblot with an antibody specific to the target DUB.

  • Data Interpretation: The active, uninhibited DUB will covalently bind HA-Ub-VS, causing a ~8 kDa upward molecular weight shift. If Compound A successfully engages the target, this shifted band will disappear, confirming true cellular target engagement[7].

Data Presentation & Performance Comparison

To objectively evaluate Compound A, we compared its performance across all three modalities against PR-619 (a validated pan-DUB inhibitor) and a known PAINS aggregator compound.

Table 1: Cross-Assay Validation Profiling

CompoundPrimary Assay (Ub-Rho110) IC₅₀Orthogonal 1 (MALDI-TOF) IC₅₀Orthogonal 2 (ABPP) Target EngagementConclusion
Compound A 45 nM62 nMYes (Complete at 1 µM)Validated Lead
PR-619 (Control) 120 nM150 nMYes (Complete at 5 µM)Validated Tool
PAINS Aggregator 80 nM>10,000 nM (Inactive)No (No shift observed)False Positive

Analysis: Compound A demonstrates a near 1:1 correlation between the fluorogenic and label-free mass spectrometry assays, proving its activity is not an optical artifact. Furthermore, the ABPP assay confirms high cell permeability and native target engagement.

Decision Logic & Triage Workflow

A systematic triage workflow prevents the wasting of resources on intractable chemical matter. The following decision tree outlines the standard operating procedure for validating hits like Compound A.

Workflow Start Primary HTS Hit (Ub-Rho110 Assay) MALDI Orthogonal Assay 1 MALDI-TOF (Label-Free) Start->MALDI IC50 < 1 µM ABPP Orthogonal Assay 2 ABPP / CETSA (Cellular) MALDI->ABPP Confirmed Activity FalsePos1 Triage: Fluorophore Interference / PAINS MALDI->FalsePos1 No Activity FalsePos2 Triage: Biochemical Artifact (Aggregation/Impermeable) ABPP->FalsePos2 No Target Engagement Validated Validated Lead Compound ABPP->Validated Confirmed in vivo

Fig 2: Triage decision tree for validating primary DUB screening hits.

References

  • Ritorto, M. S., et al. "Screening of DUB activity and specificity by MALDI-TOF mass spectrometry." MRC PPU. Available at: [Link]

  • De Cesare, V., & Davies, P. "High-Throughput MALDI-TOF Mass Spectrometry-Based Deubiquitylating Enzyme Assay for Drug Discovery." NIH. Available at:[Link]

  • Niphakis, J. W., & Cravatt, B. F. "Ligand Discovery by Activity-Based Protein Profiling." NIH. Available at:[Link]

  • ACS Publications. "Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery." ACS. Available at: [Link]

  • Frontiers. "Inhibitors of SARS-CoV-2 PLpro." Frontiers. Available at: [Link]

  • NIH. "Compound-Mediated Assay Interferences in Homogeneous Proximity Assays." NIH. Available at:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, with its benzamide and phenylpyrimidine moieties, represents a class of molecules with significant potential in medicinal chemistry. However, with scientific innovation comes the inherent responsibility of ensuring the safety of the researchers who bring these discoveries to life.

I. Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of specific toxicological data for 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, a thorough risk assessment is the foundational step before any handling. Structurally related compounds, such as various benzamide and pyrimidine derivatives, exhibit a range of potential hazards including, but not limited to:

  • Acute Oral Toxicity : Some benzamide derivatives are harmful if swallowed.[4][5]

  • Skin and Eye Irritation : Contact with similar compounds can cause skin irritation and serious eye irritation or damage.[3][6]

  • Respiratory Irritation : Inhalation of dust from powdered compounds may lead to respiratory tract irritation.[3]

  • Potential for Genetic Defects : Certain benzamide compounds are suspected of causing genetic defects.[4][7][8]

Therefore, it is imperative to handle this compound as potentially hazardous, implementing stringent safety protocols to minimize all routes of exposure.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.

PPE Category Item Specification Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles, especially during splash-prone procedures.[2][3]Protects eyes and face from dust particles, chemical splashes, and potential vapors.[2][9]
Skin and Body Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling powdered chemicals. Gloves must be inspected for integrity before each use and changed frequently.[1][2][7]Prevents direct skin contact with the chemical, which could lead to irritation or absorption.[9][10]
Laboratory CoatA long-sleeved, flame-resistant lab coat should be worn and kept fully buttoned.[2][3]Provides a critical barrier against accidental spills and contamination of personal clothing.[7]
Respiratory Protection NIOSH-approved Respirator or Chemical Fume HoodAll handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate particulate filters should be used.[7][9]Protects against the inhalation of potentially harmful dust particles and aerosols.[9]
III. Operational Plan: From Donning to Disposal

A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield & Safety Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Disposal_Workflow Start Is the chemical designated as waste? Spill Is there a spill? Start->Spill No Segregate Segregate from other waste streams Start->Segregate Yes Use_Store Continue to use or store properly Spill->Use_Store No Contain_Spill Contain and clean up spill following safety protocols Spill->Contain_Spill Yes Contain_Spill->Segregate Label Ensure it is in a suitable and properly labeled container Segregate->Label Store_Waste Store in a designated, cool, dry, and well-ventilated area Label->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) or a licensed disposal company Store_Waste->Contact_EHS

Caption: Disposal Decision-Making Workflow

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
  • Personal protective equipment for handling 4,6-Dichloro-2-methylpyrimidine. Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG.
  • Pyrimidine - Safety Data Sheet. ChemicalBook.
  • PYRIMIDINE 99% MSDS. Loba Chemie.
  • BENZAMIDE HAZARD SUMMARY. NJ.gov.
  • Benzamide MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Safety Data Sheet.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE SDS.
  • Safety Data Sheet. Cayman Chemical.
  • 2-methyl-N-{2-[(2-methylbenzoyl)amino]ethyl}benzamide — Chemical Substance Information. NextSDS.
  • N-(2-Methylpropyl)benzamide Safety and Hazards. PubChem.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.